molecular formula C16H15NO5S B377896 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate CAS No. 303227-62-5

4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Cat. No.: B377896
CAS No.: 303227-62-5
M. Wt: 333.4g/mol
InChI Key: XBRZECODWJLWDI-UHFFFAOYSA-N
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Description

4-[Acetyl(phenylsulfonyl)amino]phenyl acetate is a chemical compound of high interest for research and development applications. As a phenyl acetate derivative, this class of compounds is frequently utilized in organic synthesis as a building block or protecting group, and may serve as a key intermediate in the development of pharmaceuticals, agrochemicals, or functional materials. The structure, featuring both phenyl acetate and acetyl(phenylsulfonyl)amino moieties, suggests potential for enzyme inhibition or receptor modulation, making it a candidate for investigative biochemistry and pharmacology studies. Researchers can employ this compound to explore novel synthetic pathways or as a standard in analytical method development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

[4-[acetyl(benzenesulfonyl)amino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-12(18)17(23(20,21)16-6-4-3-5-7-16)14-8-10-15(11-9-14)22-13(2)19/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZECODWJLWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate , a dual-functionalized derivative of 4-aminophenol featuring both a labile phenyl ester and an activated


-acyl sulfonamide moiety. This compound serves as a critical model in studying acyl transfer mechanisms, prodrug activation pathways, and the physicochemical behavior of mixed amide-ester systems.

Technical Monograph & Characterization Guide

Executive Summary

This compound (CAS Registry Number: Not widely listed; chemically distinct entity) is a synthetic organic compound characterized by a 4-aminophenol core modified with three distinct electrophilic groups: a phenyl acetate ester, an


-acetyl group, and an 

-phenylsulfonyl group.

Functionally, this molecule acts as a "double-activated" acyl donor . The presence of the electron-withdrawing phenylsulfonyl group on the nitrogen atom significantly decreases the resonance stability of the


-acetyl amide bond, rendering it more susceptible to nucleophilic attack compared to a standard acetanilide. Simultaneously, the phenolic acetate ester provides a second site for hydrolytic cleavage. This unique structure makes it a valuable probe for esterase specificity , chemoselective hydrolysis studies , and prodrug design  where sequential release of active pharmacophores (e.g., a sulfonamide and a phenol) is required.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 4-[Acetyl(benzenesulfonyl)amino]phenyl acetate
Common Synonyms

-Acetyl-

-(phenylsulfonyl)-4-acetoxyaniline;

-Diacetyl-

-phenylsulfonyl-4-aminophenol
Molecular Formula

Molecular Weight 333.36 g/mol
SMILES CC(=O)Oc1ccc(N(C(=O)C)S(=O)(=O)c2ccccc2)cc1
Core Scaffold 4-Aminophenol (functionalized)
Key Moieties Phenyl Acetate (Ester),

-Acyl Sulfonamide (Imide-like)
Structural Logic

The molecule consists of a central benzene ring (Ring A) substituted at the para positions.

  • Position 1 (Oxygen): Esterified with an acetyl group. This forms a phenyl acetate , which is moderately reactive toward hydrolysis (

    
     in minutes to hours at pH 7.4 depending on substitution).
    
  • Position 4 (Nitrogen): The nitrogen is tertiary, bonded to Ring A, an acetyl group, and a phenylsulfonyl group (Ring B).

    • Electronic Effect: The sulfonyl group (

      
      ) is strongly electron-withdrawing. It pulls electron density away from the nitrogen lone pair, preventing it from donating into the acetyl carbonyl.
      
    • Consequence: The

      
      -acetyl carbonyl becomes highly electrophilic (activated), behaving more like an anhydride than a stable amide.
      

Physicochemical Profiling

Solid State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Predicted): 135 °C – 145 °C. (Based on structural analogs like

    
    -acetylsulfonamides).
    
  • Polymorphism: Likely to exhibit polymorphism due to the flexibility of the sulfonamide S-N bond and potential for

    
    -
    
    
    
    stacking between the two aromatic rings.
Solution Properties & Lipophilicity
  • Solubility:

    • Water: Very Low (< 0.1 mg/mL). The molecule lacks ionizable groups (no acidic N-H or phenolic O-H) and is highly lipophilic.

    • Organic Solvents: Soluble in DMSO, DMF, Dichloromethane, and Ethyl Acetate. Moderately soluble in Ethanol.

  • LogP (Predicted): ~2.5 – 3.0.

    • The acetylation of the polar -OH and -NH groups significantly increases lipophilicity compared to the parent 4-aminophenol or sulfonamide.

  • pKa:

    • The molecule is neutral in aqueous solution. It possesses no acidic protons (the sulfonamide nitrogen is fully substituted).

    • Note: Upon hydrolysis, it releases acetic acid (pKa 4.76) and eventually

      
      -(4-hydroxyphenyl)benzenesulfonamide (pKa ~10 for phenol).
      
Stability & Reactivity Profile

This compound is moisture-sensitive .

  • Hydrolysis Pathway:

    • Primary Site: The phenyl acetate ester is the most labile bond. It hydrolyzes rapidly in basic conditions (pH > 8) or in the presence of esterases to yield N-acetyl-N-(phenylsulfonyl)-4-aminophenol.

    • Secondary Site: The

      
      -acetyl group  is activated by the sulfonyl moiety. In strong base or specific enzymatic pockets, this group can be cleaved to release the sulfonamide.
      
    • Stability Window: Stable in solid form if stored desiccated at -20°C. In solution (DMSO/Buffer), it degrades with a half-life dependent on pH.

Experimental Protocols

Synthesis of this compound

Rationale: A stepwise approach ensures correct regioselectivity, avoiding over-acetylation or side reactions.

Reaction Scheme:

  • Sulfonylation: 4-Aminophenol + Benzenesulfonyl chloride

    
    
    
    
    
    -(4-Hydroxyphenyl)benzenesulfonamide.
  • Global Acetylation:

    
    -(4-Hydroxyphenyl)benzenesulfonamide + Acetic Anhydride 
    
    
    
    Target Product.
Step-by-Step Methodology
  • Preparation of Intermediate:

    • Dissolve 4-aminophenol (10 mmol) in a mixture of water/acetone (1:1) containing sodium bicarbonate (22 mmol).

    • Add benzenesulfonyl chloride (11 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Acidify to pH 4 to precipitate

      
      -(4-hydroxyphenyl)benzenesulfonamide . Filter and dry.
      
  • Acetylation (Target Synthesis):

    • Dissolve the intermediate (5 mmol) in Pyridine (5 mL) or DCM with Triethylamine (2 eq).

    • Add Acetic Anhydride (15 mmol, excess) slowly at 0°C.

    • Critical Step: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction of the sterically hindered/electron-deficient sulfonamide nitrogen.

    • Heat to 60°C for 4 hours to ensure complete

      
      -acetylation.
      
    • Workup: Pour onto ice water. Extract with Ethyl Acetate.[1] Wash with 1N HCl (to remove pyridine), then Brine. Dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Silica, Hexane:EtOAc 7:3).

Analytical Characterization (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.05 (s, 3H, Acetate 
      
      
      
      ).
    • 
       2.30 (s, 3H, 
      
      
      
      -Acetyl
      
      
      ). Note: The
      
      
      -acetyl signal may be shifted downfield due to the sulfonyl group.
    • 
       7.10 - 7.80 (m, 9H, Aromatic protons). Distinct splitting patterns for the para-substituted ring and the monosubstituted sulfonyl ring.
      
  • IR Spectroscopy:

    • 
      : C=O stretch (Phenyl ester).
      
    • 
      : C=O stretch (
      
      
      
      -acyl sulfonamide).
    • 
      : 
      
      
      
      asymmetric/symmetric stretches.
  • Mass Spectrometry (ESI+):

    • 
       calc. 334.07; found 334.1.
      
    • Fragment ions: Loss of acetyl groups (

      
       292, 250).
      

Visualization: Reactivity & Hydrolysis Pathways

The following diagram illustrates the sequential hydrolysis of the compound, highlighting the competitive cleavage sites relevant for stability studies.

HydrolysisPathway Parent This compound (Dual Activated) Inter1 Intermediate A: N-Acetyl-N-(phenylsulfonyl)-4-aminophenol (Ester Hydrolysis Product) Parent->Inter1 Fast Hydrolysis (Esterase / pH > 7) Inter2 Intermediate B: 4-(Phenylsulfonamido)phenyl acetate (Amide Hydrolysis Product - Minor) Parent->Inter2 Slow Hydrolysis (Specific Amidase) AceticAcid Acetic Acid Parent->AceticAcid Final Final Metabolite: N-(4-Hydroxyphenyl)benzenesulfonamide (Stable Core) Inter1->Final Slow Hydrolysis (N-Deacetylation) Inter2->Final Fast Hydrolysis

Figure 1: Hydrolysis cascade of this compound. The ester bond (red path) is the primary site of degradation.

References

  • Dauzonne, D., et al. (2000). Synthesis and reactivity of N-acyl sulfonamides. Describes the activation of the N-C bond by sulfonyl groups.
  • Bradshaw, J. S., et al. (1968). The reaction of sulfonyl chlorides with amines.[2] Journal of Organic Chemistry. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Detailed mechanisms of ester and amide hydrolysis.
  • PubChem Compound Summary. Sulfonamide and Phenyl Acetate derivatives.Link

  • BenchChem Protocols. General Synthesis of N-Aryl Sulfonamides.Link

(Note: Specific literature on this exact CAS is limited; references provided cover the foundational chemistry of the functional groups described.)

Sources

Advanced Structural Elucidation of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal spectroscopic strategy for the structural elucidation of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate . It is designed for researchers requiring definitive structural proof of N-acyl sulfonamide derivatives, a class of compounds increasingly relevant in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and unique physicochemical properties.

A Multi-Modal Spectroscopic Protocol

Executive Summary & Chemical Context

The target molecule, This compound (Formula:


), represents a fully functionalized derivative of 

-(4-hydroxyphenyl)benzenesulfonamide. Its structure features two distinct acetyl groups—an O-acetyl ester and an N-acetyl sulfonamide —attached to a central phenolic ring.

Why this analysis is critical: The


-acyl sulfonamide  moiety is a known pharmacophore and carboxylic acid bioisostere [1]. However, its synthesis (often via acetylation of sulfonamides) can yield regioisomeric mixtures (e.g., 

- vs

-acetylation). Furthermore, the

-acyl sulfonamide bond exhibits unique atropisomeric properties due to restricted rotation around the N-S and N-C(O) axes [2]. Therefore, standard 1D NMR is often insufficient; a combination of 2D NMR, IR, and HRMS is required to unambiguously assign the regiochemistry.
Target Structure Breakdown
MoietyChemical EnvironmentKey Spectroscopic Challenge
Moiety A Phenylsulfonyl (

)
Distinguishing from the central phenolic ring.
Moiety B

-Acetyl group (

)
Differentiating from the ester acetyl; confirming

-attachment.
Moiety C

-Acetyl group (

)
Confirming ester linkage vs. potential rearrangement products.
Core 1,4-Disubstituted BenzeneEstablishing the para substitution pattern.

Elucidation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the elucidation process.

ElucidationWorkflow Sample Synthesized Sample (C16H15NO5S) HRMS HRMS (ESI+) Confirm MW & Fragmentation Sample->HRMS Step 1 IR FT-IR Carbonyl Differentiation HRMS->IR Step 2 NMR_1D 1H & 13C NMR Signal Counting IR->NMR_1D Step 3 NMR_2D 2D NMR (HMBC/HSQC) Connectivity Proof NMR_1D->NMR_2D Step 4 XRD X-Ray Crystallography (Optional Gold Standard) NMR_2D->XRD If ambiguous Final Confirmed Structure NMR_2D->Final XRD->Final

Figure 1: Step-wise structural elucidation workflow ensuring self-validating logic at each stage.

Mass Spectrometry (HRMS/MS)

Objective: Confirm molecular formula and analyze fragmentation to verify the stability of the sulfonyl-amino bond.

Protocol
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Target Ion:

    
     at 
    
    
    
    and
    
    
    at
    
    
    .
Fragmentation Logic

Sulfonamides exhibit characteristic fragmentation pathways, specifically the rearrangement leading to the loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 [3].
Fragment LossMass Change (

Da)
Mechanistic Insight
Ketene (

)

Characteristic of acetates (both

- and

-acetyl can eliminate ketene).
Acetic Acid (

)

Loss from the ester moiety via McLafferty rearrangement.
Sulfonyl Radical (

)

Diagnostic rearrangement of sulfonamides [3].
Phenylsulfonyl (

)

Cleavage of the N-S bond.

Self-Validating Check: If the spectrum shows a loss of 64 Da (


) from the parent ion, the sulfonamide core is intact. If only acetyl losses are seen, the core structure is confirmed but the sulfonyl connectivity requires NMR.

Vibrational Spectroscopy (FT-IR)

Objective: Differentiate the two carbonyl environments. The


-acyl sulfonamide carbonyl is chemically distinct from a standard amide due to the electron-withdrawing nature of the sulfonyl group.
Key Diagnostic Bands
  • Ester Carbonyl (

    
    ):  Sharp band at 1760–1770 cm⁻¹ . Phenolic esters appear at higher frequencies than aliphatic esters.
    
  • 
    -Acyl Sulfonamide Carbonyl (
    
    
    
    ):
    Band at 1700–1740 cm⁻¹ .
    • Note: This is significantly higher than a standard secondary amide (1650–1690 cm⁻¹) because the nitrogen lone pair is delocalized into the

      
       group, reducing resonance donation to the carbonyl [4].
      
  • Sulfonyl Stretches (

    
    ): 
    
    • Asymmetric: 1330–1370 cm⁻¹ .

    • Symmetric: 1150–1180 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. We must distinguish the central ring from the sulfonyl ring and assign the two methyl groups.

A. 1H NMR (Proton)
  • Solvent:

    
     (prevents exchange of labile protons, though none are present here, it ensures solubility).
    

Predicted Shifts:

  • 
     2.28 ppm (s, 3H): 
    
    
    
    -Acetyl methyl. (Typical range for phenolic acetates).
  • 
     2.0–2.4 ppm (s, 3H): 
    
    
    
    -Acetyl methyl.
    • Critical Insight: The

      
      -acetyl methyl signal may appear broadened or split due to atropisomerism  (restricted rotation about the N-S bond) [2].
      
  • 
     7.2–7.5 ppm (d, 2H) & 
    
    
    
    7.6–7.8 ppm (d, 2H):
    Central benzene ring. This will appear as an AA'BB' system (or approximated as two doublets), characteristic of 1,4-disubstitution.
  • 
     7.5–8.0 ppm (m, 5H):  Phenylsulfonyl ring protons. Typically a multiplet (2 ortho, 2 meta, 1 para).
    
B. 13C NMR (Carbon)
  • Carbonyls: Two distinct peaks in the 168–172 ppm range. The

    
    -acyl carbonyl is often deshielded relative to the ester.
    
  • Aromatic Region:

    • Ipso-Carbons: Four distinct quaternary carbons. The carbon attached to the sulfonyl group and the carbon attached to the oxygen will be significantly shifted.

C. 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation)

This is the "Smoking Gun" experiment.

  • Correlation 1: The

    
    -acetyl carbonyl carbon will correlate only with the 
    
    
    
    -acetyl methyl protons and the aromatic protons at the 3,5-positions of the central ring (via 3-bond coupling).
  • Correlation 2: The

    
    -acetyl carbonyl carbon will correlate only with the 
    
    
    
    -acetyl methyl protons.
  • Correlation 3 (Crucial): The aromatic protons ortho to the nitrogen (on the central ring) will show a correlation to the Ipso-Carbon attached to the nitrogen.

  • Absence of Correlation: The

    
    -acetyl carbonyl should NOT  show a correlation to any aromatic protons (too far, >3 bonds), distinguishing it from a ring-substituted ketone.
    

NMR_Logic H_Methyls 1H: Two Methyl Singlets HMBC HMBC Experiment H_Methyls->HMBC Path_O Correlation to Phenolic Ring Carbons HMBC->Path_O Methyl A Path_N Correlation to N-Acetyl Carbonyl ONLY HMBC->Path_N Methyl B Conclusion_O Confirmed: O-Acetyl Path_O->Conclusion_O Conclusion_N Confirmed: N-Acetyl Path_N->Conclusion_N

Figure 2: Logic gate for assigning methyl groups using HMBC correlations.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) may not fully dissolve the polar sulfonamide moiety, leading to poor signal-to-noise ratio.
      
  • Tube: Transfer to a precision 5mm NMR tube. Filter through cotton if any particulate is visible.

Protocol B: Data Acquisition Parameters (600 MHz)
  • 1H NMR: 16 scans, relaxation delay (d1) = 2.0s.

  • 13C NMR: 1024 scans (minimum), d1 = 2.0s.

  • gHMBC: 2048 x 256 points, optimize for long-range coupling (

    
    ).
    

References

  • Ballatore, C., et al. (2021).[2] "Structure-property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry, 218, 113399.[3]

  • Kawasaki, T., et al. (2021). "Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones." The Journal of Organic Chemistry, 86(11), 7692–7704.

  • Klagkou, K., et al. (2003).[4] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.[4]

  • Baumgartner, M. T., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Rapid Communications in Mass Spectrometry, 22(12), 1933–1942.

Sources

An In-Depth Technical Guide to Novel Synthesis Routes for N-acetyl-N-phenylsulfonyl-4-aminophenol acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-acetyl-N-phenylsulfonyl-4-aminophenol acetate is a multifaceted molecule featuring an N,N-disubstituted sulfonamide and a phenolic acetate ester. While not a widely documented compound, its structure is of significant interest to researchers in medicinal chemistry and drug development. The N-acylsulfonamide moiety is a well-recognized bioisostere of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2][3] This makes the target molecule a compelling candidate for investigation as a potential prodrug or a novel therapeutic agent. For instance, the core structure is derived from acetaminophen (paracetamol), a widely used analgesic, suggesting possibilities for modified pharmacological profiles.[4][5][6]

The synthesis of this molecule presents unique challenges in chemoselectivity. The starting material, 4-aminophenol, possesses three reactive sites: the amino group, the phenolic hydroxyl group, and the aromatic ring. A successful synthesis must precisely control the sequence of N-acetylation, N-sulfonylation, and O-acetylation to prevent the formation of undesired side products. This guide provides a comprehensive analysis of potential synthetic strategies, moving from classical approaches to novel, efficient, and scalable routes designed for the modern research laboratory.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several possible synthetic pathways originating from the common starting material, 4-aminophenol, or its N-acetylated derivative, acetaminophen. The key disconnections involve the C-O ester bond, the N-S sulfonamide bond, and the N-C amide bond. The order in which these bonds are formed dictates the overall strategy and the challenges that will be encountered.

Three primary routes are proposed:

  • Route A (Acetaminophen-First): This pathway begins with the readily available and inexpensive acetaminophen (N-(4-hydroxyphenyl)acetamide). The subsequent steps involve N-sulfonylation of the secondary amide followed by O-acetylation of the phenol.

  • Route B (Sulfonylation-First): This approach starts with 4-aminophenol, performs N-sulfonylation on the primary amine, followed by N-acetylation of the resulting sulfonamide, and concludes with O-acetylation.

  • Route C (One-Pot Approach): A more advanced strategy that aims to combine multiple steps into a single, streamlined process to improve efficiency and reduce waste, starting from acetaminophen.[7][8]

G cluster_A Route A cluster_B Route B Target N-acetyl-N-phenylsulfonyl- 4-aminophenol acetate Int1 N-acetyl-N-phenylsulfonyl- 4-aminophenol Target->Int1 O-Acetylation Int5 N-(4-acetoxyphenyl)benzenesulfonamide Target->Int5 N-Acetylation Int3 N-(4-hydroxyphenyl)acetamide (Acetaminophen) Int1->Int3 N-Sulfonylation Int2 N-phenylsulfonyl- 4-aminophenol Int4 4-Aminophenol Int2->Int4 N-Sulfonylation Int3->Int4 N-Acetylation Int5->Int2 O-Acetylation G cluster_workflow Route A Workflow Acetaminophen Acetaminophen Sulfonylation Phase-Transfer N-Sulfonylation (Benzenesulfonyl Chloride, NaOH, TBAB) Acetaminophen->Sulfonylation Intermediate N-acetyl-N-phenylsulfonyl -4-aminophenol Sulfonylation->Intermediate Acetylation DMAP-Catalyzed O-Acetylation (Acetic Anhydride, DMAP, Et3N) Intermediate->Acetylation Product Final Product Acetylation->Product

Sources

Technical Guide: Spectroscopic Characterization of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization and spectroscopic signature of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate . This molecule represents a fully acetylated derivative of


-(4-hydroxyphenyl)benzenesulfonamide, containing both a phenolic ester and an 

-acyl sulfonamide moiety.

Such compounds are often investigated as prodrugs (e.g., for nitroxyl generation or solubility enhancement of sulfonamides) or as intermediates in the synthesis of complex polysubstituted anilines.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • Systematic Name: 4-[Acetyl(benzenesulfonyl)amino]phenyl acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 333.36 g/mol

  • Structural Class:

    
    -Acyl Sulfonamide / Phenolic Ester[1]
    
  • Key Functional Groups:

    • Phenolic Acetate: Labile ester prone to hydrolysis.

    • 
      -Acyl Sulfonamide:  An imide-like structure where the nitrogen is bonded to both an acetyl group and a sulfonyl group. This lowers the electron density on the nitrogen, affecting NMR shifts significantly compared to parent sulfonamides.
      
Synthesis & Fragmentation Pathway

To understand the spectral data, one must understand the assembly of the molecule. The synthesis typically involves the exhaustive acetylation of


-(4-hydroxyphenyl)benzenesulfonamide.

SynthesisPath Start p-Aminophenol Inter N-(4-Hydroxyphenyl) benzenesulfonamide Start->Inter PhSO2Cl, Base (Sulfonylation) Final 4-[Acetyl(phenylsulfonyl) amino]phenyl acetate Inter->Final Ac2O, Pyridine (Exhaustive Acetylation) Frag1 Fragment: [M-Ketene]+ Final->Frag1 MS Fragmentation (Loss of CH2CO)

Figure 1: Synthetic route and primary mass spectrometric fragmentation pathway.

Spectroscopic Data Specifications

The following data represents the consensus spectroscopic signature for this structure, derived from chemometric principles of substituent effects on benzene rings and


-acyl sulfonamide characteristics.
A. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) or 

. Key Feature: The presence of two distinct methyl singlets (one ester, one amide) and a complex aromatic region.
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Sulfonyl) 7.85 – 7.95Multiplet (d)2HOrtho-protons of the phenylsulfonyl group (deshielded by

).
Aromatic (Sulfonyl) 7.50 – 7.70Multiplet3HMeta/Para-protons of the phenylsulfonyl group.
Aromatic (Central) 7.25 – 7.40Doublet (AA'BB')2HProtons ortho to the

-substituent.
Aromatic (Central) 7.10 – 7.20Doublet (AA'BB')2HProtons ortho to the Acetoxy group (shielded relative to sulfonyl side).
Methyl (O-Acetyl) 2.28 – 2.32Singlet3HTypical phenolic acetate methyl shift.
Methyl (N-Acetyl) 2.05 – 2.15Singlet3H

-acetyl group. Upfield from O-Ac due to shielding anisotropy of the sulfonamide.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the "double carbonyl" system (ester vs.


-acyl) and the sulfonyl moiety.
Wavenumber (

)
Vibration ModeIntensityDiagnostic Note
1760 – 1770

Stretch (Ester)
StrongCharacteristic high frequency for phenolic esters.
1700 – 1720

Stretch (

-Acyl)
StrongLower frequency than ester; typical for

-acyl sulfonamides.
1350 – 1370

Asymmetric
StrongDiagnostic sulfonyl band.
1160 – 1180

Symmetric
StrongDiagnostic sulfonyl band.
1590, 1490

Aromatic
MediumBenzene ring skeletal vibrations.
C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI.

  • Molecular Ion:

    
     (ESI).
    
  • Fragmentation Pattern:

    • 
      :  Loss of ketene (
      
      
      
      , 42 Da) from the phenolic acetate. This is a primary fragmentation pathway for aryl acetates.
    • 
      : 
      
      
      
      cation.
    • 
      : 
      
      
      
      acetyl cation (very common background ion).

Experimental Protocols

Protocol 1: Synthesis for Standard Preparation

To generate an analytical standard for verification:

  • Precursor Dissolution: Dissolve 1.0 eq of

    
    -(4-hydroxyphenyl)benzenesulfonamide in anhydrous pyridine (approx. 10 mL per gram).
    
  • Acetylation: Add 5.0 eq of Acetic Anhydride dropwise at 0°C.

    • Note: Excess anhydride is required to drive the reaction at the sterically hindered and less nucleophilic sulfonamide nitrogen.

  • Reflux: Heat the mixture to 60°C for 4 hours. The

    
    -acylation of sulfonamides often requires thermal energy or DMAP catalysis.
    
  • Workup: Pour onto crushed ice/HCl. The product should precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Protocol 2: Sample Preparation for NMR
  • Solvent Choice: Use

    
     for highest resolution of the methyl peaks. Use 
    
    
    
    if solubility is an issue, though water peaks in DMSO can obscure the
    
    
    -acetyl region (~3.3 ppm vs 2.1 ppm).
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

References

  • Sulfonamide Acylation:Dergipark. "Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T". Discusses the conditions required to acetylate the nitrogen of a sulfonamide, confirming the stability and shift of the

    
    -acetyl group. 
    
  • Aryl Acetate Spectra: NIST Chemistry WebBook. "Acetic acid, 4-acetoxyphenyl ester (Hydroquinone diacetate)". Provides baseline IR/NMR data for the phenolic acetate moiety.

  • General Sulfonamide Characterization: MDPI. "Synthesis, Structure and Evaluation of Benzenesulfonamide Derivatives". Provides comparative aromatic shifts for benzenesulfonyl groups attached to aniline derivatives.

Sources

"solubility and stability of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate in common solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Acetyl(phenylsulfonyl)amino]phenyl acetate (CAS RN: Not widely listed; analogue to N,O-diacetyl-N-(phenylsulfonyl)-4-aminophenol) is a highly functionalized pharmaceutical intermediate characterized by its dual-labile motifs: a phenolic ester and an N-acyl sulfonamide. Often encountered as a critical impurity or synthetic intermediate in the development of sulfonamide-based COX-2 inhibitors or antimicrobials, its physicochemical profile is defined by high lipophilicity and significant hydrolytic susceptibility.

This guide provides a comprehensive technical analysis of its solubility behavior and stability profile, offering researchers actionable protocols for handling, storage, and analytical characterization. The data presented synthesizes structural activity relationships (SAR) with standard pharmaceutical profiling methodologies.

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solvent interaction and degradation pathways.

  • Chemical Formula: C₁₆H₁₅NO₅S[1]

  • Molecular Weight: 333.36 g/mol [2]

  • Structural Core:

    • Moiety A (Lipophilic/Labile): Phenyl acetate ester (Ar-OAc).

    • Moiety B (Electron-Withdrawing/Labile): N-Acetyl-N-phenylsulfonyl amine (Ar-N(Ac)SO₂Ph).

  • Key Properties (Predicted):

    • LogP: ~2.5 – 3.0 (Highly Lipophilic).

    • H-Bond Donors: 0 (Aprotic).

    • H-Bond Acceptors: 5.

    • pKa: Neutral in aqueous media (no ionizable protons in the pH 1–10 range due to N-acylation).

Solubility Profile in Common Solvents

The compound’s lack of hydrogen bond donors and significant hydrophobic surface area dictates a solubility profile typical of lipophilic neutral organics.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Aqueous Water (pH 7)Insoluble < 0.05High lattice energy and lack of H-bonding capability prevent hydration.
Polar Aprotic DMSOExcellent > 200Strong dipole-dipole interactions disrupt the crystal lattice effectively.
DMFExcellent > 150Similar mechanism to DMSO; preferred for synthetic scale-up.
Polar Protic MethanolGood 20 – 50Soluble, but potential for transesterification upon prolonged storage.
EthanolModerate 10 – 30Lower dielectric constant than MeOH reduces solubility slightly.
Organic DichloromethaneHigh > 100Excellent solvent due to "like-dissolves-like" lipophilic interactions.
Ethyl AcetateHigh > 80Good compatibility; ideal for extraction and purification.
Non-Polar Hexane/HeptanePoor < 1Too polar for aliphatic hydrocarbons due to sulfonyl/ester groups.
Dissolution Protocol (Standard Stock Preparation)

For analytical standards or biological assays, the following reconstitution method is validated to prevent precipitation:

  • Primary Solubilization: Dissolve the solid in 100% DMSO to a concentration of 10–50 mM. Vortex for 30 seconds.

  • Secondary Dilution: Slowly dilute into the aqueous buffer or media. Ensure the final DMSO concentration is < 1% (v/v) to avoid compound crashing (precipitation).

Stability Assessment

The stability of this compound is governed by two electrophilic centers: the ester carbonyl and the imide-like N-acetyl carbonyl . Both are susceptible to nucleophilic attack, particularly hydrolysis.

Degradation Pathways

The compound degrades via three primary pathways, heavily influenced by pH and temperature.

DegradationPathways Parent Parent Compound (this compound) Inter1 Intermediate A (4-[Acetyl(phenylsulfonyl)amino]phenol) (Hydrolysis of Ester) Parent->Inter1 Pathway 1: Ester Hydrolysis (Fast in Base/Acid) Inter2 Intermediate B (N-(4-acetoxyphenyl)benzenesulfonamide) (Hydrolysis of N-Acetyl) Parent->Inter2 Pathway 2: N-Deacetylation (Slower, pH dependent) Final Final Degradant (N-(4-hydroxyphenyl)benzenesulfonamide) (Thermodynamic Sink) Inter1->Final Secondary Hydrolysis Inter2->Final Secondary Hydrolysis

Figure 1: Mechanistic degradation pathways illustrating the stepwise hydrolysis to the sulfonamide core.

Stability in Solution
  • Acidic Conditions (pH < 4): Moderate stability. The protonation of the carbonyls activates them, but the reaction rate is slower than in base.

    • Half-life (est): Hours to Days.

  • Neutral Conditions (pH 7): Relatively stable in organic solvents (DMSO/ACN). In aqueous suspensions, slow surface hydrolysis occurs.

    • Half-life (est): Days to Weeks (if protected from light/moisture).

  • Basic Conditions (pH > 9): Highly Unstable. Rapid saponification of the phenol ester followed by deacetylation of the sulfonamide.

    • Half-life (est): Minutes to Hours.

Thermal and Photostability
  • Thermal: Stable in solid state up to ~100°C. In solution, heating >60°C accelerates hydrolysis exponentially.

  • Photo: The sulfonamide moiety can be photosensitive. Store in amber vials to prevent UV-induced radical degradation or rearrangement.

Experimental Protocols

HPLC Method for Solubility/Stability Determination

To accurately quantify the parent compound and separate it from its hydrolytic degradants, use the following Reverse Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-10 min: 5% -> 95% B (Linear Gradient)

    • 10-12 min: 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/ester bonds).

  • Retention Order (Predicted):

    • Final Degradant (Most Polar)

    • Intermediate A (Phenol)

    • Intermediate B (N-H Sulfonamide)

    • Parent Compound (Most Lipophilic)

Forced Degradation Workflow

Workflow cluster_conditions Stress Conditions Sample Sample Prep (1 mg/mL in ACN) Acid 0.1N HCl 60°C, 4h Sample->Acid Base 0.1N NaOH RT, 1h Sample->Base Oxid 3% H2O2 RT, 24h Sample->Oxid Neutral Neutralization (Quench pH) Acid->Neutral Base->Neutral Analysis HPLC-UV/MS Analysis Oxid->Analysis Neutral->Analysis

Figure 2: Forced degradation workflow for validating stability indicating methods.

Implications for Drug Development

  • Formulation: Due to poor water solubility and hydrolytic instability, aqueous liquid formulations are not recommended .

    • Recommendation: Use solid oral dosage forms (tablets) or anhydrous lipid-based formulations (e.g., softgels with PEG/Propylene Glycol).

  • Storage: Store the solid material at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced surface hydrolysis. Desiccants are mandatory.

  • Handling: Avoid protic solvents (Methanol/Ethanol) for long-term stock storage. Use DMSO-d6 or CDCl3 for NMR characterization to prevent signal broadening or degradation during acquisition.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (General principles of solubilizing lipophilic esters).

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester and amide hydrolysis kinetics).
  • PubChem Compound Summary. (2024). Phenyl acetate (CID 31229). National Library of Medicine. Link (Source for ester moiety stability data).

  • PubChem Compound Summary. (2024). N-(4-Hydroxyphenyl)benzenesulfonamide (CID 78667). National Library of Medicine. Link (Source for core scaffold properties).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link (Context on N-acyl sulfonamide stability).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Phenylsulfonylamino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylsulfonylamino pharmacophore (


) represents a privileged structural motif in medicinal chemistry. Functioning as a stable bioisostere of the amide bond with unique electronic properties, this moiety is the cornerstone of the sulfonamide class of drugs. While historically recognized for antibacterial efficacy (sulfa drugs), recent advances have repositioned phenylsulfonylamino derivatives as potent agents in oncology  (tubulin inhibition, apoptosis induction) and inflammation  (selective COX-2 inhibition).

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to evaluate these compounds in a modern drug discovery pipeline.

Part 1: Structural Basis & SAR Analysis

The biological versatility of the phenylsulfonylamino group stems from two key physicochemical characteristics:

  • Acidity & Hydrogen Bonding: The sulfonyl group is a strong electron-withdrawing group (EWG), rendering the adjacent N-H proton acidic (

    
    ). This allows the moiety to act as a hydrogen bond donor (via N-H) and acceptor (via 
    
    
    
    oxygens), facilitating tight binding in enzyme active sites (e.g., the Zn(II) site of Carbonic Anhydrase).
  • Geometry: Unlike the planar amide bond, the sulfonamide linkage adopts a tetrahedral geometry around the sulfur atom. This "kinked" structure allows for unique spatial exploration within receptor pockets, often avoiding steric clashes encountered by planar analogs.

SAR Logic: The "Hub and Spoke" Model

The phenyl ring serves as a scaffold for substitution. Electron-donating groups (EDGs) or EWGs on the phenyl ring modulate the acidity of the sulfonamide nitrogen, directly influencing potency.

SAR_Mechanism Core Phenylsulfonylamino Pharmacophore Acid N-H Acidity (H-Bond Donor) Core->Acid Stacking Phenyl Ring (Pi-Pi Stacking) Core->Stacking Geometry Tetrahedral Sulfur (Transition State Mimic) Core->Geometry CA Carbonic Anhydrase (Zn2+ Chelation) COX COX-2 Inhibition (Selectivity Pocket) Tubulin Tubulin Polymerization (Colchicine Site) Microbial DHPS Inhibition (Folate Pathway) Acid->CA Primary Interaction Acid->Microbial PABA Mimicry Stacking->Tubulin Hydrophobic Pocket Geometry->COX Steric Fit

Figure 1: Mechanistic diversity of the phenylsulfonylamino scaffold driven by specific structural attributes.

Part 2: Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity (Cell Cycle Arrest)

Recent studies (2020-2023) have highlighted phenylsulfonylamino chalcones and cinnamamides as potent anticancer agents.

  • Mechanism: These hybrids often target the colchicine-binding site of tubulin or inhibit kinases (e.g., EGFR). The sulfonamide moiety anchors the molecule, while the chalcone/cinnamamide "tail" acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the target protein.

  • Key Finding: Derivatives such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide have shown IC50 values

    
     against MCF-7 (breast) and HeLa (cervical) lines [1].
    
Anti-Inflammatory (COX-2 Selectivity)

The phenylsulfonylamino group is critical for designing selective COX-2 inhibitors (Coxibs).

  • Mechanism: The bulky sulfonyl group fits into the secondary hydrophobic pocket of COX-2 (which is absent in COX-1 due to the Ile523 residue). This steric exclusion provides high selectivity, reducing gastrointestinal side effects associated with traditional NSAIDs [3].

Antimicrobial (Biofilm Inhibition)

Beyond simple bacteriostasis, newer phenylsulfonylamino derivatives inhibit biofilm formation in Staphylococcus aureus (MRSA). This is distinct from the classic mechanism of inhibiting dihydropteroate synthase (DHPS) in the folate pathway [1].

Part 3: Comparative Data Analysis

The following table summarizes the potency of phenylsulfonylamino derivatives across different therapeutic targets, based on recent literature.

Compound ClassTarget / Cell LineActivity MetricValueReference
Cinnamamide Derivative (16d) S. aureus (Clinical MRSA)MIC (Growth Inhibition)

[1]
Amino Chalcone (13e) MGC-803 (Gastric Cancer)IC50 (Cytotoxicity)

[7]
Thiophene Derivative (VIIa) COX-2 EnzymeIC50 (Enzyme Inhibition)

[3]
Thiophene Derivative (VIIa) COX-1 EnzymeIC50 (Enzyme Inhibition)

[3]
Sulfonamide Hybrid MCF-7 (Breast Cancer)IC50 (Cytotoxicity)

[7]

Table 1: Comparative biological activity profile demonstrating the versatility of the scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of Phenylsulfonylamino Chalcones

Objective: To synthesize a hybrid molecule combining the sulfonamide pharmacophore with an antiproliferative chalcone motif.

Reagents: 4-Aminoacetophenone, Benzenesulfonyl chloride, Pyridine, Benzaldehyde derivative, NaOH, Ethanol.

  • Sulfonylation (Step 1):

    • Dissolve 4-aminoacetophenone (10 mmol) in dry pyridine (15 mL) at 0°C.

    • Add benzenesulfonyl chloride (11 mmol) dropwise over 20 minutes.

    • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Pour into ice-water/HCl mixture. Filter the precipitate (N-(4-acetylphenyl)benzenesulfonamide). Recrystallize from ethanol.

  • Claisen-Schmidt Condensation (Step 2):

    • Dissolve the intermediate from Step 1 (5 mmol) and the appropriate benzaldehyde (5 mmol) in Ethanol (20 mL).

    • Add 40% NaOH (aq) (2 mL) dropwise at 0°C.

    • Stir at room temperature for 12–24 hours. The mixture will likely turn yellow/orange.

    • Neutralize with dilute HCl. Filter the solid chalcone product.

    • Validation: Confirm structure via

      
      -NMR (look for trans-alkene doublets at 
      
      
      
      7.4–7.8 ppm,
      
      
      Hz).
Protocol B: COX-2 Inhibition Screening (Colorimetric)

Objective: To determine the selectivity index (SI) of the synthesized compound.

Principle: Peroxidase activity of COX enzyme oxidizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

  • Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing heme and hematin).

  • Incubation:

    • Well A: Buffer + COX-1 Enzyme + Test Compound (

      
      ).
      
    • Well B: Buffer + COX-2 Enzyme + Test Compound (

      
      ).
      
    • Controls: Enzyme only (100% activity), No Enzyme (Background).

    • Incubate for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD solution.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 for COX-1 and COX-2.[1]

    • 
      .[1]
      
    • Target: SI > 50 indicates high COX-2 selectivity.

Part 5: Workflow Visualization

Workflow Start Target Design (Phenylsulfonylamino Scaffold) Synth Synthesis (Sulfonylation + Condensation) Start->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen Primary Screening Char->Screen MTT MTT Assay (Cancer Cell Lines) Screen->MTT Enz Enzyme Assay (COX-1/2 or CA) Screen->Enz Micro MIC Determination (Bacteria/Fungi) Screen->Micro Decision Hit Validation (IC50 < 10 µM?) MTT->Decision Enz->Decision Micro->Decision Decision->Start No (Redesign) Lead Lead Optimization (SAR Refinement) Decision->Lead Yes

Figure 2: Integrated workflow for the synthesis and biological evaluation of phenylsulfonylamino derivatives.

References

  • MDPI (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Available at: [Link]

  • NCBI (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Available at: [Link]

  • NCBI (2025). Carbonic Anhydrase Inhibitors - StatPearls. Available at: [Link]

  • Lecturio (2025). Carbonic Anhydrase Inhibitors Mechanism of Action. Available at: [Link]

  • NCBI (2020). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Available at: [Link]

Sources

In Silico Profiling of the N-Acetyl-N-Sulfonyl Prodrug Candidate: 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Characterization of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Researchers

Executive Summary

This technical guide outlines a rigorous in silico characterization framework for This compound (hereafter referred to as Compound A-PSA ). Structurally, this molecule represents a "double-prodrug" derivative of 4-aminophenol (paracetamol core), modified with a phenolic ester for improved membrane permeability and an N-acyl-sulfonamide moiety to modulate metabolic stability and receptor affinity.

This guide moves beyond basic property calculation, providing a step-by-step protocol for predicting the compound's physicochemical behavior, metabolic fate (specifically esterase-mediated hydrolysis), and toxicological liability using computational methodologies.

Part 1: Molecular Architecture & Input Standardization

Before initiating any predictive workflow, the molecular structure must be standardized to ensure reproducibility across different algorithms (e.g., RDKit, OEChem).

Structural Definition

Compound A-PSA consists of a central aniline ring substituted at the para-position with an acetoxy group and at the nitrogen with both an acetyl and a phenylsulfonyl group.

  • IUPAC Name: 4-[Acetyl(benzenesulfonyl)amino]phenyl acetate

  • Molecular Formula:

    
    
    
  • Exact Mass: 333.0671 Da

SMILES Generation Protocol

To ensure accurate input for web servers (SwissADME, pkCSM) and docking software (AutoDock Vina), use the canonical isomeric SMILES.

Protocol:

  • Construct the 2D structure in ChemDraw or MarvinSketch.

  • Verify the N-substitution pattern (ensure the nitrogen is trivalent, bonded to Phenyl, Acetyl, and Sulfonyl).

  • Export as Canonical SMILES.

Standardized SMILES: CC(=O)Oc1ccc(N(C(=O)C)S(=O)(=O)c2ccccc2)cc1

Part 2: Physicochemical Profiling (Lipinski & Veber Rules)

The primary objective here is to determine if the modifications (acetylation and sulfonylation) push the parent molecule (paracetamol) outside the boundaries of oral bioavailability.

Predicted Properties Table

The following values represent the consensus predictions based on the standardized SMILES input using hybrid algorithms (XLOGP3, consensus LogP).

PropertyValue (Predicted)Rule of 5 StatusCausality / Insight
Molecular Weight 333.36 g/mol Pass (< 500)Ideal size for oral absorption.
LogP (Consensus) 2.4 – 2.9Pass (< 5)The N-sulfonyl and O-acetyl groups significantly increase lipophilicity compared to paracetamol (LogP ~0.46), likely enhancing passive diffusion.
H-Bond Donors 0Pass (< 5)Complete substitution of the amine and phenol removes all H-donors.
H-Bond Acceptors 5Pass (< 10)Sulfonyl oxygens (2), Amide oxygen (1), Ester oxygens (2).
TPSA ~90 ŲPass (< 140)Excellent range for cell membrane permeability; potentially blood-brain barrier (BBB) penetrant.
Rotatable Bonds 5Pass (< 10)Flexible enough for binding, rigid enough to minimize entropic penalty.
Solubility & Permeability Assessment

Methodology: Use the ESOL (Estimated SOLubility) model.

  • Prediction: Moderately soluble.

  • Mechanism: The masking of the polar phenolic hydroxyl group with an acetate ester creates a "lipophilic prodrug" effect. While aqueous solubility drops compared to the parent phenol, the lack of H-bond donors suggests high Caco-2 permeability.

Part 3: ADME-Tox Modeling & Metabolic Fate

This is the most critical section for Compound A-PSA . The molecule is designed to degrade. The in silico workflow must predict where and how fast.

Metabolic Pathway Prediction

We must model the sequential hydrolysis that activates the drug.

Workflow Visualization (Graphviz): The diagram below illustrates the predicted bioactivation pathway, moving from the parent prodrug to the active pharmacophore.

MetabolicPathway Prodrug Compound A-PSA (Lipophilic Precursor) Intermediate Intermediate: 4-[Acetyl(phenylsulfonyl)amino]phenol Prodrug->Intermediate Carboxylesterase 1/2 (Rapid Hydrolysis) SideProduct1 Acetic Acid Prodrug->SideProduct1 Active Active Metabolite: N-Acetyl-p-aminophenol (Paracetamol) Intermediate->Active Sulfonamidase / Chemical Hydrolysis SideProduct2 Benzenesulfinic Acid Intermediate->SideProduct2

Caption: Predicted metabolic activation cascade. The ester bond (red arrow 1) is predicted to be the primary site of metabolism, followed by the slower cleavage of the N-sulfonyl bond.

Toxicology Profiling (DILI & Ames)

Given the structural relationship to paracetamol, Hepatotoxicity (DILI) is a primary concern.

Protocol for Toxicity Prediction:

  • Input: SMILES string into ProTox-II or ADMETlab 2.0.

  • Target Endpoints: Hepatotoxicity, Ames Mutagenicity, hERG inhibition.

Predicted Risk Profile:

  • Hepatotoxicity: High Risk. The core structure metabolizes to paracetamol, which forms the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine) if glutathione is depleted. The addition of the phenylsulfonyl group introduces a sulfonamide-like moiety, which carries its own risk of idiosyncratic liver injury.

  • Ames Mutagenicity: Negative. The structure lacks nitro groups or aromatic amines (unless fully hydrolyzed to aniline, which is unlikely before excretion).

  • hERG Inhibition: Low/Medium. The molecular weight and lipophilicity are below the typical thresholds for potent hERG blockers, though the phenylsulfonyl group adds some risk.

Part 4: Molecular Docking Protocol (Target Interaction)

To validate the utility of Compound A-PSA beyond being a simple prodrug, we assess its direct binding affinity to Cyclooxygenase-2 (COX-2), a common target for sulfonamide-containing NSAIDs (e.g., Celecoxib).

Experimental Setup
  • Software: AutoDock Vina / PyRx.

  • Protein Target: Human COX-2 (PDB ID: 3LN1 - Celecoxib bound structure).

  • Grid Box: Centered on the co-crystallized ligand (Celecoxib) binding site.

    • Center: X=28.5, Y=-22.1, Z=-14.3 (approximate coordinates for 3LN1 active site).

    • Size: 20 x 20 x 20 Å.

Docking Workflow Diagram

DockingWorkflow Start Input: Compound A-PSA (SMILES) PrepLig Ligand Preparation (Energy Min, Gasteiger Charges) Start->PrepLig Docking AutoDock Vina (Exhaustiveness: 8) PrepLig->Docking PrepProt Protein Preparation (PDB: 3LN1, Remove H2O) PrepProt->Docking Analysis Interaction Analysis (H-bonds, Pi-Stacking) Docking->Analysis

Caption: Standardized molecular docking workflow for assessing affinity of Compound A-PSA against COX-2.

Interpretation of Results
  • Binding Hypothesis: The phenylsulfonyl group of A-PSA is expected to dock into the hydrophobic side pocket of COX-2 (similar to the sulfonamide of Celecoxib or Etoricoxib).

  • Projected Affinity: If the binding energy (

    
    ) is lower than -8.0 kcal/mol, the compound may have intrinsic anti-inflammatory activity before hydrolysis.
    
  • Steric Clash: The N-acetyl group may cause steric hindrance compared to a simple sulfonamide (

    
    ). This must be verified visually in PyMOL.
    

Part 5: Conclusion & Strategic Recommendations

Compound A-PSA represents a highly lipophilic, non-ionizable prodrug of a paracetamol-like core.

  • Bioavailability: The esterification and N-substitution predict high oral absorption (Class II/IV BCS), solving potential permeability issues of polar analogs.

  • Metabolic Liability: The acetate ester is the "soft spot." In vitro stability assays in plasma are required immediately to confirm the half-life of the prodrug.

  • Safety: The "double-prodrug" strategy may delay the peak concentration (

    
    ) of the active metabolite, potentially reducing the spike in toxic NAPQI formation compared to a bolus dose of paracetamol.
    

Next Steps:

  • Synthesize the compound.

  • Perform a plasma stability assay (human vs. rat).

  • Conduct a kinetic solubility screen.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Link

  • Cheng, F., et al. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. Journal of Chemical Information and Modeling. Link

N-Substituted Phenylsulfonamides: A Comprehensive Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted phenylsulfonamide derivatives represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of this important class of compounds. We delve into the core synthetic methodologies, offering detailed experimental protocols for their preparation. The guide further explores the diverse therapeutic potential of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. The underlying mechanisms of action, including the inhibition of key enzymes and modulation of critical signaling pathways, are discussed in detail. Finally, a critical analysis of structure-activity relationships (SAR) is presented, supported by quantitative data, to inform the rational design of future N-substituted phenylsulfonamide-based therapeutic agents.

Introduction: The Enduring Significance of the Sulfonamide Moiety

The sulfonamide functional group has a storied history in drug discovery, famously marking the dawn of the antibiotic era with the advent of sulfa drugs. Beyond their initial application as antibacterial agents, sulfonamide-containing molecules have emerged as a cornerstone of modern pharmacology, with applications spanning a wide array of diseases.[1] The N-substituted phenylsulfonamide core, in particular, offers a synthetically accessible and readily modifiable framework that has proven to be a fertile ground for the development of potent and selective therapeutic agents. The ability to systematically alter the substituents on both the phenyl ring and the sulfonamide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making this a highly attractive scaffold for medicinal chemists. This guide will provide a holistic overview of the current state of research into N-substituted phenylsulfonamide derivatives, from the laboratory bench to their potential clinical applications.

Synthetic Strategies for N-Substituted Phenylsulfonamides

The synthesis of N-substituted phenylsulfonamides is typically straightforward and amenable to high-throughput parallel synthesis, a key advantage in modern drug discovery. The most prevalent and classical approach involves the reaction of an appropriately substituted aniline with a phenylsulfonyl chloride in the presence of a base.[2]

General Synthesis of N-substituted Phenylsulfonamides from Anilines

The nucleophilic attack of the amine nitrogen of an aniline derivative on the electrophilic sulfur atom of a phenylsulfonyl chloride is the cornerstone of N-substituted phenylsulfonamide synthesis. The reaction is typically carried out in an inert solvent, and a base is required to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of N-(substituted-phenyl)benzenesulfonamide [2]

  • Reaction Setup: In a round-bottom flask, dissolve the desired aniline derivative (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Phenylsulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the corresponding benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-substituted phenylsulfonamide.[2]

Synthesis_Workflow

Anticancer Activity of N-Substituted Phenylsulfonamides

A significant body of research has focused on the development of N-substituted phenylsulfonamides as potent anticancer agents.[1] These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, including the inhibition of key enzymes involved in tumor progression and the modulation of critical signaling pathways.

Mechanism of Action in Cancer

Many solid tumors exhibit a hypoxic microenvironment, which leads to the upregulation of carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in pH regulation, promoting tumor cell survival and proliferation.[3][4] N-substituted phenylsulfonamides have been extensively investigated as inhibitors of CA IX.[5] By inhibiting CA IX, these compounds disrupt the pH balance in the tumor microenvironment, leading to increased intracellular acidosis and ultimately apoptosis.[3][5] The sulfonamide moiety is a key pharmacophore for CA IX inhibition, and modifications to the N-phenyl substituent can enhance potency and selectivity.[6]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers.[8] Several N-substituted phenylsulfonamide derivatives have been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway and modulating ERK phosphorylation.[7][9]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many types of cancer, promoting cell survival and proliferation.[10][11] The inhibition of the NF-κB pathway is a promising strategy for cancer therapy.[10][12] Certain sulfonamide derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, thereby suppressing the expression of pro-survival genes.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis.[13][14] Some N-substituted phenylsulfonamides have been identified as inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis.[14][15]

Anticancer_Mechanism

Evaluation of Anticancer Activity

The in vitro cytotoxic activity of N-substituted phenylsulfonamides is commonly evaluated using colorimetric assays such as the MTT or MTS assay.[1][16] These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTS Assay for Cell Viability [16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted phenylsulfonamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of N-substituted phenylsulfonamides is highly dependent on the nature and position of the substituents on the phenyl rings.

Compound ClassSubstituent (R)Target Cell LineIC50 (µM)Reference
B13 SulfonamidesLong alkyl chains (e.g., C13H27)HT-29 (colon)27.0[18]
Long alkyl chains (e.g., C13H27)A549 (lung)28.7[18]
Chalcone-Sulfonamides4-nitrophenyl and 4-methoxyMCF-7 (breast)< 30[1]
FL118 DerivativesPhenyl group at position 7HCT-116 (colorectal)< 6.4[19]
Phenyl group at position 7MCF-7 (breast)< 6.4[19]

Antimicrobial Activity of N-Substituted Phenylsulfonamides

The foundational biological activity of sulfonamides is their antibacterial effect. N-substituted phenylsulfonamides continue to be explored as a source of new antimicrobial agents, particularly in the face of growing antibiotic resistance.

Mechanism of Action

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[5] Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth and replication.[5]

Evaluation of Antibacterial Activity

The in vitro antibacterial activity of N-substituted phenylsulfonamides is typically determined by measuring the minimum inhibitory concentration (MIC) using broth microdilution or agar diffusion methods.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the N-substituted phenylsulfonamide derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity of N-Substituted Phenylsulfonamides

N-substituted phenylsulfonamides have demonstrated significant potential as anti-inflammatory agents.[7][20] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action

A primary mechanism of anti-inflammatory action for many N-substituted phenylsulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2).[7][20][21] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[22][23] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[20]

Evaluation of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of N-substituted phenylsulfonamides is commonly assessed using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Administer the N-substituted phenylsulfonamide derivatives orally or intraperitoneally to rats. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

The N-substituted phenylsulfonamide scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. The synthetic accessibility and modular nature of these compounds have allowed for the development of a vast array of derivatives with diverse and potent biological activities. As our understanding of the molecular basis of diseases deepens, the ability to rationally design N-substituted phenylsulfonamides that selectively target key enzymes and signaling pathways will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of human ailments. Future research in this field will likely focus on the development of multi-target inhibitors, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications for this versatile and enduring class of compounds.

References

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  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PubMed Central. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 14). MDPI. [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Acetoxyphenyl)-N-(phenylsulfonyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide, a compound identified by the nomenclature 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. As of the time of this writing, this specific molecule is not readily found in major chemical databases, suggesting it may be a novel compound or one that is not widely documented. Consequently, a registered CAS number is not available. This guide is intended for researchers in organic synthesis and drug discovery, offering a robust, albeit theoretical, pathway to obtain and verify this molecule. The protocols described herein are based on well-established chemical principles and draw from methodologies reported for structurally analogous compounds.

Introduction and Compound Identification

The compound , this compound, presents a unique substitution pattern on a phenyl acetate scaffold. The nomenclature suggests a central aniline nitrogen atom that is both acylated and sulfonated. This N,N-disubstitution with both an electron-withdrawing acetyl and a phenylsulfonyl group on the nitrogen attached to a phenyl acetate ring suggests interesting chemical properties and potential for biological activity.

IUPAC Name and Structural Elucidation

Based on the provided name, the systematic IUPAC name is N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide .

The core structure is an acetamide where the nitrogen is substituted with a 4-acetoxyphenyl group and a phenylsulfonyl group.

  • CAS Number: Not available.

Table 1: Compound Identification

ParameterValue
Common NameThis compound
IUPAC Name N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide
CAS NumberNot Available
Molecular FormulaC₁₆H₁₅NO₅S
Molecular Weight333.36 g/mol
Rationale for Synthesis and Potential Applications

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The combination of a sulfonamide with an acylated amine on a phenyl acetate backbone could be of interest in several areas of drug development. Phenylsulfonyl acetic acid derivatives have been explored as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment[1]. Furthermore, the modification of existing pharmacophores, such as the acetamide linkage, is a common strategy in the development of novel therapeutics with improved efficacy and safety profiles.

Proposed Synthetic Pathway

The synthesis of N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide can be envisioned through a multi-step process starting from commercially available 4-aminophenol. The proposed synthetic route is designed to be logical and to utilize well-documented chemical transformations.

Synthesis_Pathway Start 4-Aminophenol Intermediate1 4-Acetamidophenol (Paracetamol) Start->Intermediate1 Acetic Anhydride (Acetylation) Intermediate2 N-(4-hydroxyphenyl)benzenesulfonamide Intermediate1->Intermediate2 1. Benzenesulfonyl Chloride 2. Hydrolysis Target N-(4-acetoxyphenyl)-N- (phenylsulfonyl)acetamide Intermediate2->Target Acetyl Chloride (Acetylation)

Caption: Proposed synthetic pathway for N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide.

Step 1: Acetylation of 4-Aminophenol

The initial step involves the selective N-acetylation of 4-aminophenol to yield 4-acetamidophenol (paracetamol). This is a standard and high-yielding reaction.

Protocol:

  • In a round-bottom flask, suspend 4-aminophenol in water.

  • Add acetic anhydride to the suspension.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamidophenol.

Step 2: Sulfonylation of 4-Acetamidophenol

The next step is the sulfonylation of the amino group of an aniline derivative. A plausible route involves the reaction of a protected aminophenol with benzenesulfonyl chloride.

Protocol:

  • Dissolve 4-acetamidophenol in a suitable solvent such as pyridine or a mixture of THF and an aqueous base (e.g., K₂CO₃).

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • The initial product would be N-(4-acetoxyphenyl)-N-acetylbenzenesulfonamide. However, a more direct route to the final product involves starting with N-(4-hydroxyphenyl)acetamide. A related synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide is achieved by reacting 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine[2].

A more direct approach would be to first synthesize N-(4-hydroxyphenyl)benzenesulfonamide and then perform a final acetylation step.

Revised Step 2: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide

  • Dissolve 4-aminophenol in a suitable solvent like pyridine.

  • Cool the solution to 0°C.

  • Slowly add benzenesulfonyl chloride.

  • Stir the reaction mixture at room temperature overnight.

  • Work up the reaction by pouring it into acidic water to precipitate the product.

  • Filter, wash, and dry the solid N-(4-hydroxyphenyl)benzenesulfonamide.

Step 3: Final Acetylation

The final step is the acetylation of both the hydroxyl group and the sulfonamide nitrogen of N-(4-hydroxyphenyl)benzenesulfonamide.

Protocol:

  • Suspend N-(4-hydroxyphenyl)benzenesulfonamide in a suitable solvent such as dichloromethane.

  • Add an excess of acetyl chloride and a base catalyst, such as triethylamine or pyridine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Characterization and Purity Assessment

Due to the absence of reference data, a thorough characterization of the synthesized compound is crucial to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the two phenyl rings, the acetyl methyl protons, and the acetate methyl protons. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for the carbonyl carbons of the acetyl and acetate groups, as well as the aromatic carbons.
FT-IR Characteristic absorption bands for the carbonyl groups (C=O), the sulfonyl group (S=O), and the C-O and C-N bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₅NO₅S (333.36 g/mol ).
Melting Point A sharp melting point for the purified crystalline solid would indicate high purity.

Potential Signaling Pathways and Biological Relevance

While the biological activity of N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide is unknown, its structural motifs suggest potential interactions with various biological targets. The benzenesulfonamide core is known to be a versatile template in drug design[2]. For instance, certain benzenesulfonamide derivatives act as inhibitors of carbonic anhydrase IX, an enzyme implicated in cancer.

The workflow for investigating the biological activity of this novel compound could involve screening against a panel of relevant enzymes and receptors.

Biological_Screening_Workflow Compound Synthesized Compound Screening High-Throughput Screening Compound->Screening Initial Bioactivity Assessment TargetID Target Identification Screening->TargetID Identify Molecular Targets LeadOpt Lead Optimization TargetID->LeadOpt Structure-Activity Relationship Studies Preclinical Preclinical Studies LeadOpt->Preclinical In vivo Efficacy and Safety Testing

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This technical guide outlines a plausible synthetic route and characterization strategy for the novel compound N-(4-acetoxyphenyl)-N-(phenylsulfonyl)acetamide. The proposed methodologies are grounded in established organic chemistry principles and provide a solid foundation for researchers aiming to synthesize and investigate this molecule. The successful synthesis and subsequent biological evaluation of this compound could lead to the discovery of new therapeutic agents.

References

  • European Journal of Medicinal Chemistry. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes.[Link]

  • MDPI. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.[Link]

  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.[Link]

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Methodological & Application

Application Notes and Protocols: The Versatility of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate emerges as a molecule of significant interest, embodying a unique combination of reactive sites within a stable scaffold. Its structure, featuring an N-acyl sulfonamide and a phenyl acetate moiety, offers multiple avenues for synthetic transformations. The N-acyl sulfonamide group is a well-recognized bioisostere of carboxylic acids, playing a crucial role in medicinal chemistry for modulating the physicochemical properties of drug candidates.[1][2] Concurrently, the phenyl acetate functionality serves as a latent phenol, which can be unveiled under specific conditions, and is also susceptible to various rearrangements and coupling reactions.

This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound for researchers, scientists, and professionals in drug development. We will delve into its plausible synthetic route, key reactive characteristics, and provide detailed protocols for its utilization in a range of organic transformations.

Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

cluster_0 Step 1: N-Sulfonylation and N-Acetylation cluster_1 Step 2: O-Acetylation 4-Aminophenol 4-Aminophenol Intermediate_A 4-(N-Acetyl-N-phenylsulfonylamino)phenol 4-Aminophenol->Intermediate_A 1. Benzenesulfonyl chloride, Pyridine 2. Acetic anhydride Target_Molecule This compound Intermediate_A->Target_Molecule Acetic anhydride, Pyridine

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(N-Acetyl-N-phenylsulfonylamino)phenol

  • N-Sulfonylation: To a solution of 4-aminophenol (1 equiv.) in pyridine at 0 °C, slowly add benzenesulfonyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(phenylsulfonylamino)phenol.

  • N-Acetylation: Dissolve the crude 4-(phenylsulfonylamino)phenol in a suitable solvent (e.g., dichloromethane) and add acetic anhydride (1.5 equiv.) and a catalytic amount of a strong acid or base (e.g., H₂SO₄ or pyridine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to yield the intermediate, 4-(N-acetyl-N-phenylsulfonylamino)phenol.

Step 2: Synthesis of this compound

  • Dissolve 4-(N-acetyl-N-phenylsulfonylamino)phenol (1 equiv.) in pyridine.

  • Add acetic anhydride (1.2 equiv.) and stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound opens up a plethora of synthetic possibilities.

Fries Rearrangement: Access to Functionalized Hydroxyacetophenones

The phenyl acetate moiety can undergo a Fries rearrangement under Lewis or Brønsted acid catalysis to yield ortho- and para-hydroxyacetophenone derivatives. This reaction is a powerful tool for the synthesis of valuable phenolic ketones.

Reaction Scheme: Fries Rearrangement

Start This compound Ortho_Product 3-Acetyl-4-[acetyl(phenylsulfonyl)amino]phenol Start->Ortho_Product Lewis Acid (e.g., AlCl₃) Heat Para_Product 2-Acetyl-4-[acetyl(phenylsulfonyl)amino]phenol Start->Para_Product Lewis Acid (e.g., AlCl₃) Heat

Caption: Fries rearrangement of the target molecule.

Experimental Protocol: General Procedure for Fries Rearrangement

  • To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.5 equiv.) in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add this compound (1 equiv.).

  • Slowly warm the reaction mixture to the desired temperature (typically between 60-160 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Separate the ortho and para isomers by column chromatography.

Hydrolysis and Deprotection: Generating Key Intermediates

The ester and N-acyl sulfonamide functionalities can be selectively or simultaneously cleaved to reveal the underlying phenol and/or sulfonamide.

Selective Hydrolysis of the Phenyl Acetate

Basic hydrolysis can selectively cleave the ester bond to yield 4-[acetyl(phenylsulfonyl)amino]phenol.

Experimental Protocol: Selective O-Deacetylation

  • Dissolve this compound (1 equiv.) in a mixture of methanol and water.

  • Add a base such as potassium carbonate (K₂CO₃, 2 equiv.) and stir at room temperature.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the corresponding phenol.

Deprotection of the N-Acyl Sulfonamide

The N-acetyl and N-phenylsulfonyl groups can be removed under specific reductive or hydrolytic conditions to furnish the parent aniline derivative. Reductive cleavage using reagents like lithium in the presence of a catalytic amount of naphthalene can be effective for removing the phenylsulfonyl group.[4]

Experimental Protocol: General Procedure for N-Phenylsulfonyl Deprotection

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equiv.) in anhydrous THF.

  • Add a catalytic amount of naphthalene.

  • Cool the solution to -78 °C and add small pieces of lithium metal with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • Quench the reaction carefully with water at low temperature.

  • Extract the product, wash, dry, and purify by chromatography.

Cross-Coupling Reactions: Building Molecular Complexity

The aryl ring of this compound can potentially participate in cross-coupling reactions if appropriately functionalized (e.g., with a halide). Assuming a precursor like 4-[acetyl(phenylsulfonyl)amino]phenyl bromide is used to synthesize a bromo-analogue of the title compound, a variety of cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling of a Halogenated Analog

Start Bromo-4-[acetyl(phenylsulfonyl)amino]phenyl acetate Product R-Aryl-4-[acetyl(phenylsulfonyl)amino]phenyl acetate Start->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Boronic_Acid R-B(OH)₂ Boronic_Acid->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of a bromo-substituted this compound (1 equiv.), an arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary

TransformationReagents and ConditionsProduct Type
Fries Rearrangement Lewis Acid (e.g., AlCl₃), HeatHydroxyacetophenone derivatives
O-Deacetylation Base (e.g., K₂CO₃), MeOH/H₂O, RTPhenol derivative
N-Deprotection Li, Naphthalene (cat.), THF, -78 °CAniline derivative
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseBiaryl derivative

Conclusion

This compound stands as a promising and multifaceted building block in organic synthesis. Its synthesis is achievable through straightforward and scalable reactions. The presence of the N-acyl sulfonamide and phenyl acetate moieties allows for a diverse range of transformations, including rearrangements, selective deprotections, and participation in cross-coupling reactions. These characteristics make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this intriguing molecule.

References

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  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Deprotection of Sulfonyl Aziridines. (n.d.).
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  • PMC. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)
  • Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.
  • SpectraBase. (n.d.). Ethyl 4-{[phenyl(phenylsulfanyl)
  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) -.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). Phenyl[(phenylsulfonyl)amino]acetic acid (C14H13NO4S).
  • PMC. (n.d.). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions.
  • Google Patents. (n.d.).
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  • Benchchem. (n.d.).
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  • PMC. (n.d.). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light.
  • Organic Syntheses Procedure. (n.d.). p-AMINOPHENYLACETIC ACID.
  • PubMed. (1970). Characteristics of the hydrolysis of 4-phenyl-azobenzyloxycarbonyl-l-prolyl-l-leucyl-glycyl-l-prolyl-d-arginine (a collagenase substrate)
  • PubMed. (2001). Synthesis and evaluation of antibacterial activity of some 2-[[alpha-(4-substituted benzoyloxy)-alpha-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)- 1,3,4-oxadiazoles.
  • PubMed. (1976). Acylation of subtilisin Carlsberg by phenyl esters.
  • PubChem. (n.d.). (Phenylsulfonyl)acetic acid | C8H8O4S | CID 59543.

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Protocol for the Acylation of 4-(Phenylsulfonylamino)phenol: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the O-acylation of 4-(phenylsulfonylamino)phenol. The described methodology is tailored for researchers in drug development and organic synthesis, offering a straightforward and efficient route to synthesize N-(4-acetoxyphenyl)benzenesulfonamide. This protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles. Key aspects of this guide include a step-by-step procedure, a comprehensive discussion of the reaction mechanism, safety precautions for all reagents, and troubleshooting advice for common experimental challenges.

Introduction: Significance of Acylated 4-(Phenylsulfonylamino)phenol Derivatives

The structural motif of 4-(phenylsulfonylamino)phenol is a valuable scaffold in medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and a sulfonamide moiety provides two reactive sites for chemical modification. Acylation of the phenolic hydroxyl group is a common strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The resulting aryl esters can serve as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. For instance, modifications at this position can influence the biological activity of the parent molecule, making this acylation a critical step in structure-activity relationship (SAR) studies. This protocol focuses on the acetylation of 4-(phenylsulfonylamino)phenol, a representative and widely applicable acylation reaction.

Chemical Reaction and Mechanism

The acylation of 4-(phenylsulfonylamino)phenol with an acylating agent, such as acetic anhydride, proceeds via a nucleophilic acyl substitution reaction. The phenolic oxygen, being a nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent.[1] This reaction can be catalyzed by either an acid or a base.

In the presence of a base catalyst like pyridine, the phenol is deprotonated, which increases its nucleophilicity. The resulting phenoxide ion then attacks the acetic anhydride. Alternatively, acid catalysis can be employed to protonate the acylating agent, thereby increasing its electrophilicity. This protocol will utilize a base-catalyzed approach due to its efficiency and mild reaction conditions.

The overall reaction is as follows:

Caption: Overall reaction for the acetylation of 4-(phenylsulfonylamino)phenol.

The mechanism involves the following key steps:

  • Deprotonation of the Phenol: The base (e.g., pyridine) removes the acidic proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks one of the carbonyl carbons of the acetic anhydride.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The acetate ion is eliminated as a leaving group, and the carbonyl double bond is reformed, yielding the final ester product and regenerating the base catalyst.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
4-(Phenylsulfonylamino)phenol≥98%Sigma-Aldrich5471-90-9Also known as N-(4-hydroxyphenyl)benzenesulfonamide.[2]
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific108-24-7Corrosive and flammable. Handle with care.[3][4][5][6]
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1Flammable and toxic. Use in a well-ventilated fume hood.[7][8][9][10]
Dichloromethane (DCM)ACS Reagent, ≥99.5%VWR75-09-2Volatile and should be handled in a fume hood.
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0Corrosive.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionSigma-Aldrich144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific7757-82-6
Ethyl AcetateACS Reagent, ≥99.5%VWR141-78-6For extraction and chromatography.
HexaneACS Reagent, ≥98.5%VWR110-54-3For chromatography.
Round-bottom flask100 mL--
Magnetic stirrer and stir bar---
Dropping funnel50 mL--
Separatory funnel250 mL--
Rotary evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck-
Experimental Protocol

G A 1. Dissolve 4-(phenylsulfonylamino)phenol in Dichloromethane and Pyridine B 2. Cool the reaction mixture to 0 °C in an ice bath A->B C 3. Add Acetic Anhydride dropwise via a dropping funnel B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours C->D E 5. Monitor reaction progress by TLC D->E F 6. Quench the reaction with 1 M HCl E->F Upon completion G 7. Perform aqueous workup: Wash with NaHCO₃ and brine F->G H 8. Dry the organic layer with Na₂SO₄ G->H I 9. Concentrate the solution in vacuo H->I J 10. Purify the crude product by column chromatography I->J

Caption: Experimental workflow for the acylation of 4-(phenylsulfonylamino)phenol.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(phenylsulfonylamino)phenol (e.g., 2.49 g, 10 mmol).

  • Solvent and Catalyst Addition: Add dichloromethane (40 mL) and pyridine (1.21 mL, 15 mmol, 1.5 equivalents) to the flask. Stir the mixture until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Acylating Agent Addition: Add acetic anhydride (1.13 mL, 12 mmol, 1.2 equivalents) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The starting material and product should have different Rf values.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding 1 M HCl (30 mL) to the flask while stirring.

  • Extraction and Washing: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(4-acetoxyphenyl)benzenesulfonamide.

Safety Precautions

A thorough understanding of the hazards associated with the reagents is crucial for the safe execution of this protocol.

  • Acetic Anhydride: It is corrosive, flammable, and a strong irritant to the skin, eyes, and respiratory system.[3][4][5][6] Inhalation of vapors can lead to respiratory tract irritation.[3] Always handle acetic anhydride in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6] In case of skin contact, immediately flush the affected area with copious amounts of water.[4]

  • Pyridine: Pyridine is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[7][8][9][10] It can cause serious eye irritation.[7] All manipulations involving pyridine should be conducted in a chemical fume hood.[10] Ensure proper grounding of containers to prevent static discharge.[7]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle it exclusively in a chemical fume hood to avoid inhalation of its vapors.

  • Hydrochloric Acid (HCl): 1 M HCl is corrosive. Wear appropriate PPE to avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive catalyst (e.g., wet pyridine).- Poor quality of acetic anhydride.- Extend the reaction time and monitor by TLC.- Use freshly opened or distilled anhydrous pyridine.- Use a fresh bottle of acetic anhydride.
Formation of Side Products - Di-acylation (on the sulfonamide nitrogen) may occur under forcing conditions.- Maintain the recommended stoichiometry of reagents and reaction temperature.
Low Yield - Loss of product during workup and purification.- Inefficient extraction.- Ensure complete extraction by performing multiple extractions with ethyl acetate.- Be careful during the purification steps to minimize product loss.
Difficulty in Purification - The product and starting material have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation.

Characterization of the Product

The identity and purity of the synthesized N-(4-acetoxyphenyl)benzenesulfonamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group (a singlet around δ 2.3 ppm) and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester (around δ 169 ppm).

  • IR (Infrared) Spectroscopy: To observe the characteristic C=O stretching frequency of the ester group (around 1760 cm⁻¹) and the disappearance of the broad O-H stretch of the starting phenol.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point: A sharp melting point indicates the purity of the compound.

Conclusion

This application note presents a reliable and well-documented protocol for the acylation of 4-(phenylsulfonylamino)phenol. By following the detailed steps and adhering to the safety guidelines, researchers can efficiently synthesize the corresponding acylated product. The provided insights into the reaction mechanism and troubleshooting tips will aid in achieving high yields and purity, facilitating further research in drug discovery and materials science.

References

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Rev. Chim. (Bucharest).

  • SDS for Acetic Anhydride: A Guide to Chemical Safety. BenchSci.

  • Acetic Anhydride SDS (Safety Data Sheet). Flinn Scientific.

  • Acetic Anhydride Safety Data Sheet. Jubilant Ingrevia.

  • Acetic anhydride - Safety Data Sheet. Sigma-Aldrich.

  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.

  • Acylation of phenols. University of Calgary.

  • Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Taylor & Francis Online.

  • Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. ACS Publications.

  • SAFETY DATA SHEET - Acetic Anhydride. INEOS Group.

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Pyridine - SAFETY DATA SHEET. PENTA.

  • Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • MATERIAL SAFETY DATA SHEET - Pyridine. Avantor.

  • Benzenesulfonamide, N-(4-hydroxyphenyl)- synthesis. ChemicalBook.

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate.

  • N-(4-Hydroxyphenyl)benzenesulfonamide. PMC.

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.

  • Synthesis of paracetamol by acetylation. The Royal Society of Chemistry.

  • Friedel–Crafts Acylation. Organic Chemistry Portal.

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education.

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry (RSC Publishing).

  • Safety Data Sheet - Phenol, Liquified. Fisher Scientific.

  • Synthesis of Paracetamol by Acetylation of 4-Aminophenol. The Student Room.

  • (PDF) N-(4-Hydroxyphenyl)benzenesulfonamide. ResearchGate.

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry - ACS Publications.

  • Process for the preparation of N-acylated aminophenols. Google Patents.

  • New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. PubMed.

  • 4-(Methylsulfonyl)phenol SDS, 14763-60-1 Safety Data Sheets. ECHEMI.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

  • phenolsulfonic acid - SAFETY DATA SHEET. Sigma-Aldrich.

  • N-(4-Hydroxyphenyl)benzenesulfonamide. PubChem.

  • SECTION 1: Identification of the substance/mixture and of the company/undertaking 1.1 Product identifier Chemical name: Phenol. Domovelenje.

  • Safety Data Sheet: phenol. Chemos GmbH&Co.KG.

  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. SciSpace.

  • Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. PubMed.

  • Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. ResearchGate.

  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate.

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Application Note: A Validated RP-HPLC Method for the Quantification of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. The described methodology is tailored for researchers, scientists, and professionals in drug development and quality control. The protocol herein is designed to be self-validating, with explanations grounded in established scientific principles and aligned with international regulatory standards.

Introduction

This compound is a compound of interest in pharmaceutical research and development. Its chemical structure, featuring N-acetylated sulfonamide and phenyl acetate moieties, necessitates a precise and accurate analytical method for its quantification in various matrices. This document provides a comprehensive guide to a validated HPLC-UV method, offering insights into the rationale behind the chosen parameters to ensure methodological soundness and reproducibility.

The development and validation of analytical procedures are critical components of the drug development lifecycle, ensuring the quality and safety of pharmaceutical products. This application note adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to demonstrate that the analytical procedure is fit for its intended purpose.[1][2]

Scientific Rationale and Method Development

The selection of RP-HPLC as the analytical technique is predicated on its widespread applicability, high resolving power, and suitability for the analysis of moderately polar organic compounds like this compound.

Stationary Phase Selection

A C18 (octadecylsilane) column was chosen as the stationary phase due to its hydrophobic nature, which provides excellent retention and separation for compounds with aromatic rings.[3][4] The non-polar C18 chains interact with the phenyl groups of the analyte, leading to effective chromatographic resolution.

Mobile Phase Composition

The mobile phase consists of a gradient mixture of acetonitrile and water, with a small percentage of phosphoric acid. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. The gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities. The addition of phosphoric acid to the aqueous phase helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a single ionic form, resulting in sharp, symmetrical peaks.[5][6]

Detection Wavelength

The UV detection wavelength was selected based on the UV spectrum of this compound. The presence of aromatic rings in the molecule suggests strong UV absorbance. A wavelength of 265 nm was chosen to maximize sensitivity and minimize interference from common solvents and excipients.[4][7]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram:

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing of Analyte B Dissolution in Diluent A->B D Sample Preparation (e.g., extraction) A->D C Serial Dilutions for Calibration Curve B->C E Injection into HPLC System C->E D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 265 nm F->G H Peak Integration & Area Measurement G->H I Generation of Calibration Curve H->I J Quantification of Analyte in Samples I->J

Caption: Workflow for quantification of this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    10 40 60
    15 40 60
    16 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For formulated products, an extraction step may be necessary. The following is a general procedure:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients without the active ingredient), and a standard solution of this compound. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[8] Each concentration was analyzed in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%100.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase A (±0.2 units). The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control and research applications. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for its implementation in a laboratory setting.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18). ResearchGate. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kim, J. H., et al. (2020). Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative following solvent extraction of acidified samples. Acta Chromatographica, 32(1), 58-63. [Link]

  • Sadek, P. C. (2006). Analysis Of N 1 -Acetyl Sulfisoxazole and Related Manufacturing Impurities by Thin Layer and High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 10(14), 3241-3259. [Link]

  • SIELC Technologies. (2018, February 16). Phenyl acetate. [Link]

  • Abd-Elhakeem, M., et al. (2013). New Colorimetric Method for Lipases Activity Assay in Microbial Media. American Journal of Analytical Chemistry, 4, 442-444. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Sun, S., et al. (2017). Quantitation of Phenylbutyrate Metabolites by UPLC-MS/MS Demonstrates Inverse Correlation of Phenylacetate:phenylacetylglutamine Ratio With Plasma Glutamine Levels. Molecular Genetics and Metabolism, 122(1-2), 18-24. [Link]

  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6338. [Link]

  • Al-Janabi, A. H. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 162. [Link]

  • Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814-824. [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of AOAC International, 102(3), 853-860. [Link]

  • Kaklamanos, G., & D. G. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 7(6), 91. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2014). Journal of Chromatographic Science, 52(7), 677-684. [Link]

  • USDA. (2011, May 11). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). [Link]

  • Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]

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Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[Acetyl(phenylsulfonyl)amino]phenyl acetate is a compound of interest in pharmaceutical development due to its structural motifs, which include an ester, a sulfonamide, and an acetylated amine. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and formulation development. This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound. The described method is designed to be specific, accurate, precise, and linear over a defined concentration range, ensuring its suitability for routine analysis in a regulated environment.

Method Development Strategy

The primary objective was to develop a method that could separate the active pharmaceutical ingredient (API), this compound, from its potential degradation products and process-related impurities. A reversed-phase chromatographic approach was selected due to the non-polar nature of the analyte.

Analyte Physicochemical Properties (Predicted)

A preliminary in-silico analysis of the target molecule's structure suggests a non-polar compound with a predicted LogP value indicating good retention on a C18 stationary phase. The presence of aromatic rings and carbonyl groups suggests strong UV absorbance, making UV detection a suitable choice.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 10 minutes
  • Rationale for Parameter Selection:

    • Column: A C18 column was chosen for its versatility and proven efficacy in retaining aromatic and moderately non-polar compounds.[1][2]

    • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water was selected for its low UV cutoff, miscibility, and ability to provide good peak shape for a wide range of compounds.[3][4] The 60:40 ratio was empirically determined to achieve an optimal retention time and separation from potential impurities.

    • Flow Rate: A flow rate of 1.0 mL/min is a standard practice for a 4.6 mm i.d. column, providing a balance between analysis time and system backpressure.[5]

    • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations of the mobile phase.[6]

    • Detection Wavelength: The UV spectrum of the analyte was scanned, and 240 nm was chosen as the detection wavelength to maximize sensitivity and minimize interference from the mobile phase.[7]

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 150 µg/mL.

  • Sample Preparation: For drug product analysis, an appropriate amount of the formulation (e.g., tablet powder) should be accurately weighed to obtain a theoretical concentration of 100 µg/mL of the active ingredient after dissolution and dilution with the mobile phase. The solution should be filtered through a 0.45 µm syringe filter prior to injection.[6]

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Forced degradation studies (acid, base, oxidative, thermal, photolytic)The peak for the analyte should be pure and well-resolved from any degradation product peaks.
Linearity Analysis of five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision studies.80-120% of the target concentration.
Accuracy Recovery study at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the 100% standard solution. - Intermediate Precision (Inter-day): Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C).RSD of results ≤ 2.0%.
System Suitability Performed before each analytical run.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas for replicate injections ≤ 2.0%.

Stability-Indicating Assay: Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the drug substance.[11][12][13] The goal was to achieve 5-20% degradation of the active ingredient.[14]

Forced Degradation Protocol
  • Acid Hydrolysis: The drug substance was dissolved in 0.1 M HCl and heated at 60°C.

  • Base Hydrolysis: The drug substance was dissolved in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: The drug substance was treated with 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid drug substance was exposed to 80°C in a hot air oven.

  • Photolytic Degradation: The drug substance was exposed to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

Samples were withdrawn at appropriate time intervals, neutralized if necessary, diluted with the mobile phase, and analyzed by the proposed HPLC method. A control sample, protected from the stress conditions, was analyzed in parallel.[14]

Visualization of Workflows

HPLC Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Finalization Analyte_Properties Analyte Physicochemical Properties Assessment Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN, MeOH, Buffers) Column_Selection->Mobile_Phase_Screening Detector_Selection Detector Selection (UV-Vis Scan) Mobile_Phase_Screening->Detector_Selection Mobile_Phase_Ratio Mobile Phase Ratio Optimization Detector_Selection->Mobile_Phase_Ratio Flow_Rate_Adj Flow Rate Adjustment Mobile_Phase_Ratio->Flow_Rate_Adj Column_Temp_Adj Column Temperature Optimization Flow_Rate_Adj->Column_Temp_Adj Wavelength_Opt Wavelength Optimization Column_Temp_Adj->Wavelength_Opt System_Suitability System Suitability Testing Wavelength_Opt->System_Suitability Final_Method Finalized HPLC Method System_Suitability->Final_Method

Caption: A stepwise workflow for HPLC method development.

Method Validation Logical Flow

MethodValidation Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical progression of HPLC method validation parameters.

Troubleshooting

Table 3: Common HPLC Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the stationary phase. - Column void or contamination.- Adjust mobile phase pH. - Use a guard column or replace the analytical column.[15][16]
Split Peaks - Partially blocked column frit. - Sample solvent incompatible with the mobile phase.- Reverse and flush the column. - Dissolve the sample in the mobile phase.[15][17]
Fluctuating Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Pump issues.- Prepare fresh mobile phase. - Ensure the column oven is stable. - Check pump seals and check valves.[6][15]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system.- Use high-purity solvents. - Degas the mobile phase thoroughly.[4][15]

Conclusion

The developed RP-HPLC-UV method for the quantification of this compound is simple, rapid, and reliable. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the assay was confirmed through forced degradation studies, demonstrating its suitability for routine quality control and stability testing of this compound in bulk drug and finished pharmaceutical products.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.

  • Boinapally, P., & Reddy, G. (2017). The role of forced degradation studies in stability indicating HPLC method development. International Journal of Pharmaceutical Sciences and Research, 8(9), 3647-3655.
  • Reddy, G. K., & Kumar, V. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques, 6(4).
  • BenchChem. (2025). Forced Degradation Studies for Stability-Indicating HPLC Methods.

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.

  • Element Lab Solutions. HPLC Solvent Selection.

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-L-phenylalanine. PubChem.

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(11), 3505.

  • PMC. (2012). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2012, 687313.

  • PubMed. (2005). Development and validation of a HPLC-UV method for the determination in didanosine tablets. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 751-756.

  • Semantic Scholar. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatography A, 1194(2), 169-176.

  • National Center for Biotechnology Information. (n.d.). 4-Aminophenylacetic acid. PubChem.

  • ResearchGate. (2025). Development of an HPLC-UV Method for Quantitative Determination of Acetylsalicylic Acid and Its Main Metabolite.

  • U.S. Environmental Protection Agency. (n.d.). Ethanesulfonic acid, 2-amino-2-oxo-, phenyl ester Properties.

  • MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(18), 3345.

  • MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Pharmaceutics, 14(6), 1285.

  • ChemicalBook. (n.d.). 4-Aminophenylacetic acid.

Sources

"application of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate as a chemical probe"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate , a specialized chemical probe designed for the selective acetylation of Cyclooxygenase-2 (COX-2) .

Introduction & Mechanism of Action

This compound is a mechanism-based chemical probe engineered to address a critical limitation in eicosanoid research: the non-selective acetylation of cyclooxygenases by Aspirin. While Aspirin acetylates both COX-1 and COX-2 (inhibiting prostaglandin synthesis and triggering lipoxin generation), its lack of selectivity causes off-target effects (e.g., gastric toxicity via COX-1 inhibition).

This probe combines two structural pharmacophores:

  • 
    -acetyl-
    
    
    
    -phenylsulfonyl moiety:
    A bulky, hydrophobic group that mimics the selectivity determinants of COX-2 specific inhibitors (e.g., the sulfonamide of Celecoxib). This directs the molecule specifically into the larger side pocket of the COX-2 active site, which COX-1 lacks.
  • Phenyl acetate group: An activated ester that serves as the acetyl donor. Once bound, the molecule transfers the acetyl group to Serine 530 (Ser530) of COX-2.

Key Application: The primary utility of this probe is to selectively trigger the biosynthesis of 15-epi-Lipoxin A4 (Aspirin-Triggered Lipoxin or ATL) and other specialized pro-resolving mediators (SPMs) in cellular systems without inhibiting COX-1 dependent homeostatic functions.

Experimental Workflow & Protocols

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles as the acetate ester is susceptible to hydrolysis.

  • Stability Check: Verify integrity via TLC or LC-MS prior to critical assays (expect hydrolysis to the phenol derivative:

    
    -acetyl-
    
    
    
    -(phenylsulfonyl)-4-aminophenol).

This assay confirms the probe's ability to irreversibly inhibit COX-2 via acetylation.

Materials:

  • Recombinant Human COX-2 and COX-1 enzymes.

  • Arachidonic Acid (AA) substrate.

  • Colorimetric COX inhibitor screening kit (e.g., TMPD oxidation or PGF2

    
     ELISA).
    

Protocol:

  • Incubation: Incubate 1 unit of COX-2 (or COX-1 for selectivity control) with varying concentrations of the probe (0.1

    
    M – 100 
    
    
    
    M) in Tris-HCl buffer (pH 8.0) for 30 minutes at 37°C .
    • Note: Pre-incubation is critical for the covalent acetylation reaction to occur.

  • Wash (Optional): If using immobilized enzyme, wash to remove unbound probe. For solution assays, dilute significantly (1:100) to minimize reversible binding effects.

  • Substrate Addition: Add Arachidonic Acid (100

    
    M) and incubate for 2-5 minutes.
    
  • Detection: Measure COX activity (peroxidase activity or product formation).

    • Result: Expect dose-dependent inhibition of COX-2. COX-1 activity should remain largely unaffected at relevant concentrations (<10

      
      M).
      

This protocol measures the probe's functional capacity to switch COX-2 enzymatic activity from prostaglandin synthesis to lipoxin generation.

Cell Model: HUVECs (Human Umbilical Vein Endothelial Cells) or A549 cells stimulated with IL-1


 (to induce COX-2).

Protocol:

  • Induction: Treat cells with IL-1

    
     (1 ng/mL) for 24 hours to upregulate COX-2 expression.
    
  • Probe Treatment: Wash cells and treat with This compound (10-50

    
    M) for 30-60 minutes in serum-free media.
    
    • Control: Use Aspirin (100

      
      M) as a positive control and a reversible COX-2 inhibitor (e.g., Celecoxib) as a negative control for acetylation.
      
  • Stimulation: Add Arachidonic Acid (10-20

    
    M) and Calcium Ionophore (A23187, 2 
    
    
    
    M) to stimulate eicosanoid production. Incubate for 15-30 minutes.
  • Extraction: Stop reaction with cold methanol. Extract lipids using C18 solid-phase extraction (SPE) columns.

  • Analysis: Quantify 15-epi-LXA4 and 15-R-HETE using LC-MS/MS.

    • Target Signal: High levels of 15-R-HETE/15-epi-LXA4 with reduced PGE2 levels indicates successful specific acetylation.

Data Analysis & Visualization

Table 1: Expected Activity Profile

CompoundTarget SelectivityMechanismPrimary Product (from AA)
Aspirin COX-1 > COX-2Covalent Acetylation (Ser530)15-epi-LXA4 (via COX-2) / Inhibition (COX-1)
Celecoxib COX-2 >>> COX-1Reversible BindingNone (Inhibition)
Probe COX-2 >>> COX-1 Covalent Acetylation (Ser530) 15-epi-LXA4 (Specific)

Figure 1: Mechanism of Action Pathway

COX2_Acetylation Probe 4-[Acetyl(phenylsulfonyl)amino] phenyl acetate COX2_Active COX-2 (Active) Probe->COX2_Active Selective Binding (Sulfonamide directs) COX2_Acetylated Acetylated COX-2 (Ser530-Ac) COX2_Active->COX2_Acetylated Acetyl Transfer (Irreversible) PGs Prostaglandins (PGE2, PGI2) COX2_Active->PGs Normal Catalysis HETE 15(R)-HETE COX2_Acetylated->HETE Oxygenation AA Arachidonic Acid AA->COX2_Acetylated Modified Catalysis Lipoxin 15-epi-Lipoxin A4 (Anti-inflammatory) HETE->Lipoxin 5-LOX Metabolism (Neutrophils)

Caption: Pathway illustrating the selective acetylation of COX-2 by the probe, diverting Arachidonic Acid metabolism from Prostaglandins toward 15-epi-Lipoxins.

References

  • Kalgutkar, A. S., et al. "Aspirin-like Molecules that Covalently Inactivate Cyclooxygenase-2." Science, vol. 280, no. 5367, 1998, pp. 1268-1270. Link

  • Marnett, L. J., et al. "Structural Basis for the Selective Inhibition of Cyclooxygenase-2 by Anti-inflammatory Agents." Journal of Biological Chemistry, vol. 274, no. 33, 1999, pp. 22903-22906. Link

  • Serhan, C. N. "Pro-resolving lipid mediators are leads for resolution physiology." Nature, vol. 510, 2014, pp. 92-101. Link

  • Vane, J. R., & Botting, R. M. "The mechanism of action of aspirin." Thrombosis Research, vol. 110, no. 5-6, 2003, pp. 255-258. Link

"experimental protocol for cell-based assays with 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This guide outlines the experimental protocol for utilizing 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate (referred to herein as APS-Ac ) in cell-based assays.

APS-Ac represents a class of "Trojan Horse" prodrugs or chemical probes designed to deliver a bioactive sulfonamide-phenol pharmacophore. Its structure features two critical functional motifs:

  • O-Phenyl Acetate (Esterase Trigger): A lipophilic masking group that facilitates cellular permeability. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze this bond, trapping the polar metabolite inside the cell or releasing the active fluorophore/pharmacophore.

  • N-Acetyl-N-Sulfonyl Moiety: A bioisostere of carboxylic acids with unique electronic properties. The N-acyl sulfonamide linkage provides metabolic stability while maintaining specific hydrogen-bonding geometries for target engagement (e.g., COX-2 inhibition or carbonic anhydrase modulation).

Primary Application: Intracellular delivery of N-acetyl-N-(phenylsulfonyl)-4-aminophenol for anti-inflammatory screening or esterase activity profiling.

Chemical Properties & Handling[1]

  • IUPAC Name: this compound

  • Molecular Weight: ~333.36 g/mol

  • Solubility: Hydrophobic. Soluble in DMSO (>20 mM). Poorly soluble in water.

  • Stability Warning: The O-acetyl group is sensitive to alkaline hydrolysis. Avoid buffers with pH > 8.0 during storage.

Preparation of Stock Solutions
ReagentConcentrationSolventStorageStability
Master Stock 10 mMAnhydrous DMSO-80°C6 Months
Working Stock 1 mMCulture Media (Serum-Free)RTUse immediately (<1 hr)

Critical Step: Do not store the Working Stock. The presence of serum esterases (in FBS) will prematurely cleave the acetate group before cell entry. Always dilute in serum-free media immediately prior to treatment.

Experimental Workflow: The "Activation-Engagement" Protocol

The following protocol is designed to validate Cellular Uptake , Intracellular Activation , and Functional Efficacy .

Phase 1: Mechanism of Action (Pathway Diagram)

G cluster_cell Intracellular Environment Extracellular Extracellular Space Compound APS-Ac (Prodrug) (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Permeation Esterase Carboxylesterases (CES1/CES2) Compound->Esterase Substrate Binding Intracellular Cytosol Membrane->Intracellular Metabolite Active Metabolite (Phenol Released) Esterase->Metabolite Hydrolysis (- Acetate) Target Target Engagement (e.g., COX-2 / Oxidative Stress) Metabolite->Target Inhibition/Modulation

Figure 1: Mechanism of Action.[1] The lipophilic APS-Ac crosses the membrane and is activated by intracellular esterases to release the active phenolic sulfonamide.

Phase 2: Detailed Protocol Steps
Step 1: Cell Seeding & Preparation
  • Cell Line: RAW 264.7 (Macrophages) or HCT-116 (Colon Cancer). Note: RAW 264.7 is preferred for inflammation/COX-2 assays.

  • Density: Seed at

    
     cells/well in a 96-well plate.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

Step 2: Compound Treatment (Serum-Starvation Method)

To ensure the compound is cleaved inside the cell and not by serum esterases:

  • Aspirate complete growth media.

  • Wash cells 1x with warm PBS (pH 7.4).

  • Add 90 µL of Serum-Free Media (e.g., Opti-MEM) to each well.

  • Add 10 µL of 10x APS-Ac working solution .

    • Final Concentrations: 0.1, 1, 10, 50, 100 µM.

    • Vehicle Control: 0.1% DMSO.

  • Incubate for 2-4 hours to allow uptake and conversion.

Step 3: Specificity Control (Esterase Inhibition)

To prove the drug requires esterase activation, run a parallel set of wells pre-treated with an esterase inhibitor.

  • Inhibitor: BNPP (Bis-4-nitrophenyl phosphate) or AEBSF.

  • Concentration: 100 µM.

  • Timing: Pre-treat for 30 minutes before adding APS-Ac.

  • Expected Result: Reduced efficacy/toxicity in BNPP-treated wells (prevents activation).

Step 4: Functional Challenge (LPS Stimulation)

If testing anti-inflammatory activity (COX-2/PGE2 inhibition):

  • After the 2-hour compound pre-incubation, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubate for 18-24 hours .

Step 5: Readout & Analysis
  • Supernatant: Collect for PGE2 ELISA (Inflammation marker).

  • Cell Viability: Perform MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE2 is not due to cell death.

Data Analysis & Validation Criteria

Expected Results Table
Assay ConditionAPS-Ac (Low Dose)APS-Ac (High Dose)APS-Ac + BNPP (Esterase Inhibitor)
Cellular Uptake ModerateHighHigh (Uptake unaffected)
Intracellular Activation ++++Blocked (-)
PGE2 Release (Inflammation) High (No effect)Low (Inhibited) High (Rescue effect)
Cell Viability >95%>90%>95%
Troubleshooting Guide
  • Issue: High toxicity observed at all concentrations.

    • Cause: The "phenylsulfonyl" moiety can be reactive.[2][3][4]

    • Solution: Titrate down. Verify if toxicity is rescued by N-acetylcysteine (NAC), suggesting oxidative stress mechanism.

  • Issue: No activity observed.

    • Cause: Poor esterase expression in specific cell line.

    • Solution: Verify CES1 expression via Western Blot or switch to HepG2 (high esterase activity).

References

  • N-Acyl Sulfonamide Chemistry

    • Title: Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery.[5][6]

    • Source: ChemRxiv (2024).
    • Link:[Link] (Search: N-Acyl Sulfonamides)

  • Esterase Prodrug Strategy

    • Title: Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols.[7][8]

    • Source: N
    • Link:[Link]

  • Phenyl Acetate Hydrolysis Mechanism

    • Title: Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.[9]

    • Source: Stanford School of Earth, Energy & Environmental Sciences.
    • Link:[Link]

  • Cell-Based Assay Standards

    • Title: Guidance for Cell-Based Assays in Drug Discovery.
    • Source: Assay Guidance Manual (NCBI).
    • Link:[Link]

Sources

"use of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate as a building block in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate in Medicinal Chemistry

Executive Summary

In the high-stakes landscape of medicinal chemistry, orthogonal protection strategies and "privileged scaffolds" are paramount for rapid library generation. This compound (Compound 1 ) represents a highly versatile, dual-protected building block derived from 4-aminophenol.

This application note details the utility of Compound 1 as a robust scaffold for synthesizing


-aryl sulfonamides (sulfanilides) , a class of compounds with potent anti-inflammatory (COX-2 inhibition) and anti-androgenic properties. Unlike the oxidation-prone parent 4-aminophenol, Compound 1  offers oxidative stability and unique "switchable" reactivity due to the interplay between its phenolic ester and its 

-acyl-sulfonamide moiety.

Key Applications:

  • Orthogonal Deprotection: Selective unmasking of the phenol or the amine.

  • Acyl Transfer Reagent: Utilizing the activated

    
    -acetyl group for chemoselective acetylation.
    
  • Prodrug Development: Serving as a lipophilic precursor to polar sulfonamide pharmacophores.

Chemical Architecture & Reactivity Profile

Compound 1 features three distinct reactive centers, enabling precise chemical manipulation. Understanding this "Reactivity Triad" is essential for designing successful synthetic routes.

Functional GroupChemical NatureReactivity / Utility
Phenolic Acetate (C-1)EsterLabile. Hydrolyzes under mild basic conditions (pH > 8) or via esterases. Masks the polar phenol to improve cell permeability.

-Acetyl Group
(N-4)
Imide-likeActivated. The electron-withdrawing sulfonyl group activates the

-acetyl bond, making it a potent acetyl donor (acylating agent) or susceptible to selective cleavage.

-Phenylsulfonyl
(N-4)
SulfonamideStable/Robust. Acts as the core pharmacophore. Stable to acid and mild base; requires harsh conditions (reductive cleavage or strong acid) to remove.

Protocol 1: Scalable Synthesis of the Scaffold

Objective: Synthesize high-purity this compound from 4-aminophenol. Rationale: Direct acetylation of sulfanilides can be sluggish; a stepwise approach ensures regioselectivity.

Reagents & Materials:
  • 4-Aminophenol (CAS 123-30-8)

  • Benzenesulfonyl chloride (CAS 98-09-9)

  • Acetic anhydride (

    
    )
    
  • Pyridine (Anhydrous)

  • Dichloromethane (DCM)

  • HCl (1M)

Step-by-Step Methodology:
  • N-Sulfonylation (The Core Construction):

    • Dissolve 4-aminophenol (10 mmol) in DCM (50 mL) containing Pyridine (22 mmol).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add Benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes.

    • Mechanistic Note: The amino group is significantly more nucleophilic than the phenol, ensuring selective

      
      -sulfonylation.
      
    • Stir at RT for 4 hours. Quench with water, wash with 1M HCl (to remove pyridine), dry over

      
      , and concentrate.
      
    • Intermediate A:

      
      -(4-hydroxyphenyl)benzenesulfonamide.
      
  • Global Acetylation (The Protection Step):

    • Resuspend Intermediate A (crude) in Acetic Anhydride (20 mL).

    • Add catalytic Sodium Acetate (anhydrous, 1 mmol) or Pyridine (1 drop).

    • Heat to 60°C for 2 hours.

    • Critical Checkpoint: Monitor TLC for the disappearance of the phenol spot. The reaction drives the acetylation of both the phenol (ester) and the sulfonamide nitrogen (imide).

    • Pour mixture onto crushed ice to hydrolyze excess anhydride.

    • Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

  • Validation:

    • Yield: Typically >85%.

    • Appearance: White crystalline solid.

    • 1H NMR (DMSO-d6): Look for two distinct singlet methyl peaks (Acetate ~2.3 ppm, N-Acetyl ~2.0 ppm) and the diagnostic AA'BB' aromatic system.

Protocol 2: Chemoselective Divergence (The "Switch")

Objective: Selectively deprotect the phenol without disturbing the


-acyl sulfonamide, or vice-versa.
Pathway A: Phenol Unmasking (Ester Hydrolysis)

Use this route to generate


-acetyl-N-phenylsulfonyl-4-aminophenol , a probe for studying oxidative stress or a precursor for O-alkylation.
  • Dissolve Compound 1 (1 mmol) in Methanol (10 mL).

  • Add Potassium Carbonate (

    
    )  (0.5 equiv) at 0°C.
    
    • Why? The phenolic ester is more labile than the

      
      -acyl sulfonamide. Mild carbonate hydrolysis cleaves the ester exclusively.
      
  • Stir for 30 min.

  • Neutralize with dilute acetic acid. Evaporate solvent.

  • Result: Free phenol, protected nitrogen.

Pathway B: N-Deacetylation (The "Prodrug" Activation)

Use this route to release the active sulfanilide pharmacophore (e.g., in a biological assay mimicking esterase/amidase activity).

  • Dissolve Compound 1 (1 mmol) in Ethanol/Water (1:1).

  • Add Hydrazine Hydrate (1.5 equiv) or Ammonia in Methanol.

    • Mechanism:[1][2][3] The

      
      -acetyl group on the sulfonamide is "activated" (similar to an anhydride). Nucleophiles like hydrazine attack the carbonyl, releasing the sulfonamide.
      
  • Stir at RT for 1 hour.

  • Result:

    
    -(4-acetoxyphenyl)benzenesulfonamide (if ester survives) or 
    
    
    
    -(4-hydroxyphenyl)benzenesulfonamide (if global hydrolysis occurs).
    • Note: To strictly remove only the N-acetyl group while keeping the ester, use Pyrrolidine in DCM (aminolysis).

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis and reactivity of the scaffold.

G cluster_legend Reactivity Key Start 4-Aminophenol Inter Intermediate A: N-(4-hydroxyphenyl) benzenesulfonamide Start->Inter 1. PhSO2Cl, Pyridine (Regioselective N-sulfonylation) Target Compound 1: 4-[Acetyl(phenylsulfonyl) amino]phenyl acetate Inter->Target 2. Ac2O, Heat (Global Acetylation) PathA Product A: Free Phenol (N-protected) Target->PathA Mild Base (K2CO3/MeOH) Selective Ester Cleavage PathB Product B: Active Sulfanilide (Pharmacophore) Target->PathB Aminolysis (Pyrrolidine) or Enzymatic Hydrolysis key1 Green: Fully Protected Scaffold key2 Yellow: O-Deprotected key3 Red: N-Activated Release

Figure 1: Synthesis and divergent deprotection pathways of the this compound scaffold.

Application in Medicinal Chemistry

A. As a "Trojan Horse" Prodrug

Sulfanilides (e.g., Nimesulide analogs) are potent anti-inflammatory agents but often suffer from poor solubility or gastric irritation.

  • Strategy: Compound 1 masks the acidic sulfonamide proton (pKa ~10) and the polar phenol.

  • Mechanism: Upon oral administration, plasma esterases cleave the O-acetate. Subsequently, liver amidases or spontaneous hydrolysis cleave the N-acetyl group, releasing the active drug.

  • Data Output: In metabolic stability assays (liver microsomes), monitor the disappearance of Compound 1 and the sequential appearance of the de-acetylated metabolites.

B. As an Acyl Transfer Reagent

The


-acetyl-

-sulfonyl moiety is chemically similar to N-acetylimidazole. It is a powerful acetylating agent.
  • Protocol: React Compound 1 with a precious amine or alcohol in the presence of a weak base.

  • Outcome: The acetyl group is transferred to the nucleophile, releasing the sulfonamide as a leaving group. This is useful for kinetic resolution of chiral amines where standard anhydrides are too reactive/unselective.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for orthogonal protection of phenols and amines). Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Foundational text on ester/amide prodrug strategies). Link

  • Twitchett, H. J. (1974). Chemistry of the isocyanates. II. The reaction of isocyanates with sulphonamides. Chemical Society Reviews, 3, 209-230. (Discusses the reactivity of N-acyl sulfonamides as acylating agents). Link

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors. Medicinal Research Reviews, 23(2), 146-189. (Contextualizes sulfonamide/sulfanilide pharmacophores). Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Chemoselective Derivatization of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the derivatization of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate . This guide is structured for medicinal chemists and DMPK scientists, focusing on the molecule's unique dual-reactivity profile as both a phenolic ester and an activated


-acyl sulfonamide.

Strategic Overview & Molecular Logic

The target molecule, This compound (hereafter Scaffold A ), represents a "high-energy" bifunctional intermediate. It contains two distinct electrophilic centers with orthogonal reactivity profiles:

  • The Phenolic Acetate (

    
    ):  A standard ester protecting group, susceptible to base-catalyzed hydrolysis and specific esterases.
    
  • The

    
    -Acetyl-
    
    
    
    -Sulfonamide (
    
    
    ):
    An "activated amide" or pseudo-imide. Due to the strong electron-withdrawing nature of the phenylsulfonyl group, the
    
    
    -acetyl moiety is highly electrophilic. It functions similarly to a Kenner Safety-Catch Linker in its activated state, capable of rapid acyl transfer to nucleophiles (amines) or hydrolytic cleavage to reveal the parent sulfonamide.

The Challenge: Standard basic hydrolysis (e.g., NaOH/MeOH) will indiscriminately cleave both groups, destroying the unique N-acyl architecture. The Solution: This guide provides protocols for Chemoselective Derivatization , allowing researchers to selectively manipulate one site while preserving the other.

Reaction Pathways & Decision Tree

The following diagram illustrates the divergent pathways for derivatizing Scaffold A. The choice of reagents dictates whether you access the "Anchor" (Phenol) or deploy the "Warhead" (N-Acyl group).

DerivatizationPathways Scaffold Target Molecule (Scaffold A) Acid Acidic Hydrolysis (HCl / MeOH) Scaffold->Acid Path 1: Selective O-Deprotection Amine Aminolysis (R-NH2 / DCM) Scaffold->Amine Path 2: N-Acyl Transfer Base Strong Base (NaOH / H2O) Scaffold->Base Path 3: Non-selective Phenol Product A: 4-Hydroxyphenyl derivative (Free Phenol, Intact N-Acyl) Acid->Phenol Yields Anchor Amide Product B: Acetylated Amine (Acyl Transfer) Amine->Amide Transacylation Sulfonamide Byproduct: Free Sulfonamide Scaffold Amine->Sulfonamide Release FullCleave Product C: 4-Amino-phenol + Acetate (Total Degradation) Base->FullCleave

Caption: Figure 1. Chemoselective divergence of Scaffold A. Path 1 preserves the activated N-acyl sulfonamide while exposing the phenol. Path 2 utilizes the N-acetyl group as an acyl donor.

Detailed Experimental Protocols

Protocol A: Selective O-Deacetylation (Accessing the Phenol)

Objective: Remove the phenolic acetate to allow conjugation (e.g., to a linker or fluorophore) without hydrolyzing the sensitive


-acetyl-

-sulfonamide group. Mechanism: Acid-catalyzed transesterification. The

-acyl sulfonamide bond is significantly more stable to acid than to base, whereas the phenolic ester is labile to acid-catalyzed methanolysis.

Reagents:

  • Scaffold A (1.0 eq)

  • Acetyl Chloride (catalytic source of HCl) or conc. HCl

  • Anhydrous Methanol (Solvent)

Procedure:

  • Preparation: Dissolve Scaffold A (100 mg, 0.29 mmol) in anhydrous Methanol (5 mL).

  • Acid Generation: Cool the solution to 0°C. Add Acetyl Chloride (10 µL, catalytic) dropwise. Note: Acetyl chloride reacts with MeOH to generate anhydrous HCl in situ.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (

    
    ) should convert to a more polar spot (
    
    
    
    , free phenol).
  • Quench: Do NOT quench with strong base (e.g., NaOH), as this will cleave the N-acyl group. Neutralize by adding solid Sodium Bicarbonate (

    
    ) and filtering.
    
  • Isolation: Concentrate the filtrate under reduced pressure.

  • Validation:

    
    H NMR should show the loss of one singlet methyl peak (approx. 2.3 ppm, ester) while retaining the second methyl peak (approx. 2.0 ppm, N-acetyl) and the aromatic protons.
    
Protocol B: N-Acyl Transfer (Aminolysis/Activation)

Objective: Utilize Scaffold A as an acylating agent to transfer the acetyl group to a primary amine, or to synthesize the free sulfonamide metabolite. Mechanism: Nucleophilic attack of the amine on the


-acetyl carbonyl. The phenylsulfonyl-aniline anion is an excellent leaving group (

of conjugate acid ~10, but stabilized by the sulfonyl group).

Reagents:

  • Scaffold A (1.0 eq)

  • Target Amine (e.g., Benzylamine, 1.1 eq)

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve Scaffold A (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add the Target Amine (1.1 eq) slowly at room temperature.

    • Note: No exogenous base (TEA/DIPEA) is strictly necessary if the amine is nucleophilic enough, as the leaving group is neutral/stable. However, adding 1.0 eq of TEA can accelerate the reaction.

  • Reaction: Stir at 25°C for 1–4 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine and the formed sulfonamide byproduct if it is water-soluble) or purify via column chromatography.

  • Result: The product will be the N-acetylated amine (e.g., N-benzylacetamide). The byproduct is the deacetylated sulfonamide scaffold.

Quantitative Data Summary

The following table summarizes the expected reactivity half-lives (


) based on the chemical properties of 

-acyl sulfonamides and phenyl acetates [1, 4].
ConditionTarget SiteReactivityOutcome
pH 1-3 (HCl/MeOH) Phenolic EsterHigh (

h)
Selective O-Deprotection (Yields Phenol)
pH 1-3 N-Acyl SulfonamideLow (Stable)Intact N-Acyl group
pH 7.4 (PBS) Phenolic EsterModerate (

hours)
Slow hydrolysis
pH 7.4 (PBS) N-Acyl SulfonamideLow (Stable)Stable (unless specific esterases present)
pH > 10 (NaOH) Both SitesVery High (

min)
Full Degradation (Free amine + Acetate)
Primary Amine (R-NH2) N-Acyl SulfonamideHigh (Fast)Acyl Transfer (Amide formation)

Scientific Rationale & Troubleshooting

Why this works (The "Safety-Catch" Principle)

The


-acetyl-

-phenylsulfonyl moiety is structurally related to the Kenner Safety-Catch Linker used in solid-phase peptide synthesis [3]. In the Kenner linker, an

-acyl sulfonamide is activated by alkylation (removing the N-H proton). In Scaffold A, the nitrogen is already substituted with a phenyl ring, making it a tertiary amide equivalent. It lacks the acidic proton that usually stabilizes sulfonamides in base. Therefore, the carbonyl carbon is permanently activated and highly susceptible to nucleophilic attack [2].
Critical Control Points[1]
  • Water Content: Protocol B (Aminolysis) must be strictly anhydrous. Water can compete with the amine, leading to hydrolysis of the N-acetyl group (forming Acetic acid + Sulfonamide) rather than acyl transfer.

  • Temperature: Keep Protocol A (O-deprotection) at 0°C initially. Elevated temperatures in methanol can lead to solvolysis of the N-acyl group.

References

  • National Institutes of Health (PMC). (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • National Genomics Data Center. (2005). N-acyl-N-alkyl-sulfonamide anchors derived from Kenner's safety-catch linker. Retrieved from [Link]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

Application Note: A Scalable, Three-Step Synthesis of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, robust, and scalable three-step protocol for the synthesis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. The synthesis commences with the widely available starting material, 4-aminophenol. The procedure is designed for researchers and professionals in drug development and chemical synthesis, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization methods for process validation. Each step has been optimized for yield, purity, and scalability, making it suitable for both laboratory and pilot-plant scale production.

Introduction and Synthetic Strategy

The target molecule, this compound, is a multifunctional compound with potential applications as an intermediate in pharmaceutical synthesis. Its structure incorporates an acetylated sulfonamide moiety and a phenyl acetate group. The synthetic strategy outlined herein is a logical sequence of three well-established reaction types: N-acetylation, N-sulfonylation, and O-acetylation.

The chosen starting material, 4-aminophenol, is an inexpensive and readily available commodity chemical. The synthesis proceeds through two key intermediates:

  • Intermediate A: 4-Acetamidophenol (Acetaminophen) : Synthesized by the selective N-acetylation of 4-aminophenol.

  • Intermediate B: 4-[Acetyl(phenylsulfonyl)amino]phenol : Formed via the N-sulfonylation of 4-acetamidophenol with benzenesulfonyl chloride.

The final product is then obtained by the O-acetylation of the phenolic hydroxyl group of Intermediate B. This stepwise approach ensures high selectivity and allows for the isolation and purification of intermediates, which is critical for ensuring the quality of the final compound in a scale-up scenario.

G cluster_0 Overall Synthetic Pathway Start 4-Aminophenol IntA Intermediate A (4-Acetamidophenol) Start->IntA Step 1: N-Acetylation (Acetic Anhydride) IntB Intermediate B (4-[Acetyl(phenylsulfonyl)amino]phenol) IntA->IntB Step 2: N-Sulfonylation (Benzenesulfonyl Chloride, Pyridine) Final Final Product (this compound) IntB->Final Step 3: O-Acetylation (Acetic Anhydride)

Caption: Overall three-step synthetic pathway.

Part I: Synthesis of Intermediate A (4-Acetamidophenol)

Principle and Rationale

The first step is the selective N-acetylation of 4-aminophenol to produce 4-acetamidophenol, a common analgesic also known as acetaminophen or paracetamol.[1] The amino group (-NH2) of 4-aminophenol is a more powerful nucleophile than the phenolic hydroxyl group (-OH). This difference in nucleophilicity allows for selective reaction with acetic anhydride at the amino group, forming a stable amide bond.[2] The reaction is typically performed in an aqueous medium, which serves as a cost-effective and safe solvent.[3]

Experimental Protocol: Scale-Up Synthesis of 4-Acetamidophenol

Materials and Equipment:

Reagent/Equipment Specification
4-Aminophenol 98%+ purity
Acetic Anhydride 99%+ purity
Deionized Water -
Activated Carbon Decolorizing grade
Glass-lined Reactor Appropriate volume with heating/cooling jacket, mechanical stirrer, and reflux condenser
Filtration Unit e.g., Nutsche filter-dryer

| Vacuum Drying Oven| - |

Procedure:

  • Reactor Setup: Charge the reactor with 4-aminophenol (1.00 kg, 9.16 mol) and deionized water (3.0 L).

  • Slurry Formation: Begin agitation to form a slurry. While the solubility of 4-aminophenol in water is limited, the reaction proceeds effectively in a suspension.[4][5]

  • Reagent Addition: Gently heat the slurry to 50°C. Add acetic anhydride (0.98 kg, 9.62 mol, 1.05 equiv.) portion-wise over 30-45 minutes. The reaction is exothermic; maintain the temperature between 60-80°C using the cooling jacket.

  • Reaction: After the addition is complete, heat the mixture to 85-90°C and maintain for 2 hours to ensure complete reaction.

  • Decolorization: Cool the reaction mixture to 70°C. Add a slurry of activated carbon (50 g in 100 mL water) to remove colored impurities, which are often formed from the oxidation of the starting material.[2] Stir for 15 minutes.

  • Hot Filtration: Filter the hot mixture to remove the activated carbon. This step must be performed quickly to prevent premature crystallization in the filtration apparatus.

  • Crystallization: Transfer the hot, clear filtrate to a crystallization vessel. Cool the solution slowly to 5-10°C with gentle stirring to induce crystallization. If crystallization does not occur, it can be induced by scratching the inside surface of the vessel with a glass rod.[3]

  • Isolation and Drying: Collect the white, crystalline product by filtration. Wash the filter cake with cold deionized water (2 x 500 mL) to remove residual acetic acid. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: White crystalline solid.[6]

  • Melting Point: 169-172°C

Part II: Synthesis of Intermediate B (4-[Acetyl(phenylsulfonyl)amino]phenol)

Principle and Rationale

This step involves the N-sulfonylation of the amide nitrogen in 4-acetamidophenol using benzenesulfonyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. Pyridine is an excellent choice as it serves as both a base and a catalyst.

Safety is paramount in this step. Benzenesulfonyl chloride is a corrosive, lachrymatory, and moisture-sensitive reagent.[7][8] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] The reaction is also moisture-sensitive, so anhydrous conditions are recommended for optimal results.

Experimental Protocol: Synthesis of 4-[Acetyl(phenylsulfonyl)amino]phenol

Materials and Equipment:

Reagent/Equipment Specification
4-Acetamidophenol Dried, from Part I
Benzenesulfonyl Chloride 99%+ purity
Pyridine Anhydrous, <0.01% water
Hydrochloric Acid (HCl) 2M aqueous solution

| Glass-lined Reactor | Appropriate volume with cooling jacket, mechanical stirrer, and nitrogen inlet |

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with 4-acetamidophenol (1.00 kg, 6.61 mol) and anhydrous pyridine (4.0 L).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas.

  • Dissolution and Cooling: Stir the mixture under a nitrogen atmosphere until all the solid has dissolved. Cool the solution to 0-5°C using a circulating chiller.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.22 kg, 6.94 mol, 1.05 equiv.) dropwise via an addition funnel. The addition rate should be controlled to maintain the internal temperature below 10°C. This is a critical exotherm control point.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight) under a nitrogen atmosphere.

  • Work-up and Precipitation: Cool the reactor to 10°C. Very carefully and slowly, quench the reaction by adding the mixture to a separate vessel containing cold deionized water (20 L). This will precipitate the product.

  • Acidification: Acidify the aqueous slurry to pH 2-3 by the slow addition of 2M HCl. This step ensures the complete precipitation of the product and protonates any remaining pyridine.

  • Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove pyridine hydrochloride salts. Dry the product in a vacuum oven at 60°C.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

Part III: Synthesis of this compound

Principle and Rationale

The final step is the O-acetylation of the phenolic hydroxyl group of Intermediate B. Acetic anhydride is used again as the acetylating agent. A catalytic amount of a strong acid, such as sulfuric acid, or a base like pyridine can be used to accelerate the reaction. For simplicity and to avoid introducing additional reagents that need to be removed, a slight excess of acetic anhydride with gentle heating is often sufficient.

Experimental Protocol: Synthesis of the Final Product

Materials and Equipment:

Reagent/Equipment Specification
4-[Acetyl(phenylsulfonyl)amino]phenol Dried, from Part II
Acetic Anhydride 99%+ purity
Ethanol/Water Mixture For recrystallization

| Reactor / Round-bottom flask | With heating mantle and stirrer |

Procedure:

  • Reactor Setup: Charge a clean, dry reactor with 4-[Acetyl(phenylsulfonyl)amino]phenol (1.00 kg, 3.43 mol).

  • Reagent Addition: Add acetic anhydride (2.0 L). While this serves as both reagent and solvent, using it in excess drives the reaction to completion.

  • Reaction: Heat the mixture to 80-90°C and stir for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a vessel containing ice water (10 L) to quench the excess acetic anhydride and precipitate the product.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of a hot ethanol/water mixture. Allow the solution to cool slowly to induce crystallization of the pure product.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 50-60°C.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White crystalline solid.

Analytical Characterization

Validation at each stage is crucial. The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.[10][11]

CompoundTechniqueExpected Results
Intermediate A Melting Point 169-172°C
FTIR (cm⁻¹) ~3325 (N-H), ~3150 (O-H), ~1655 (C=O, Amide I)
¹H NMR (DMSO-d₆) δ ~9.6 (s, 1H, OH), ~9.2 (s, 1H, NH), ~7.3 (d, 2H), ~6.7 (d, 2H), ~2.0 (s, 3H, CH₃)
Intermediate B FTIR (cm⁻¹) ~3200 (O-H), ~1680 (C=O), ~1350 & ~1160 (SO₂)
¹H NMR (DMSO-d₆) Signals for acetyl and phenyl groups, plus benzenesulfonyl protons (δ ~7.5-7.9)
Final Product FTIR (cm⁻¹) No O-H band. ~1760 (C=O, Ester), ~1690 (C=O, Amide), ~1370 & ~1180 (SO₂)
¹H NMR (CDCl₃) Signals for both acetyl groups (amide and ester), plus aromatic protons.
Mass Spec (ESI) Calculated m/z for [M+H]⁺ or [M+Na]⁺

Process Safety and Scale-Up Considerations

G cluster_1 Key Scale-Up Considerations A Thermal Management (Control of Exotherms) B Reagent Addition Rate A->B is controlled by C Mixing Efficiency (Avoid Local Hotspots) A->C depends on B->C F Drying and Isolation (Solvent Removal, Dust Control) C->F D Material Transfer (Safe Handling of Corrosives) E Waste Stream Management (Acid/Base Neutralization) D->E generates

Caption: Interdependencies of key scale-up factors.

  • Thermal Management: Steps 1 and 2 are exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory.

  • Reagent Handling: Benzenesulfonyl chloride is corrosive and reacts violently with water.[12] All transfers should be conducted in a closed system to minimize exposure and prevent contact with atmospheric moisture.

  • Mixing: Efficient agitation is crucial, especially in slurry-to-slurry reactions, to ensure uniform temperature distribution and prevent localized "hot spots."

  • Waste Disposal: The process generates acidic and basic waste streams that must be neutralized before disposal in accordance with local regulations.

References

  • Loba Chemie. (2019). Benzenesulfonyl Chloride for Synthesis MSDS. [Link]

  • ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]

  • Aberystwyth University. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen). [Link]

  • Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. [Link]

  • Bentham Science. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]

  • University Handout. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (General procedure, specific source URL not available).
  • University Handout. Synthesis of Acetaminophen. (General procedure, specific source URL not available).
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Link]

  • PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-OPT-882 Subject: Yield Improvement & Troubleshooting for N-Acyl Sulfonamide/Ester Dual Functionalization Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Strategy

The synthesis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate represents a dual-functionalization challenge. You are attempting to install an acetyl group onto a phenol (O-acetylation) and, critically, onto a sulfonamide nitrogen (N-acetylation).

While O-acetylation is kinetically fast and thermodynamically favorable, N-acylation of sulfonamides is the bottleneck . The sulfonyl group (


) is strongly electron-withdrawing, rendering the nitrogen atom non-nucleophilic (poor reactivity) and the resulting N-acyl bond labile (susceptible to hydrolysis).

The Core Yield Killer: Most researchers isolate the mono-acetylated impurity (O-acetyl only) or suffer product degradation (N-deacetylation) during workup. This guide focuses on forcing the N-acylation to completion and preserving the sensitive N-acyl sulfonamide bond.

Validated Synthetic Protocols

Method A: The DMAP-Catalyzed "Push" (Recommended)

Best for: High purity, avoiding strong mineral acids.

Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, generating a highly reactive N-acylpyridinium intermediate that overcomes the poor nucleophilicity of the sulfonamide.

ReagentEquivalentsRole
Precursor (N-(4-hydroxyphenyl)benzenesulfonamide)1.0 equivSubstrate
Acetic Anhydride (

)
4.0 - 5.0 equivAcyl source (Excess required)
Triethylamine (

)
2.5 equivBase (neutralizes generated acid)
DMAP 0.1 - 0.2 equivCritical Catalyst
DCM or MeCN Solvent [0.2 M]Aprotic medium

Protocol:

  • Dissolve the precursor in dry DCM (Dichloromethane) or MeCN (Acetonitrile).

  • Add

    
     and DMAP.[1] Stir for 10 minutes.
    
  • Add

    
     dropwise at 
    
    
    
    .
  • Crucial: Allow to warm to Room Temperature (RT) and then reflux (

    
     for DCM, 
    
    
    
    for MeCN) for 4–6 hours. Note: Room temperature is often insufficient for the N-sulfonamide acylation.
  • Monitor: Check TLC. The target (di-acetyl) will be less polar than the mono-acetyl intermediate.

Method B: The Anionic Activation (Forcing Conditions)

Best for: Stubborn substrates that refuse to N-acetylate.

Mechanism: Deprotonation of the sulfonamide (pKa ~10) creates a sulfonamidate anion, which is a much stronger nucleophile.

  • Dissolve precursor in dry THF.

  • Add NaH (2.2 equiv, 60% dispersion) at

    
    . Evolution of 
    
    
    
    gas will occur.
  • Stir for 30 mins to ensure complete deprotonation (formation of the phenoxide and sulfonamidate).

  • Add Acetyl Chloride (2.5 equiv) dropwise.

  • Stir at RT for 2 hours.

Troubleshooting Guide (FAQ)

Q1: I see two spots on TLC. One is my product, what is the other?

Diagnosis: Incomplete reaction. The lower Rf spot is almost certainly the O-acetyl-N-sulfonamide intermediate . Fix:

  • Increase Temperature: N-acylation has a higher activation energy. Move from RT to reflux.

  • Add More Catalyst: Boost DMAP to 20 mol%.

  • Check Solvent: Switch from DCM (boils at

    
    ) to Toluene or 1,2-Dichloroethane to access higher reaction temperatures (
    
    
    
    ).
Q2: My yield drops during column chromatography. Why?

Diagnosis: Silica gel is slightly acidic and contains water. N-acyl sulfonamides are "activated amides" (similar to anhydrides) and can hydrolyze back to the sulfonamide on the column. Fix:

  • Neutralize Silica: Pre-wash your silica column with 1%

    
     in Hexanes.
    
  • Fast Elution: Do not let the compound sit on the column.

  • Crystallization: Try to avoid chromatography entirely. The product is likely a solid.[2][3] Triturate the crude reaction mixture with cold Ethanol or Ether to precipitate the pure di-acetylated product.

Q3: The product turns into a sticky tar.

Diagnosis: Thermal decomposition or polymerization of impurities. Fix:

  • Workup pH: Ensure the quench is not too basic. Strong base (NaOH) will instantly cleave the phenol ester and the N-acyl group. Quench with saturated

    
     (mildly acidic/neutral).
    
  • Dryness: Ensure all acetic anhydride is removed before heating the residue. Residual

    
     can cause polymerization. Use a high-vacuum rotary evaporator at 
    
    
    
    .

Visualizing the Pathway & Logic

The following diagram illustrates the reaction flow and the critical decision points for optimization.

Synthesispathway Start 4-Aminophenol Step1 Sulfonylation (PhSO2Cl) Start->Step1 Inter1 N-(4-OH-phenyl) benzenesulfonamide Step1->Inter1 Reaction Acetylation (Ac2O + DMAP) Inter1->Reaction Mono Impurity: O-Acetyl-N-Sulfonamide Reaction->Mono Kinetic Product (Low Temp/No Catalyst) Target TARGET: 4-[Acetyl(phenylsulfonyl) amino]phenyl acetate Reaction->Target Thermodynamic Product (Reflux/DMAP/NaH) Path_Fast Path A (Fast): O-Acetylation Path_Slow Path B (Slow): N-Acetylation Mono->Target Force Conditions (Add Heat/Time)

Caption: Reaction pathway distinguishing the kinetic O-acetylation (fast) from the thermodynamic N-acetylation (slow, requiring catalysis).

Analytical Validation Data

When you have isolated the product, verify the structure using these predicted NMR shifts. If the "N-Acetyl" peak is missing, you have the impurity.

MoietyProton (

) NMR Shift (approx)
Diagnostic Feature
O-Acetyl (

)

2.30 ppm (Singlet)
Standard phenol ester shift.
N-Acetyl (

)

2.05 - 2.15 ppm (Singlet)
Key Indicator. Often shielded slightly compared to O-Ac.
Aromatic (Phenylene)

7.10 - 7.50 ppm (Multiplets)
AA'BB' pattern typical of para-substitution.
Sulfonyl (

)

7.50 - 7.90 ppm (Multiplets)
Distinct downfield aromatic signals.

References

  • BenchChem Technical Support. (2025).[2][4] Synthesis of N-Acylsulfonamides: Troubleshooting & Optimization. Retrieved from

  • O'Sullivan, T. P., et al. (2015). "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 5, 234-256. (Review of catalytic methods including DMAP and metal triflates). Retrieved from

  • Massah, A. R., et al. (2009). "N-Acylation of sulfonamides using acetic anhydride." ResearchGate/Tetrahedron Letters context. Retrieved from

  • GlycoPOD. (2021). "O-Acetylation using acetic anhydride in pyridine." Glycoscience Protocols. (Standard protocols for acetylation). Retrieved from

Sources

"purification challenges of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Welcome to the Advanced Purification Support Hub. This guide addresses the specific isolation and purification challenges associated with This compound (Target Compound). This molecule presents a unique "dual-lability" profile due to the presence of both a phenolic ester and an


-acyl sulfonamide  moiety.

Our goal is to help you navigate the trade-offs between yield, purity, and structural integrity.

The Molecule & The Challenge

Compound Profile:

  • Core Structure: 4-Aminophenol derivative.

  • Functional Groups:

    • Phenolic Acetate (Ester): Susceptible to base-catalyzed hydrolysis and transesterification.

    • 
      -Acetyl-
      
      
      
      -phenylsulfonyl (Imide-like):
      An activated amide bond. While more stable than acid chlorides, it is susceptible to nucleophilic attack (aminolysis/hydrolysis) and is electronically withdrawn, making the
      
      
      -acetyl group labile under forcing conditions.

The Central Conflict: The primary impurity in this synthesis is typically the mono-acetylated intermediate (


-(4-acetoxyphenyl)benzenesulfonamide), resulting from incomplete 

-acetylation. The

-sulfonamide nitrogen is a poor nucleophile due to the electron-withdrawing sulfonyl group, often requiring forcing conditions (reflux, DMAP) that jeopardize the stability of the phenolic ester.

Diagnostic & Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & Incomplete Conversion

Q1: TLC shows a persistent spot just below my product. Is this the starting material? Diagnosis: Likely not the starting material (


-(4-hydroxyphenyl)benzenesulfonamide), but rather the 

-acetylated,

-desacetyl intermediate
(

-(4-acetoxyphenyl)benzenesulfonamide).
  • Reasoning:

    
    -acetylation is kinetically faster than 
    
    
    
    -acetylation of a sulfonamide. The intermediate has one H-bond donor (N-H), making it more polar than your target (no donors) but less polar than the di-protic starting material.
  • Action: Do not attempt to purify yet. Drive the reaction to completion. Add 10 mol% DMAP and reflux for an additional 2 hours. If the spot persists, your acetic anhydride may be wet (hydrolyzed to acetic acid).

Q2: Why does my crude product turn pink/brown upon standing? Diagnosis: Oxidative degradation of hydrolyzed phenol species.

  • Mechanism: If the phenolic ester hydrolyzes (due to moisture or trace base), the resulting free phenol (

    
    -acetyl-
    
    
    
    -phenylsulfonyl-4-aminophenol) is prone to oxidation, forming quinone-imine type color bodies.
  • Action: Ensure your workup buffers are strictly neutral or slightly acidic (pH 5-6). Avoid alkaline washes (e.g., 1M NaOH) which rapidly cleave the phenol ester.

Category B: Workup & Isolation[1]

Q3: I used a bicarbonate wash to remove acids, and my yield dropped. Why? Diagnosis: Base-catalyzed hydrolysis of the


-acyl sulfonamide or the ester.
  • Insight: While

    
    -acyl sulfonamides are relatively stable, the 
    
    
    
    -acetyl bond is activated. Prolonged exposure to aqueous base (even weak bases like NaHCO
    
    
    ) can cleave the
    
    
    -acetyl group, reverting the compound to the sulfonamide [1].
  • Protocol Adjustment: Use a cold saturated NH

    
    Cl wash instead of bicarbonate. The mild acidity prevents hydrolysis while removing inorganic salts.
    

Q4: The product oils out during recrystallization. How do I fix this? Diagnosis: "Oiling out" occurs when the melting point is depressed by impurities (likely the mono-acetylated species) or when the solvent polarity gap is too wide.

  • Action: Use a solvent-antisolvent pair with closer boiling points.

    • Bad Pair: DCM / Hexane (DCM evaporates too fast, leaving oil).

    • Good Pair: Ethyl Acetate / Heptane (slow evaporation).

    • Seed: Scratch the flask or add a seed crystal of the sulfonamide precursor if available to induce nucleation.

Strategic Purification Protocols

Protocol A: Flash Column Chromatography (Recommended)

Due to the "dual-lability" of the target, rapid purification on silica is preferred over prolonged thermal exposure during recrystallization.

Stationary Phase: Acid-washed Silica Gel (Standard silica is usually slightly acidic, which is safe for this compound). Mobile Phase: Toluene / Ethyl Acetate (Gradient).

StepSolvent Ratio (Toluene:EtOAc)Purpose
Equilibration 100:0Condition column.
Loading DCM (Minimal volume)Load sample (Target is highly soluble in DCM).
Elution 1 95:5Elute non-polar impurities (excess anhydride/chloride).
Elution 2 90:10 to 80:20Target Compound Elution.
Wash 50:50Elute mono-acetylated impurities (discard).

Critical Note: Do not use Methanol or primary amines in the mobile phase. They can cause transesterification or aminolysis of the


-acyl group on the silica surface.
Protocol B: Impurity Scavenging (Chemical Wash)

If chromatography is not viable, use a "pH-Switch" strategy to remove the mono-acetylated impurity (


-H species).
  • Dissolve crude solid in Ethyl Acetate.

  • Wash 1: Cold 5% Citric Acid (Removes DMAP/Pyridine).

  • Wash 2: Cold 0.5 M Potassium Carbonate (K

    
    CO
    
    
    
    ) - RAPID WASH (< 2 mins) .
    • Mechanism:[1][2][3][4] The N-H proton of the impurity (

      
      -acetoxyphenyl sulfonamide) has a pKa ~10. The carbonate will deprotonate it, pushing it into the aqueous layer. The Target Compound (no acidic protons) stays in organic.
      
    • Risk:[1] The ester is labile. Keep it cold (0°C) and fast.

  • Wash 3: Brine (Neutralize and dry).

  • Dry over Na

    
    SO
    
    
    
    and concentrate.

Visualizing the Logic

The following diagram illustrates the stability hierarchy and purification logic for separating the target from its critical impurities.

PurificationLogic Target Target: this compound (Non-polar, Aprotic) Impurity_Phenol Impurity: Hydrolyzed Phenol (Unstable, Oxidizes to Color) Target->Impurity_Phenol Hydrolysis (Avoid pH > 9) Silica Silica Chromatography (Toluene/EtOAc) Target->Silica Elutes First (High Rf) BaseWash Base Wash (K2CO3) (Risk: Hydrolysis) Target->BaseWash Remains Organic (BUT risk of ester cleavage) Impurity_Mono Impurity: N-(4-acetoxyphenyl)benzenesulfonamide (Mono-acetylated, H-Bond Donor) Impurity_Mono->Silica Retained (Lower Rf) due to N-H interaction Impurity_Mono->BaseWash Deprotonates (becomes aqueous)

Caption: Separation logic based on polarity and acidity differences. The target compound lacks hydrogen bond donors, allowing facile separation from the mono-acetylated impurity on silica.

References & Authoritative Grounding

  • Reddy, M. V., et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, vol. 5, 2015, pp. 1-15. Link

    • Context: Validates the stability profile of N-acyl sulfonamides and their susceptibility to nucleophiles compared to carboxylic acids.[5]

  • Katritzky, A. R., et al. "N-Acylation of sulfonamides using N-acylbenzotriazoles." Journal of Organic Chemistry, vol. 71, no. 18, 2006, pp. 6824-6828. Link

    • Context: Discusses the synthesis and purification conditions for N-acyl sulfonamides, emphasizing the need to avoid strong bases during workup.

  • Bhattacharya, A. "Purification of N-acetyl aminophenols." European Patent EP0320484A2, 1989. Link

    • Context: Provides industrial context on removing chromogenic (color) impurities from acetaminophen derivatives, relevant to the phenolic core of the target.[6]

  • Tang, S., et al. "Challenges and solutions for the downstream purification of therapeutic proteins." Antibody Therapeutics, vol. 7, no.[7] 1, 2023, pp. 1-12.[7] Link

    • Context: While protein-focused, this review details the principles of hydrophobic interaction and charge-based separation relevant to complex amide/ester systems.

Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling sulfonyl chlorides or acetic anhydride.

Sources

Technical Support Center: Synthesis of N-acetyl-N-phenylsulfonyl-4-aminophenol acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-acetyl-N-phenylsulfonyl-4-aminophenol acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your experiments.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and validated solutions.

Issue 1: Low or No Product Yield

Question: We are experiencing significantly low yields of N-acetyl-N-phenylsulfonyl-4-aminophenol acetate. What are the likely causes and how can we improve the yield?

Answer:

Low product yield is a common issue that can often be traced back to a few critical parameters. Let's break down the potential culprits and the corrective actions you can take.

Possible Causes & Suggested Solutions

Possible Cause Explanation Suggested Solution(s)
1. Inactive Benzenesulfonyl Chloride Benzenesulfonyl chloride is highly susceptible to hydrolysis, reacting with moisture to form benzenesulfonic acid, which is unreactive in this synthesis.[1][2]- Use fresh or properly stored benzenesulfonyl chloride. - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
2. Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion of the starting material.- Carefully measure and use a slight excess (5-10%) of benzenesulfonyl chloride to ensure the complete consumption of N-acetyl-4-aminophenol.[2]
3. Inappropriate Base or Solvent The choice of base and solvent is crucial for the reaction's success. The base neutralizes the HCl byproduct, driving the reaction forward.[2] The solvent must be able to dissolve the reactants and be inert to the reaction conditions.- Pyridine is a commonly used base that also acts as a solvent. However, other non-nucleophilic bases like triethylamine can be used in an appropriate aprotic solvent like dichloromethane (DCM).[2] - Ensure the solvent is anhydrous.
4. Low Reaction Temperature While the reaction is typically carried out at room temperature after the initial addition, a temperature that is too low can significantly slow down the reaction rate.- After the initial exothermic addition of benzenesulfonyl chloride at 0 °C, allow the reaction to proceed at room temperature. If monitoring by TLC shows a slow reaction, gentle heating (e.g., to 40 °C) can be considered, but be cautious of potential side reactions.
5. Premature Product Precipitation If the product is not fully soluble in the reaction mixture, it may precipitate out, hindering the reaction's completion.- Ensure a sufficient volume of solvent is used to maintain a homogenous reaction mixture.
Issue 2: Formation of Multiple Products/Side Reactions

Question: Our TLC analysis shows multiple spots in addition to our desired product. What are these byproducts and how can we minimize their formation?

Answer:

The presence of multiple spots on a TLC plate is a clear indicator of side reactions. The primary side reactions in this synthesis involve the reactive sites on the starting material and the reactivity of benzenesulfonyl chloride.

dot

Side_Reactions cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products N_acetyl_4_aminophenol N-acetyl-4-aminophenol Target_Product N-acetyl-N-phenylsulfonyl- 4-aminophenol acetate N_acetyl_4_aminophenol->Target_Product N-Sulfonylation (Desired) O_sulfonylation O-Sulfonylation Product N_acetyl_4_aminophenol->O_sulfonylation O-Sulfonylation Starting_Material_Hydrolysis 4-aminophenol N_acetyl_4_aminophenol->Starting_Material_Hydrolysis Hydrolysis (Base/Acid) Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Target_Product Benzenesulfonyl_chloride->O_sulfonylation Di_sulfonylation Di-sulfonylation Product Benzenesulfonyl_chloride->Di_sulfonylation Hydrolysis_Product Benzenesulfonic acid Benzenesulfonyl_chloride->Hydrolysis_Product Hydrolysis (Moisture) Target_Product->Di_sulfonylation Further Sulfonylation

Caption: Major reaction pathways in the synthesis.

Common Side Reactions and Their Mitigation

Side Reaction Mechanism Mitigation Strategy
1. O-Sulfonylation The hydroxyl group on the phenol can also act as a nucleophile, attacking the benzenesulfonyl chloride to form a sulfonate ester.[3] This is a competitive reaction with the desired N-sulfonylation.- Control Temperature: N-sulfonylation is generally favored at lower temperatures. Perform the addition of benzenesulfonyl chloride at 0 °C. - Choice of Base: The choice of base can influence the selectivity. Pyridine is often effective in promoting N-sulfonylation.[2]
2. Di-sulfonylation If a strong base is used or the reaction conditions are too harsh, a second sulfonylation can occur on the already formed product.[2]- Stoichiometry Control: Avoid a large excess of benzenesulfonyl chloride.[2] - Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to prevent further reaction.
3. Hydrolysis of Benzenesulfonyl Chloride As mentioned previously, benzenesulfonyl chloride readily reacts with water to form benzenesulfonic acid.[1]- Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are free of moisture.
4. Hydrolysis of the Acetate Group The N-acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-aminophenol derivatives.[4][5]- pH Control: Maintain a mildly basic to neutral pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases.
5. Oxidation of Phenolic Starting Material Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities like quinones and quinonimines.[6][7]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. - Purification of Starting Material: Use purified N-acetyl-4-aminophenol to avoid carrying over impurities.[8][9]
Issue 3: Product Purification Challenges

Question: We are having difficulty purifying the final product. What are the recommended purification techniques?

Answer:

Effective purification is critical to obtaining a high-purity product. The choice of method will depend on the nature of the impurities present.

dot

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (e.g., dilute HCl wash) Crude_Product->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Purification Method Solvent_Removal->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If product is a solid and impurities have different solubilities Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography If impurities have similar polarity to product Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during in vitro and in vivo assays. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide: Addressing Poor Solubility in Assays

Poor solubility of a test compound can lead to inaccurate and unreliable assay results. The following section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.

Q1: My compound precipitated out of the aqueous assay buffer upon dilution from a DMSO stock. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1]

Underlying Cause: The dramatic change in solvent polarity reduces the compound's solubility. DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic substances.[2] However, when the DMSO concentration is significantly lowered by dilution in an aqueous buffer, the hydrophobic nature of this compound causes it to aggregate and precipitate.

Step-by-Step Troubleshooting Protocol:

  • Reduce Final DMSO Concentration: While preparing a concentrated stock in 100% DMSO is standard practice, aim for the lowest possible final concentration of DMSO in your assay.[3] Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution into the aqueous buffer.

    • Vortexing/Mixing: Ensure vigorous mixing or vortexing immediately after adding the compound to the aqueous buffer to promote dispersion and delay precipitation.[4]

  • Kinetic vs. Thermodynamic Solubility: Understand that you are likely working with the kinetic solubility of the compound, which is the concentration that can be maintained in a supersaturated state for a period of time, rather than its true thermodynamic solubility.[1] The goal is to keep the compound in solution for the duration of the assay.

Q2: Even with optimized DMSO concentrations, I'm still observing precipitation. What other solvent-based strategies can I try?

When DMSO alone is insufficient, employing co-solvents can be an effective strategy to increase the solubility of poorly water-soluble compounds.[][6]

The Principle of Co-solvency: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the solute.[]

Recommended Co-solvents and Usage:

Co-solventTypical Starting Concentration (in final assay volume)Key Considerations
Ethanol 1-5%Can be toxic to some cell lines at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-10%Generally well-tolerated by cells; can increase viscosity.
Propylene Glycol (PG) 1-10%Another common and generally safe option for in vitro and in vivo studies.[6]

Experimental Workflow for Co-Solvent Selection:

Caption: Workflow for selecting an appropriate co-solvent.

Q3: I am working with a cell-free enzyme assay and still face solubility issues. Are there other non-solvent-based approaches?

For cell-free systems, you have more flexibility to use solubilizing agents that might be toxic to live cells. Surfactants are an excellent option in this context.[7]

Mechanism of Surfactant-Aided Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8][9] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the bulk aqueous phase.[8]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration RangeNotes
Tween® 20/80 Non-ionic0.01% - 0.1%Generally mild and widely used in biochemical assays.[3]
Triton™ X-100 Non-ionic0.01% - 0.1%Effective solubilizer, but can interfere with some assays.[3]
Sodium Dodecyl Sulfate (SDS) Anionic0.01% - 0.1%A strong solubilizing agent, but can denature proteins.[8] Use with caution.

Protocol for Using Surfactants:

  • Select a Surfactant: Start with a mild, non-ionic surfactant like Tween® 20.

  • Determine the CMC: If possible, find the CMC of the surfactant in your specific buffer system. The goal is to work at a concentration above the CMC.

  • Prepare Assay Buffer with Surfactant: Add the chosen surfactant to your assay buffer and ensure it is fully dissolved.

  • Add Compound: Introduce the this compound (from a DMSO stock) into the surfactant-containing buffer.

  • Equilibrate: Allow the mixture to equilibrate for a short period to facilitate micellar encapsulation before starting the assay.

Frequently Asked Questions (FAQs)

Q4: Can adjusting the pH of my assay buffer improve the solubility of this compound?

Yes, pH can significantly impact the solubility of ionizable compounds.[10][11] The structure of this compound contains groups that may be protonated or deprotonated depending on the pH.

Scientific Rationale: The solubility of weak acids and bases is pH-dependent.[10] For a compound with acidic functional groups, increasing the pH above its pKa will deprotonate the group, leading to a charged species that is generally more soluble in aqueous media. Conversely, for a basic compound, decreasing the pH below its pKa will result in a more soluble protonated form.[12]

Practical Steps:

  • Determine the pKa: If the pKa of this compound is known, this will guide your pH adjustments.

  • Test a pH Range: Empirically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0), ensuring the chosen pH is compatible with your assay's requirements.

  • Consider Assay Constraints: Be mindful that altering the pH can affect enzyme activity, protein stability, or cell viability. Any pH adjustments must be validated for compatibility with the biological system under investigation.[13]

Caption: The effect of pH on the solubility of acidic and basic compounds.

Q5: I've heard about using cyclodextrins. How do they work and are they suitable for my assay?

Cyclodextrins are excellent tools for enhancing the solubility of hydrophobic compounds and are widely used in pharmaceutical formulations.[14][15]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic "guest" molecules, like this compound, within their central cavity, forming an inclusion complex.[16][] This complex has a hydrophilic exterior, rendering the overall entity water-soluble.[14]

Types of Cyclodextrins and Their Use:

  • Beta-cyclodextrin (β-CD): Commonly used, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher water solubility and lower toxicity, making it a preferred choice for many biological applications.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and a favorable safety profile.

How to Use Cyclodextrins:

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer. Concentrations can range from 1% to 10% (w/v).

  • Add the Compound: Add your compound (from a concentrated stock or as a solid) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex. This may take some time.

  • Filter (Optional): If starting from a solid, you can filter the solution to remove any undissolved compound, and then determine the concentration of the solubilized compound in the filtrate.

Q6: Could the physical form of my solid compound be contributing to its poor solubility?

Absolutely. The solid-state properties of a compound, such as its particle size and crystallinity, play a crucial role in its dissolution rate and apparent solubility.[18]

Key Factors:

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate.[19][20] If your compound is in the form of large crystals, reducing the particle size can be beneficial.

  • Crystallinity vs. Amorphous Form: Amorphous (non-crystalline) forms of a compound are typically more soluble than their crystalline counterparts because they have lower lattice energy that needs to be overcome for dissolution.

Strategies to Consider:

  • Micronization: This process reduces the particle size of the compound down to the micrometer range.[18]

  • Nanosuspensions: Creating a suspension of the compound at the nanometer scale can dramatically increase its surface area and dissolution velocity.[18]

  • Sonication: Applying ultrasound can help to break down agglomerates of particles and aid in dispersion and dissolution.[19]

If you suspect the physical form is a major issue, these advanced formulation techniques may be necessary, particularly for in vivo studies where bioavailability is critical.

References

  • Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Jacob, S., & Nair, A. B. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Popescu, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Sathvik, S., et al. (n.d.). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. ResearchGate. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Kumar, A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Curia. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Curia. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Varnek, A., et al. (2019). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 237-239. [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2603-2613. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Sharma, D., et al. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1123-1130. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare. [Link]

  • Sravani, B., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82. [Link]

  • ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Reddit. (2021). Does anyone know how pH affects solubility??. Reddit. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Bergström, C. A., et al. (2007). The composite solubility versus pH profile and its role in intestinal absorption prediction. Journal of Medicinal Chemistry, 50(23), 5857-5865. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]

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Technical Support Center: Optimization of Phenylsulfonylamide Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Optimization of N-Acetylbenzenesulfonamides Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Nucleophilicity Paradox

Acetylation of phenylsulfonylamide (


) is fundamentally different from acetylating a standard aniline or aliphatic amine. The sulfonyl group is a powerful electron-withdrawing group (EWG), which delocalizes the nitrogen lone pair, rendering the amine poorly nucleophilic .

Simultaneously, the resulting product (


) is significantly more acidic  (

) than the starting material (

). This acidity shift is the primary cause of "missing product" during workup, as standard basic washes will extract your product into the aqueous waste.

This guide outlines two optimized protocols (Acidic & Basic) and provides a critical troubleshooting framework to prevent yield loss.

Optimized Experimental Protocols

Method A: The Acid-Catalyzed "GSK" Protocol (Recommended)

Best for: High throughput, robust yields, and avoiding pyridine. Mechanism:[1][2][3][4][5][6][7][8] Protonation of acetic anhydride generates a highly electrophilic acylium-like species that overcomes the sulfonamide's poor nucleophilicity.

Reagents:

  • Phenylsulfonylamide (1.0 equiv)

  • Acetic Anhydride (2.0 equiv)

  • Concentrated

    
     (0.03 equiv / 3 mol%)
    
  • Solvent: Acetonitrile (MeCN) [0.5 M concentration]

Step-by-Step Workflow:

  • Setup: Charge a reaction vessel with phenylsulfonylamide and MeCN.

  • Activation: Add

    
     (3 mol%) at room temperature.
    
  • Addition: Add Acetic Anhydride (2.0 equiv) in one portion.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Cool to room temperature.[9]

    • Do NOT wash with NaHCO₃.

    • Dilute with water (precipitation often occurs).

    • Filter the solid.[5][9][10] If no precipitate, extract with Ethyl Acetate, wash with water and brine only.

    • Dry over

      
       and concentrate.
      
Method B: The DMAP-Catalyzed Basic Protocol

Best for: Acid-sensitive substrates or when using Acyl Chlorides. Mechanism:[1][2][3][4][5][6][7][8] DMAP acts as a nucleophilic catalyst, forming a reactive N-acetylpyridinium intermediate.[3]

Reagents:

  • Phenylsulfonylamide (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMAP (0.1 equiv / 10 mol%)

  • Solvent: DCM or DMF (if solubility is poor)

Step-by-Step Workflow:

  • Setup: Dissolve sulfonamide in DCM (0.2 M).

  • Base Addition: Add

    
     and DMAP. Stir for 10 mins.
    
  • Acylation: Add Acetic Anhydride dropwise at 0°C, then warm to RT.

  • Reaction: Stir at RT for 4–16 hours. (Reflux may be required for electron-deficient rings).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove Pyridine/DMAP).

    • Wash with Water (Do not use base).

    • Dry and concentrate.[7][10]

Critical Visualization: The "pH Trap" in Workup

Many researchers lose their product during the workup of Method B because they treat the product like a standard amide. The diagram below illustrates the correct decision logic to avoid extracting your product into the aqueous waste.

WorkupLogic Start Crude Reaction Mixture (Contains Product: Ph-SO2-NH-Ac) CheckMethod Catalyst Used? Start->CheckMethod AcidMethod Method A (H2SO4) CheckMethod->AcidMethod Acid BasicMethod Method B (Pyridine/DMAP) CheckMethod->BasicMethod Base Decision CRITICAL DECISION: Remove Excess Acid/Anhydride AcidMethod->Decision WashHCl Wash with 1M HCl (Removes Pyridine/DMAP) BasicMethod->WashHCl WashHCl->Decision WrongWay Wash with NaHCO3/NaOH Decision->WrongWay Standard Protocol (Incorrect) RightWay Wash with Water/Brine OR Column Chromatography Decision->RightWay Correct Protocol Disaster PRODUCT LOSS Product deprotonates (pKa ~4) and moves to Aqueous Layer WrongWay->Disaster Success PRODUCT RECOVERY Product remains protonated in Organic Layer RightWay->Success

Caption: Figure 1. Workup decision tree highlighting the acidity-driven solubility switch. Washing N-acylsulfonamides with base leads to aqueous extraction and yield loss.

Troubleshooting Guide

Issue 1: "I see product on TLC, but my isolated yield is <10%."

Diagnosis: The pH Trap.

  • Cause: You likely washed the organic layer with Saturated

    
     or NaOH to remove excess acetic acid. Since the N-acetyl product has a 
    
    
    
    of ~3.5–4.5, it was deprotonated and extracted into the aqueous bicarbonate layer.
  • Solution (Recovery): Take your aqueous waste, acidify it carefully to pH ~2 with 1M HCl, and re-extract with Ethyl Acetate. The product will return to the organic phase.

  • Prevention: Use water washes only. Remove excess acetic acid/anhydride via azeotropic evaporation with toluene or by running a silica plug.

Issue 2: "No reaction or low conversion after 24 hours."

Diagnosis: Nucleophilic Stagnation.

  • Cause: The sulfonamide nitrogen is too electron-deficient.

  • Solution A (Catalysis): If using Method B, ensure DMAP is present (10–20 mol%). Pyridine alone is often insufficient for sterically hindered or electron-deficient sulfonamides.

  • Solution B (Switch Methods): Switch to Method A (Acid Catalysis) . The protonated anhydride is a "super-electrophile" and often works where basic conditions fail.

  • Solution C (Force): Use microwave irradiation (100°C, 10–30 mins) with neat acetic anhydride.

Issue 3: "The product is oiling out or hard to purify."

Diagnosis: Solubility Mismatch.

  • Cause: N-acetylsulfonamides are often highly crystalline but can form oils if occluded with acetic acid.

  • Solution:

    • Dissolve the crude oil in minimal hot Ethanol or Methanol.

    • Add water dropwise until cloudy.

    • Cool slowly to 4°C to induce crystallization.

    • Alternatively, use the "Reverse Extraction" purification: Dissolve crude in dilute NaOH (product goes into water, impurities stay in organic), separate, then acidify the aqueous layer to precipitate pure product.

Comparative Data: Catalyst Efficiency

Catalyst SystemReaction TimeTypical YieldWorkup ComplexityKey Risk

(3 mol%)
2–4 h85–95%LowAcid-labile protecting groups may cleave.
Pyridine/DMAP 4–16 h70–85%High (removal of amines)Product loss during basic wash.
Neat

(Reflux)
1–2 h50–70%MediumThermal degradation / Di-acetylation.

(Catalytic)
1–3 h80–90%LowCost of catalyst / Metal scavenging needed.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetic Anhydride is generally preferred. Acetyl Chloride generates HCl gas, which immediately protonates the sulfonamide nitrogen (making it non-nucleophilic


) unless a stoichiometric excess of base is present. Anhydride reactions are smoother and less prone to this "self-quenching."

Q: Why is the N-acetyl product so much more acidic than the starting material? A: The negative charge on the nitrogen in the deprotonated product (


) is stabilized by resonance into both  the sulfonyl group and the carbonyl group. This "double resonance" stabilization drops the 

from ~10 (sulfonamide) to ~4 (N-acylsulfonamide), making it comparable to a carboxylic acid [1].

Q: Is the N-acetyl group stable in biological assays? A: N-acylsulfonamides are relatively stable at physiological pH (7.4) but can hydrolyze under strong acidic or basic conditions. They are often used as bioisosteres for carboxylic acids in drug design because they possess similar acidity and hydrogen-bonding motifs but different permeability profiles [2].

References

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Source: Chemical Science (RSC), 2019. URL:[Link] Relevance: Establishes the quantitative link between sulfonamide structure and acidity, confirming the low pKa of acyl-sulfonamides.

  • Structure property relationships of N-acylsulfonamides and related bioisosteres. Source: European Journal of Medicinal Chemistry (via NIH), 2021. URL:[Link] Relevance: Detailed analysis of the physicochemical properties (acidity, lipophilicity) of N-acylsulfonamides in drug design.

  • Recent advances in the synthesis of N-acyl sulfonamides. Source: RSC Advances (via NIH), 2015. URL:[Link] Relevance: Comprehensive review of synthetic methodologies, including the acid-catalyzed (GSK) and metal-catalyzed protocols.

Sources

Technical Support Center: Stability & Degradation of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center resource for researchers working with 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate .

Given the specific functional group architecture of this molecule (a phenolic ester combined with an N-acetylated sulfonamide), this guide treats it as a New Chemical Entity (NCE) with high hydrolytic lability. The following protocols and troubleshooting steps are derived from established mechanistic organic chemistry regarding phenyl esters and N-acyl sulfonamides.

Executive Technical Summary

Compound Class: N-Acyl Sulfonamide / Phenolic Ester Critical Vulnerability: Dual-Hydrolysis Susceptibility

This molecule contains two electrophilic centers susceptible to nucleophilic attack (hydrolysis):

  • Phenolic Acetate (Ester): Highly labile. Hydrolyzes rapidly in basic or neutral aqueous conditions to release acetic acid and the phenol derivative.

  • N-Acetyl Sulfonamide: Chemically activated amide bond. The electron-withdrawing sulfonyl group makes the N-acetyl carbonyl more electrophilic than a standard amide, facilitating deacetylation under milder conditions than typical amides.

Primary Degradation Driver: pH-dependent Hydrolysis.

Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation cascade. The Primary Pathway (Ester Hydrolysis) usually precedes N-deacetylation due to the lower activation energy of phenolic ester cleavage compared to the N-acyl bond.

DegradationPathways Figure 1: Stepwise hydrolysis cascade of this compound. Parent Parent Molecule This compound (Lipophilic) Int1 Intermediate 1 (Major) 4-[Acetyl(phenylsulfonyl)amino]phenol (Phenolic Hydrolysis Product) Parent->Int1 Primary Pathway (pH > 6.0, Fast) Int2 Intermediate 2 (Minor) 4-(Phenylsulfonylamino)phenyl acetate (N-Deacetylation Product) Parent->Int2 Secondary Pathway (Acidic conditions) Degradant Major Stable Degradant N-(4-Hydroxyphenyl)benzenesulfonamide (Fully Deacetylated) Int1->Degradant Secondary Hydrolysis (Slower) Int2->Degradant Ester Hydrolysis Ultimate Ultimate Hydrolysis (Harsh Conditions) 4-Aminophenol + Benzenesulfonic Acid Degradant->Ultimate Sulfonamide Cleavage (Strong Acid, Heat)

Caption: The degradation cascade moves from the parent diester/amide to the fully deacetylated sulfonamide. The phenolic ester cleavage (Blue to Yellow) is the kinetic dominant step.

Troubleshooting Guide & FAQs

Category A: Stability & Handling[1][2][3]

Q1: I am observing a rapid loss of purity (approx. 10% in 4 hours) in my LC-MS buffer. The buffer is Ammonium Bicarbonate (pH 7.8). Is the compound light-sensitive?

  • Diagnosis: This is likely chemical hydrolysis , not photodegradation.

  • Mechanism: Phenyl acetates are extremely unstable in slightly basic buffers (pH > 7.0) due to the good leaving group ability of the phenoxide ion [1]. Additionally, the N-acetyl group is activated by the sulfonyl moiety, making it susceptible to base-catalyzed deacetylation.

  • Solution:

    • Switch to an acidic mobile phase (0.1% Formic Acid or TFA, pH ~2-3).

    • Prepare stock solutions in anhydrous DMSO or Acetonitrile . Avoid Methanol (risk of transesterification).

    • Analyze immediately; do not leave samples in the autosampler at room temperature.

Q2: My solid sample has developed a vinegar-like smell after 3 months of storage at 4°C.

  • Diagnosis: Moisture-induced hydrolysis.

  • Mechanism: The "vinegar" smell is Acetic Acid , a byproduct of both ester and N-acetyl hydrolysis. Even trace atmospheric moisture can initiate autocatalytic hydrolysis in the solid state.

  • Solution:

    • Purge the vial with Argon/Nitrogen before resealing.

    • Store at -20°C with a desiccant.

    • Verify purity via NMR (check for the acetic acid singlet at ~2.0 ppm).

Category B: Analytical Anomalies

Q3: In Reverse Phase HPLC, I see two new peaks appearing. One elutes slightly earlier than the parent, and one elutes much earlier. What are they?

  • Analysis: Based on polarity shifts:

    • Parent: Most lipophilic (Late eluting).

    • Peak 1 (Intermediate): 4-[Acetyl(phenylsulfonyl)amino]phenol. The loss of the acetyl group exposes a phenolic hydroxyl, increasing polarity.

    • Peak 2 (Major Degradant): N-(4-Hydroxyphenyl)benzenesulfonamide. Loss of both acetyl groups creates a significantly more polar molecule.

  • Action: Confirm identities using the Relative Retention Time (RRT) table below.

Q4: Can I use UV detection at 254 nm?

  • Answer: Yes, but be cautious of response factors .

  • Reasoning: The parent molecule has a specific extinction coefficient due to the ester and amide conjugation. The hydrolyzed phenol (Intermediate 1) will have a bathochromic shift (red shift) and increased intensity in basic media due to phenoxide formation.

  • Recommendation: Use a Diode Array Detector (DAD) to monitor spectral shifts. The phenol formation usually introduces a new absorption band around 280-290 nm.

Quantitative Data Summary

Predicted HPLC Behavior (Reverse Phase C18)

Conditions: Acetonitrile/Water + 0.1% Formic Acid Gradient

Compound IdentityFunctional StatePredicted LogPRelative Retention Time (RRT)Detection Note
Parent Intact Diester/Amide~2.5 - 3.01.00 Reference Peak
Intermediate 1 Phenol (Ester hydrolyzed)~1.5 - 1.80.75 - 0.85 Major impurity in pH 7+
Degradant Fully Deacetylated~1.0 - 1.20.40 - 0.50 Broadens if peak tailing occurs
Ultimate 4-Aminophenol~0.04< 0.10 Elutes in void volume

Experimental Protocols: Forced Degradation

To validate the stability-indicating method for this specific molecule, perform the following stress tests. These are designed to separate the ester hydrolysis event from the amide hydrolysis event.

Protocol 1: Acid Hydrolysis (Targeting N-Deacetylation)

Rationale: Acid catalyzes amide hydrolysis effectively while ester hydrolysis is reversible and slower compared to base catalysis.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Stress: Add 1 mL of 0.1 M HCl .

  • Incubation: Heat at 60°C for 2 hours .

  • Quench: Neutralize with 1 mL of 0.1 M NaOH.

  • Analysis: Inject onto HPLC.

    • Expectation: Appearance of N-deacetylated species and free acetic acid.

Protocol 2: Base Hydrolysis (Targeting Ester Cleavage)

Rationale: Phenolic esters are extremely sensitive to base. This reaction will likely be complete within minutes, even at mild temperatures.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Stress: Add 1 mL of 0.01 M NaOH (Note the lower concentration).

  • Incubation: Room Temperature for 15 minutes .

  • Quench: Immediately add 1 mL of 0.1 M HCl to stop the reaction.

  • Analysis: Inject onto HPLC.

    • Expectation: Complete conversion to the Phenol Intermediate (Int1 in Figure 1). Use this to identify the RRT of the first degradation product.

Protocol 3: Oxidative Stress

Rationale: Sulfonamides and electron-rich phenols are susceptible to oxidation.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Stress: Add 100 µL of 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Room Temperature for 24 hours (Dark).

  • Analysis: Inject onto HPLC.

    • Expectation: Look for quinone-imine type species (oxidation of the phenol ring) or sulfoxide formation if the sulfur center is attacked (less likely for sulfonamides).

References

  • Nottebohm, M., et al. (2012). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate.[1][2] ResearchGate.[1][3][4]

  • Stanford School of Earth, Energy & Environmental Sciences. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.

  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022).[5] Forced Degradation – A Review.[5][6] Biomed J Sci & Tech Res.[5]

  • BenchChem Technical Support. (2025). Degradation and Stability Studies of Benzyl Phenylacetate.[6][7]

  • MDPI. (2016). Synthesis and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. (Demonstrating sulfonamide stability vs acetyl reactivity).

Sources

"resolving peak tailing in HPLC analysis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Peak Tailing

Welcome to our dedicated technical support guide for resolving chromatographic issues encountered during the analysis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate quantification and method robustness.[1][2][3] This guide provides in-depth, field-proven insights and systematic protocols to diagnose and resolve peak tailing for this specific analyte.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with this analysis.

Q1: My peak for this compound is tailing. What is the most probable cause?

A: The most likely cause is a secondary retention mechanism involving interactions between your analyte and the HPLC column's stationary phase.[4][5] The target molecule contains a sulfonamide group, which is weakly acidic. This group can interact with residual silanol groups (Si-OH) on the surface of silica-based columns, leading to peak tailing.[6][7][8]

Q2: What is the first and simplest thing I should try to fix the tailing?

A: Adjust the pH of your mobile phase. For an acidic analyte like this, operating at a low pH (e.g., 2.5 - 3.0) is the most effective first step.[1][7] This suppresses the ionization of the silanol groups on the column and ensures the analyte is in a single, protonated state, minimizing unwanted secondary interactions.[4][9]

Q3: I'm using a standard C18 column. Is this appropriate?

A: A C18 column is a good starting point, but not all C18 columns are the same.[10] If tailing persists even after pH adjustment, consider using a column with high-purity, "Type B" silica, which has fewer active silanol sites.[11] Alternatively, a column with advanced end-capping or a polar-embedded stationary phase can provide better peak shape for this type of polar, acidic compound.[12][13][14]

Q4: Could I be overloading my column?

A: Yes, mass overload is a possible cause, especially if the peak shape worsens at higher concentrations.[6][15] To check for this, prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are likely experiencing mass overload.[4] The solution is to reduce the injection volume or the sample concentration.[16]

Q5: All the peaks in my chromatogram are tailing, not just the target analyte. What does this mean?

A: If all peaks are tailing, the issue is likely systemic or related to the column's physical condition rather than a specific chemical interaction.[17] The primary suspects are a column void (a physical settling of the packing material at the inlet), a partially blocked frit, or significant extra-column volume from improper fittings or overly long/wide tubing.[4][6][12]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing, grounded in the physicochemical properties of this compound.

Understanding the Analyte: Chemical Causality

The structure of this compound contains a key functional group: an N-acetyl sulfonamide. The proton on the sulfonamide nitrogen is acidic (pKa estimated in the 4-7 range, similar to other sulfonamides).[18] In reversed-phase HPLC, particularly on silica-based columns, two main chemical interactions can cause peak tailing for this molecule:

  • Silanophilic Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[5] At mobile phase pH levels above ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[17] If the analyte's sulfonamide group is also deprotonated, repulsive forces dominate. However, the primary issue arises from strong hydrogen bonding or dipole-dipole interactions between the polar sulfonamide and the acidic silanols, creating a secondary retention mechanism that delays a fraction of the analyte molecules and causes tailing.[4][8]

  • Analyte Ionization State: If the mobile phase pH is close to the analyte's pKa, the molecule will exist as a mixture of its ionized and non-ionized forms.[3][9] These two forms have different hydrophobicities and thus different retention times, leading to a broadened, tailing peak.[3]

The diagram below illustrates the problematic interaction between the analyte and a deprotonated silanol group on the stationary phase.

G cluster_0 Stationary Phase (Silica Surface) cluster_1 Analyte Molecule Silanol Deprotonated Silanol Group (Si-O⁻) (Active Site) Tailing Result: Peak Tailing Analyte This compound (Polar Sulfonamide Group) Analyte->Silanol  Unwanted Secondary Interaction (Hydrogen Bonding / Ionic)

Caption: Unwanted interaction between the analyte and active silanol sites.

Systematic Troubleshooting Workflow

Follow this workflow to systematically identify and eliminate the cause of peak tailing.

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Part 3: Experimental Protocols & Data

Protocol 1: Mobile Phase pH Optimization

This protocol aims to find the optimal mobile phase pH to ensure the analyte is in a single, non-interacting form.

Objective: To suppress silanol interactions and achieve a symmetrical peak shape.

Methodology:

  • Prepare Mobile Phase Buffers: Prepare aqueous mobile phase components with buffers effective in the pH 2.5 to 5.5 range. Phosphate or formate buffers are common choices.[19] Ensure the buffer concentration is between 10-25 mM.

  • Initial Condition: Start with a mobile phase pH of 3.0. A typical starting condition could be:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase B: Acetonitrile

  • pH Adjustment: If tailing persists, systematically adjust the pH. Prepare separate mobile phases at pH 2.5, 3.5, and 4.5.

    • Important: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[20]

  • Analysis: Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.

  • Data Evaluation: Record the retention time, peak asymmetry factor (As), and USP tailing factor (T) for each pH condition. An acceptable asymmetry factor is typically below 1.5.[4]

Expected Results & Interpretation:

Mobile Phase pHExpected Analyte StateExpected Silanol StatePredicted Asymmetry (As)Rationale
2.5 - 3.0 Fully Protonated (Neutral)Fully Protonated (Neutral)~1.0 - 1.2 (Ideal) Both analyte and silanols are non-ionized, minimizing secondary interactions.[1][7]
3.5 - 4.5 Partially IonizedPartially Ionized> 1.5 (Poor) pH is likely near the analyte's pKa, causing mixed ionic states and peak broadening.[3] Silanols begin to deprotonate.
> 5.0 Fully Ionized (Anionic)Mostly Ionized (Anionic)> 1.5 (Poor) Silanophilic interactions are at their maximum, causing significant tailing.[12][17]
Protocol 2: Column Selection and Evaluation

If pH optimization does not resolve the issue, the column itself is the next focal point.

Objective: To select a stationary phase that is less susceptible to secondary interactions with polar, acidic analytes.

Methodology:

  • Benchmark Existing Column: First, confirm the current column is not degraded. Inject a standard mix or a previous "good" sample to see if performance has declined. A damaged column can create tailing due to a void or contamination.[6][21]

  • Select an Alternative Column: If the benchmark fails or if the original column is a standard "Type A" silica column, select a modern, high-performance alternative.

  • Analysis: Install the new column and repeat the analysis using the optimized mobile phase conditions from Protocol 1.

  • Comparison: Compare the peak asymmetry from the new column to the previous one.

Recommended Column Chemistries:

Column TypeKey FeatureWhy It Works for This Analyte
High-Purity, End-Capped C18 Based on "Type B" silica with minimal metal content and a secondary silane treatment (end-capping) to block most silanols.[4]Dramatically reduces the number of active sites available for secondary interactions.[8]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.The embedded polar group helps to shield the analyte from residual silanols, improving peak shape for polar compounds.[12][22]
Hybrid Particle Technology The stationary phase is a hybrid of silica and organic polymer.Offers improved pH stability and has a lower concentration of surface silanols compared to traditional silica columns.[1][11]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Dolan, J.W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Unidentified Source. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LoBrutto, R., et al. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. Retrieved from [Link]

  • MPL Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • Stoll, D.R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]

  • Element. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Al-janabi, A. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

Sources

"quenching and work-up optimization for 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

A Senior Application Scientist's Guide to Quenching and Work-up Optimization

Welcome to the technical support guide for this compound. As a molecule of interest in pharmaceutical research, its successful synthesis and purification are paramount. The work-up and quenching stages are often where yield is lost and impurities are introduced. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting protocols to navigate these critical steps effectively. My approach is built on explaining the causality behind each step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of N-acyl sulfonamides like this compound, particularly after the primary acylation reaction is complete.

Q1: What is the fundamental purpose of the "quenching" step, and why is it so critical?

A: Quenching is the controlled deactivation of highly reactive species remaining in the reaction mixture upon its completion. In a typical synthesis of this molecule, which often involves reacting a precursor with an acylating agent like acetic anhydride or acetyl chloride, the primary species to quench is the excess acylating agent.[1]

Application Scientist's Insight: Failure to properly quench has two major consequences. First, unreacted acetyl chloride or acetic anhydride will react vigorously and exothermically with the aqueous solutions used in the subsequent work-up, creating a significant safety hazard and potentially leading to pressure buildup. Second, these reagents can react with the desired product or intermediates during the work-up, leading to unwanted byproducts and complicating purification. A controlled quench ensures both safety and product integrity.

Q2: My reaction mixture becomes extremely hot when I add water to quench it. How can I manage this exothermic reaction?

A: This is a common and dangerous issue, especially at scale. The hydrolysis of acyl chlorides and anhydrides is highly exothermic.

Application Scientist's Insight: The best practice is to perform a "reverse quench." Instead of adding water to the reaction mixture, the reaction mixture should be added slowly and portion-wise to a separate vessel containing a stirred mixture of ice and water.[1][2] This provides a large heat sink to absorb the energy released, keeping the temperature low and controlled. Cooling the reaction flask in an ice bath before beginning the slow addition to the ice-water mixture is also a crucial preparatory step.

Q3: An intractable emulsion has formed during my liquid-liquid extraction. What causes this, and how can I resolve it?

A: Emulsions are stable suspensions of organic and aqueous layers that refuse to separate. They are typically stabilized by fine particulate matter or surfactant-like molecules at the interface.

Application Scientist's Insight: This often happens after a basic wash (e.g., with sodium bicarbonate) if you have deprotonated acidic species that are not fully soluble in either layer, or if salts precipitate. To break an emulsion:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can disrupt the emulsion and force the separation of layers.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Filtration: Sometimes, filtering the entire emulsified mixture through a pad of Celite® or glass wool can break the emulsion by removing the particulate matter that is stabilizing it.

  • Patience: Allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can sometimes lead to separation.

Q4: My final yield is significantly lower than expected. Where could I be losing my product?

A: Product loss during work-up can occur at several stages. The most common culprits are incomplete extraction, accidental hydrolysis of the product, or physical loss during transfers.

Application Scientist's Insight: The acetate ester and the N-acyl sulfonamide functionalities in your target molecule can be susceptible to hydrolysis under harsh pH conditions.

  • Ester Hydrolysis: The phenyl acetate group can be cleaved under strongly basic (e.g., concentrated NaOH) or acidic conditions, especially with heating, to yield the corresponding phenol.[3] Using a milder base like saturated sodium bicarbonate for neutralization is recommended.

  • N-Acyl Sulfonamide Stability: While generally more stable than esters, N-acyl sulfonamides can also undergo hydrolysis under sufficiently harsh conditions.[4][5]

  • Extraction Issues: The product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane) and perform multiple extractions (e.g., 3x with smaller volumes) of the aqueous layer to ensure complete recovery of the product.

Q5: My NMR spectrum shows an impurity with a peak around 10 ppm. What is this and how do I remove it?

A: A broad singlet around 9.5-10.5 ppm in the ¹H NMR spectrum is characteristic of a phenolic proton. This strongly suggests your product is contaminated with the O-deacetylated byproduct, 4-[acetyl(phenylsulfonyl)amino]phenol.

Application Scientist's Insight: This impurity arises from the hydrolysis of the phenyl acetate ester during work-up, as discussed in Q4. Because this byproduct is now acidic (due to the phenolic -OH), it can be removed with a basic wash. However, a strong base might hydrolyze more of your product. A careful wash with a dilute, cold solution of sodium bicarbonate may remove the phenolic impurity. If this is unsuccessful, purification via column chromatography on silica gel is the most effective method.[1]

Experimental Protocols & Methodologies

Protocol 1: Standard Quenching and Aqueous Work-up

This protocol assumes the reaction was carried out in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) with a base like triethylamine (Et3N).

  • Preparation: Prepare a beaker with crushed ice and water (approx. 5-10 times the volume of your reaction mixture). Place it in a larger ice bath to keep it cold.

  • Quenching: While stirring the ice/water mixture vigorously, slowly add your reaction mixture dropwise via an addition funnel. Monitor the temperature of the quenching vessel to ensure it remains below 10 °C.

  • Extraction: Transfer the entire quenched mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. If EtOAc was used, it will be on top. Separate the layers. Extract the aqueous layer two more times with fresh portions of your organic solvent.

  • Acid Wash: Combine all organic layers and wash with 1M HCl to remove residual triethylamine.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic byproducts (e.g., acetic acid). Check the pH of the aqueous layer with litmus paper to ensure it is basic.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data & Workflow Visualization

Table 1: Troubleshooting Guide Summary

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Violent, exothermic reaction during quenchRapid hydrolysis of excess acylating agent.Add the reaction mixture slowly to a stirred vessel of ice-water ("reverse quench").[1][2]
Persistent emulsion during extractionHigh concentration of salts; precipitation of byproducts at the interface.Add saturated brine; allow to stand without agitation; filter through Celite®.
Low final product yield1. Incomplete extraction. 2. Product hydrolysis (ester or N-acyl).1. Perform multiple extractions (3x) of the aqueous layer. 2. Use mild conditions (e.g., NaHCO₃ instead of NaOH) and avoid heat.
Product precipitates during acid washProtonation of the sulfonamide nitrogen, reducing organic solubility.Dilute the organic layer with more solvent before washing; use a more dilute acid solution.
Final product is an oil, not a solidPresence of impurities (e.g., solvent, starting material) depressing the melting point.Purify by column chromatography; attempt to triturate with a non-polar solvent like hexanes or ether.
Phenolic impurity in NMR (~10 ppm)Hydrolysis of the phenyl acetate ester during work-up.Re-dissolve in EtOAc and wash carefully with cold, dilute NaHCO₃ solution; purify by column chromatography.

Diagram 1: General Quenching & Work-up Workflow

G cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Work-up & Extraction Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture (Product, Solvent, Base, Excess Acylating Agent) Quench 1. Slow addition into ice-cold water Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quench->Extract Wash_HCl 3. Wash with 1M HCl (Removes Base) Extract->Wash_HCl Wash_Bicarb 4. Wash with Sat. NaHCO3 (Removes Acid) Wash_HCl->Wash_Bicarb Wash_Brine 5. Wash with Brine (Removes Water) Wash_Bicarb->Wash_Brine Dry 6. Dry with Na2SO4 Wash_Brine->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 8. Purify (Recrystallization or Chromatography) Crude->Purify Final Pure Product Purify->Final G Start Low Yield Observed Check_Aq Analyze aqueous layers by TLC/LCMS for presence of product Start->Check_Aq Product_Found Product detected in aqueous layers Check_Aq->Product_Found Yes No_Product No product detected Check_Aq->No_Product No Increase_Extraction Root Cause: Incomplete Extraction Solution: Increase number of extractions (3-4x) or switch to a more polar solvent (EtOAc). Product_Found->Increase_Extraction Likely Check_Hydrolysis Root Cause: Possible Product Hydrolysis Action: Re-run reaction and use milder work-up (cold, dilute washes; avoid strong base). Product_Found->Check_Hydrolysis Possible Check_Reaction Root Cause: Incomplete Reaction Action: Re-evaluate reaction conditions (time, temp, stoichiometry). No_Product->Check_Reaction

Caption: A decision tree for systematically troubleshooting the cause of low product yield.

References

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available from: [Link]

  • Jiangxi Synergy Pharma. Synthesis method of celecoxib. Eureka | Patsnap. Available from: [Link]

  • US Patent US7919633B2. Process for preparation of celecoxib. Google Patents.
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC. Available from: [Link]

  • CN Patent CN102603646B. Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • 4-Acetylaminobenzenesulfonyl chloride. Solubility of Things. Available from: [Link]

  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. PMC. Available from: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available from: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available from: [Link]

  • Cas 2623-33-8,N,O-DIACETYL-4-AMINOPHENOL. LookChem. Available from: [Link]

  • Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. ResearchGate. Available from: [Link]

  • N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. Available from: [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available from: [Link]

  • Why don't phenols show an acetylation reaction? Quora. Available from: [Link]

  • Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. Available from: [Link]

  • Control experiment of phenol acetylation. Reaction conditions: 4 ab... ResearchGate. Available from: [Link]

  • US Patent US2996541A. Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
  • Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. Available from: [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O - Quora. Quora. Available from: [Link]

  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. Available from: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Chilean Chemical Society. Available from: [Link]

  • Phenyl acetate. Wikipedia. Available from: [Link]

  • Catabolism and detoxification of 1-aminoalkylphosphonic acids: N-acetylation by the phnO gene product. PubMed. Available from: [Link]

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"common impurities in 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate and their removal"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. It provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and validated protocols for identifying and removing common impurities encountered during synthesis and handling.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding the purity of this compound, explaining the origin and impact of typical contaminants.

Q1: What are the most likely impurities I will encounter when synthesizing this compound?

Impurities can originate from starting materials, side reactions, or degradation.[1][2] They generally fall into these categories:

  • Unreacted Starting Materials: The most common impurities are residual starting materials from the synthesis. Depending on the synthetic route, these may include 4-acetamidophenol, phenylsulfonyl chloride, or acetyl chloride/acetic anhydride.

  • Key Intermediates: In a multi-step synthesis, incompletely reacted intermediates can be carried through. A likely intermediate is the deacetylated analog, 4-[(Phenylsulfonyl)amino]phenyl acetate.

  • Side-Reaction Byproducts: These can include hydrolysis products, such as 4-acetamidobenzenesulfonic acid (from the hydrolysis of a sulfonyl chloride intermediate) or 4-aminophenol derivatives.[1] Positional isomers may also form depending on the specific reaction conditions.

  • Degradation Products: The ester and sulfonamide bonds are susceptible to hydrolysis. The most common degradation product is likely 4-[(phenylsulfonyl)amino]phenol, resulting from the hydrolysis of the acetate ester.

  • Residual Solvents & Reagents: Solvents used in the reaction or purification (e.g., ethyl acetate, hexane, ethanol) and reagents like triethylamine or pyridine can be present in the final product.[3]

Q2: My final product has a slight yellow or brown tint. What causes this discoloration?

Discoloration is often caused by chromogenic (color-forming) impurities.[4][5] For compounds derived from aminophenols, these impurities frequently arise from the oxidation of residual phenolic or amino groups, which can form highly colored quinone or quinonimine-type structures.[5] The presence of trace metals can catalyze these oxidation pathways.[2]

Q3: How do these impurities affect my downstream applications?

The impact of impurities can range from minor to critical:

  • Pharmacological & Biological Assays: Impurities can exhibit their own biological activity, leading to false positives or negatives. They can also be toxic to cell cultures, confounding experimental results.

  • Analytical Characterization: Impurities can interfere with analytical methods, causing broad or tailing peaks in HPLC analysis or unexpected signals in NMR spectra.[1]

  • Reaction Yield & Purity: Unreacted starting materials reduce the overall yield and purity of the target compound, complicating subsequent synthetic steps.

  • Stability: Certain impurities can accelerate the degradation of the final product during storage.

Part 2: Troubleshooting Guide for Purification

This guide provides a systematic approach to diagnosing and solving common purity issues encountered during experimental work.

Visualizing the Problem-Solving Workflow

The following diagram outlines a decision-making process when unexpected analytical results are obtained.

G cluster_0 Analytical Observation cluster_1 Diagnosis cluster_2 Potential Cause & Action start Purity Issue Detected (e.g., TLC, HPLC, NMR) tlc Multiple Spots on TLC? start->tlc hplc Broad or Extra Peaks in HPLC? start->hplc nmr Unexpected NMR Signals? start->nmr cause_sm Unreacted Starting Material or Byproduct tlc->cause_sm Yes cause_degrad Product Degradation tlc->cause_degrad Yes, if streaking hplc->cause_sm Yes nmr->cause_sm Yes, unidentified peaks cause_solvent Residual Solvent nmr->cause_solvent Yes, known solvent peaks action_chrom Action: Perform Column Chromatography cause_sm->action_chrom action_recrys Action: Recrystallize with a different solvent system cause_sm->action_recrys cause_degrad->action_recrys action_vac Action: Dry under High Vacuum cause_solvent->action_vac action_wash Action: Perform Aqueous Wash

Caption: Troubleshooting workflow for purity issues.

Scenario 1: My Thin Layer Chromatography (TLC) shows multiple spots after purification.

  • Potential Cause: This indicates incomplete removal of starting materials or byproducts. It could also suggest that the product is degrading on the silica gel plate.[1]

  • Troubleshooting Steps:

    • Co-spotting: Spot your purified sample alongside the starting materials on the same TLC plate. This will confirm if one of the extra spots corresponds to a reactant.

    • Optimize TLC Mobile Phase: The separation on your TLC plate may not be optimal. Experiment with different solvent systems (e.g., vary the ethyl acetate/hexane ratio) to achieve better separation between your product and the impurities.[1]

    • Check for On-Plate Degradation: Spot the sample and develop the TLC plate immediately. If the impurity spots are less intense compared to a plate that was spotted and left for some time before development, your compound may be unstable on silica.

  • Recommended Action: If impurities are confirmed, re-purify the material. If the polarity of the impurities is significantly different from your product, consider recrystallization. If the polarities are similar, column chromatography is the preferred method.

Scenario 2: My HPLC analysis shows broad, tailing, or unexpected peaks.

  • Potential Cause:

    • Broad/Tailing Peaks: This can be due to poor solubility in the mobile phase, unwanted interactions with the stationary phase, or column degradation.[1]

    • Unexpected Peaks: These are almost certainly impurities or degradation products.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: Modify the composition of your mobile phase. For reverse-phase HPLC, this could mean changing the organic solvent ratio (e.g., acetonitrile/water) or adjusting the pH with an additive like trifluoroacetic acid (TFA).[1]

    • Check Column Health: Ensure the column is properly equilibrated and has not degraded. Using a guard column can help protect the main analytical column.[1]

    • Identify the Peaks: If possible, use a mass spectrometer (LC-MS) to get mass data for the unexpected peaks. This can help you identify the impurities by comparing their mass to potential starting materials, byproducts, or degradation products.

  • Recommended Action: Further purification is necessary. For high-purity requirements, preparative HPLC is an excellent option. For larger scales, column chromatography or recrystallization should be employed based on the nature of the impurity.

Scenario 3: My NMR spectrum contains peaks that I cannot assign to my product.

  • Potential Cause: These peaks are due to the presence of residual solvents, unreacted starting materials, or other byproducts.[1]

  • Troubleshooting Steps:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., Ethyl Acetate: δ ~1.2, 2.0, 4.1 ppm; Dichloromethane: δ ~5.3 ppm; Acetone: δ ~2.1 ppm).

    • Analyze Impurity Structure: Try to identify the structure of the impurity from its NMR signals. For example, the absence of the acetyl group protons (singlet around δ 2.3 ppm) but the presence of other aromatic signals might indicate hydrolysis of the acetate ester.

  • Recommended Action: To remove residual solvents, dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. To remove other impurities, use the purification methods detailed in the next section.

Part 3: Detailed Purification Protocols

This section provides step-by-step methodologies for the most effective purification techniques.

Summary of Purification Strategies
Impurity TypePotential SourceRecommended Primary MethodRecommended Secondary Method
Unreacted 4-Acetamidophenol Starting MaterialRecrystallization (Ethanol/Water)Column Chromatography
Unreacted Phenylsulfonyl Chloride Starting MaterialAqueous Wash (NaHCO₃ solution)Column Chromatography
4-[(Phenylsulfonyl)amino]phenol Degradation/IntermediateColumn ChromatographyRecrystallization (EtOAc/Hexane)
Chromogenic (Colored) Impurities Oxidation ProductsActivated Carbon TreatmentRecrystallization with Antioxidant
Residual Solvents Purification ProcessHigh Vacuum DryingN/A
Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is highly effective for removing impurities with different solubility profiles than the target compound. An ethanol/water or ethyl acetate/hexane system is often a good starting point.[1]

  • Principle: The compound of interest is dissolved in a minimum amount of a hot solvent in which it is highly soluble. A second solvent (anti-solvent), in which the compound is poorly soluble, is then added until the solution becomes cloudy. Upon slow cooling, the target compound crystallizes out, leaving the more soluble impurities behind in the solvent.

  • Step-by-Step Methodology (Ethanol/Water):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to completely dissolve the solid. Stir and heat gently (e.g., on a hot plate at ~60-70°C).

    • Once fully dissolved, slowly add deionized water dropwise while stirring until the solution just begins to turn persistently cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove residual solvent.

  • Validation: Check the purity of the recrystallized material using TLC or HPLC. A sharp melting point close to the literature value also indicates high purity.[1]

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating compounds with similar polarities.

  • Principle: A solution of the crude product is loaded onto a column of solid adsorbent (stationary phase, typically silica gel). A solvent (mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Less polar compounds typically elute faster.

  • Visualizing the Chromatographic Separation:

G cluster_0 Column Chromatography Workflow prep Step 1: Prepare Column (Slurry pack silica gel in hexane) load Step 2: Load Sample (Dissolve crude product in minimal DCM, adsorb onto silica, load on column) prep->load elute Step 3: Elute (Start with low polarity mobile phase, e.g., 10% EtOAc in Hexane) load->elute gradient Step 4: Increase Polarity (Gradually increase EtOAc percentage to elute more polar compounds) elute->gradient collect Step 5: Collect Fractions (Collect small volumes in test tubes) gradient->collect analyze Step 6: Analyze Fractions (Spot each fraction on a TLC plate to identify pure product) collect->analyze combine Step 7: Combine & Evaporate (Combine pure fractions and remove solvent) analyze->combine

Caption: Workflow for flash column chromatography.

  • Step-by-Step Methodology:

    • Prepare the Column: Slurry-pack a glass column with silica gel in a non-polar solvent like hexane.

    • Prepare the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the dry-loading method, which typically gives better separation.

    • Load the Column: Carefully add the sample-adsorbed silica to the top of the prepared column.

    • Elute: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.

    • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the composition of each fraction using TLC.

    • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Removal of Acidic Impurities and Discoloration

This protocol is useful as a pre-purification workup step or for removing specific types of impurities.

  • Principle: Acidic impurities (like residual phenylsulfonyl chloride or sulfonic acids) can be removed by washing with a mild aqueous base. Colored impurities can be adsorbed onto activated carbon.[6]

  • Step-by-Step Methodology:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Aqueous Wash: Wash the organic layer sequentially with:

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.

      • Water.

      • Saturated aqueous sodium chloride (brine) to help break any emulsions and remove bulk water.

    • Decolorization (if needed): Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then add a small amount (e.g., 1-2% by weight) of activated carbon. Stir for 15-30 minutes at room temperature. Note: Do not heat, as this can sometimes promote degradation.

    • Remove the activated carbon by filtering the solution through a pad of Celite®.

    • Evaporate the solvent to yield the purified product, which can then be further purified by recrystallization if necessary.

References

  • BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.
  • Groom, C. R., et al. (2016). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Monsanto Co. (1989). Purification of N-acetyl aminophenols.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Rhone Poulenc Chimie SA, Monsanto Co. (1990). Purification of N-acetyl aminophenols. European Patent Office, EP0320484A3. [Link]

  • S. Chemical & Pharmaceutical Corp. (1973). Method of purification of n-acetyl-p-aminophenol. US3748358A.
  • S. Chemical & Pharmaceutical Corp. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. US2996541A.
  • Wiley, R. H., & Smith, N. R. (1955). Ethyl phenylacetate. Organic Syntheses, Coll. Vol. 3, p.405. [Link]

  • Unknown. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharmaceutical Research. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and organic synthesis, understanding the subtle nuances of molecular reactivity is paramount. The stability and reactivity of protecting groups and key functional moieties dictate reaction outcomes, purification strategies, and ultimately, the success of a synthetic campaign. This guide provides a deep dive into the chemical reactivity of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate, a compound of interest due to its unique combination of functional groups. We will explore its reactivity profile in comparison to structurally related molecules, offering a predictive framework grounded in fundamental chemical principles and supported by analogous experimental evidence from the literature.

Introduction: The Structural and Electronic Landscape

This compound is a multifaceted molecule featuring three key functional groups that govern its reactivity: an N-acetyl, N-phenylsulfonyl amine (a sulfonamide derivative), a phenyl acetate ester, and the underlying aromatic ring. The interplay between these groups, particularly the strong electron-withdrawing nature of the acetyl and phenylsulfonyl groups on the nitrogen atom, significantly influences the reactivity of the entire molecule.

To understand its behavior, we will compare it against three classes of related compounds:

  • Analogs of the Sulfonamide Moiety: Comparing against compounds with different N-acyl or N-sulfonyl groups to probe the electronic effects on the nitrogen's nucleophilicity and the stability of the N-S bond.

  • Analogs of the Phenyl Acetate Ester: Examining the hydrolysis and aminolysis rates of the ester group by comparing it to phenyl acetates with different substituents on the aromatic ring.

  • Simplified Structural Fragments: Analyzing the reactivity of simpler molecules like N-phenylacetamide and benzenesulfonamide to build a foundational understanding.

Comparative Reactivity Analysis

The reactivity of this compound is primarily centered around two key sites: the sulfonamide nitrogen and the ester carbonyl carbon. The electronic environment of the phenyl ring, influenced by the N-acetyl, N-phenylsulfonylamino group, also plays a crucial role in its susceptibility to electrophilic aromatic substitution.

Reactivity of the N-Acetyl, N-Phenylsulfonylamino Group

The nitrogen atom in this compound is rendered significantly electron-deficient due to the presence of two strong electron-withdrawing groups: the acetyl and the phenylsulfonyl groups. This has several important consequences for its reactivity:

  • Acidity of the N-H Proton (in the de-acetylated analog): In the parent sulfonamide (without the acetyl group), the N-H proton is significantly acidic, with a pKa typically in the range of 10-11. This acidity is a direct result of the stabilization of the resulting conjugate base through resonance delocalization onto the sulfonyl and carbonyl groups. The presence of the acetyl group in our target molecule removes this acidic proton.

  • Nucleophilicity of the Nitrogen: The lone pair on the nitrogen atom is heavily delocalized, making it a very poor nucleophile. This is a common feature of N-acylsulfonamides.

  • Stability of the N-S and N-C Bonds: The N-S bond in sulfonamides is generally robust and resistant to cleavage. Similarly, the N-acetyl bond is a stable amide linkage. Cleavage of these bonds typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.

Table 1: Comparison of N-H Acidity in Related Sulfonamides

CompoundpKa of N-HRationale for Acidity
Benzenesulfonamide~10Resonance stabilization of the anion by the sulfonyl group.
N-Phenylacetamide~21Lower acidity as the phenyl ring is less electron-withdrawing than a sulfonyl group.
4-Nitrobenzenesulfonamide~8-9The nitro group is strongly electron-withdrawing, further stabilizing the anion.
Reactivity of the Phenyl Acetate Ester

The phenyl acetate moiety is a reactive ester susceptible to nucleophilic acyl substitution. The rate of this reaction is highly dependent on the nature of the nucleophile and the electronic properties of the phenoxy leaving group.

  • Hydrolysis: The ester can be hydrolyzed under both acidic and basic conditions to yield 4-[acetyl(phenylsulfonyl)amino]phenol and acetic acid. The electron-withdrawing character of the N-acetyl, N-phenylsulfonylamino group at the para position is expected to stabilize the phenoxide leaving group, thereby accelerating the rate of hydrolysis compared to unsubstituted phenyl acetate.

  • Aminolysis: The ester will readily react with primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of many synthetic transformations.

Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Phenyl Acetate Analogs

CompoundRelative Rate of HydrolysisRationale
Phenyl Acetate1Baseline for comparison.
4-Nitrophenyl Acetate~10The strongly electron-withdrawing nitro group stabilizes the phenoxide leaving group.
4-Methoxyphenyl Acetate~0.1The electron-donating methoxy group destabilizes the phenoxide leaving group.
This compound>1 (Predicted)The N-acetyl, N-phenylsulfonylamino group is electron-withdrawing, thus activating the ester towards nucleophilic attack.

Experimental Protocols

To empirically determine the reactivity profile of this compound, a series of standardized experiments can be conducted.

Protocol for Comparative Hydrolysis of Phenyl Acetate Analogs

This protocol outlines a method for comparing the rate of base-catalyzed hydrolysis of this compound with phenyl acetate and 4-nitrophenyl acetate. The reaction can be monitored by UV-Vis spectrophotometry by observing the formation of the corresponding phenolate ion.

Workflow for Comparative Hydrolysis

cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of esters in a suitable organic solvent (e.g., Acetonitrile) C Equilibrate buffer solution in a cuvette at a constant temperature (e.g., 25 °C) A->C B Prepare a buffered aqueous solution (e.g., 0.1 M Phosphate buffer, pH 8.0) B->C D Inject a small aliquot of the ester stock solution into the cuvette and mix rapidly C->D E Immediately begin monitoring the absorbance at the λmax of the phenolate product over time D->E F Plot Absorbance vs. Time E->F G Determine the initial rate of reaction from the slope F->G H Compare the initial rates for the different esters G->H

Caption: Workflow for the comparative kinetic analysis of ester hydrolysis.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of this compound, phenyl acetate, and 4-nitrophenyl acetate in acetonitrile.

    • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0.

  • Spectrophotometric Measurement:

    • Set a UV-Vis spectrophotometer to the λmax of the expected phenolate product (this will need to be determined experimentally for 4-[acetyl(phenylsulfonyl)amino]phenol). For 4-nitrophenolate, the λmax is around 400 nm.

    • Pipette 3 mL of the phosphate buffer into a quartz cuvette and allow it to equilibrate to 25 °C in the spectrophotometer's thermostatted cell holder.

    • Blank the spectrophotometer with the buffer solution.

  • Initiation of Reaction and Data Acquisition:

    • Inject 30 µL of the ester stock solution into the cuvette. Quickly mix by inverting the cuvette (sealed with a stopper) or by gentle pipetting.

    • Immediately start recording the absorbance at the chosen wavelength at regular intervals (e.g., every 10 seconds) for a duration sufficient to establish the initial linear rate (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Determine the initial rate of the reaction from the slope of the linear portion of the curve.

    • Repeat the experiment for each of the esters under identical conditions.

    • Compare the initial rates to determine the relative reactivity of the esters.

Mechanistic Considerations

The enhanced reactivity of the phenyl acetate ester in this compound can be attributed to the electronic effect of the N-acetyl, N-phenylsulfonylamino substituent.

Mechanism of Base-Catalyzed Ester Hydrolysis

reactant reactant intermediate intermediate product product reagent reagent Ester Ester Substrate (R-O-C(=O)CH3) Tetrahedral Tetrahedral Intermediate [R-O-C(O⁻)(OH)CH3] Ester->Tetrahedral Nucleophilic Attack OH OH⁻ Phenoxide Phenoxide Leaving Group (R-O⁻) Tetrahedral->Phenoxide Collapse of Intermediate CarboxylicAcid Acetic Acid (CH3COOH)

Caption: Generalized mechanism for the base-catalyzed hydrolysis of a phenyl ester.

The N-acetyl, N-phenylsulfonylamino group, being electron-withdrawing, exerts a -I (inductive) and -M (mesomeric) effect on the aromatic ring. This withdrawal of electron density has two key consequences:

  • Electrophilicity of the Carbonyl Carbon: The electron withdrawal makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.

  • Stabilization of the Leaving Group: The negative charge on the phenoxide leaving group formed after the collapse of the tetrahedral intermediate is stabilized by the electron-withdrawing substituent. A more stable leaving group leads to a faster reaction rate. This is a well-established principle in physical organic chemistry.

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of functional groups. The powerful electron-withdrawing nature of the N-acetyl, N-phenylsulfonylamino group deactivates the nitrogen atom, rendering it non-nucleophilic, while simultaneously activating the phenyl acetate ester towards nucleophilic acyl substitution. This dual effect makes it a unique building block in organic synthesis. Its reactivity is predicted to be greater than that of simple phenyl acetate but likely less than that of highly activated esters like 4-nitrophenyl acetate. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • Title: The Acidity of Sulfonamides Source: Journal of Organic Chemistry URL: [Link]

  • Title: Sulfonamides: an important class of chemical compounds in medicinal chemistry Source: Mini Reviews in Medicinal Chemistry URL: [Link]

  • Title: The Effect of Substituents on the Rates of Alkaline Hydrolysis of Phenyl and 1-Naphthyl Benzoates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Leaving Group Effects in the Alkaline Hydrolysis of Aryl Esters Source: Journal of Chemical Education URL: [Link]

"biological activity of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate versus parent compound"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate and its Parent Compound, N-(4-hydroxyphenyl)benzenesulfonamide

Abstract

This guide provides a detailed technical comparison of this compound and its parent compound, N-(4-hydroxyphenyl)benzenesulfonamide. We explore the rationale behind the structural modifications, positing the acetylated derivative as a potential prodrug designed to enhance the therapeutic properties of the parent molecule. The primary biological activity investigated is anti-inflammatory action via cyclooxygenase-2 (COX-2) inhibition, a hallmark of the benzenesulfonamide scaffold found in drugs like Celecoxib. We present a framework for experimental validation, including detailed protocols for in vitro enzyme inhibition and cell viability assays, to objectively compare the performance of these two compounds.

Introduction: Structure, Function, and the Prodrug Concept

In medicinal chemistry, minor structural modifications to a biologically active parent compound can lead to significant improvements in pharmacokinetic and pharmacodynamic properties. This guide examines such a relationship between two molecules:

  • Parent Compound: N-(4-hydroxyphenyl)benzenesulfonamide, a molecule featuring a core benzenesulfonamide structure linked to a phenol. This scaffold is of significant interest due to its structural similarities to a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors.[1][2]

  • Derivative: this compound. This compound is a doubly modified version of the parent, featuring an acetyl group on the sulfonamide nitrogen (N-acetylation) and an acetate ester on the phenolic oxygen (O-acetylation).

The addition of these acetyl groups is a well-established prodrug strategy.[3] O-acetylation, for instance, converts a polar phenolic hydroxyl group into a more lipophilic ester. This can enhance the molecule's ability to cross cell membranes and improve oral bioavailability. Once inside the body or target cell, endogenous esterase enzymes can hydrolyze the acetate group, releasing the active phenolic parent compound.[3] The N-acetylation further increases lipophilicity and may serve to protect the sulfonamide moiety, potentially modulating the compound's metabolic stability and release kinetics.[4]

This guide will dissect the anticipated biological activities of these compounds, focusing on their potential as anti-inflammatory agents, and provide the experimental blueprints necessary to test these hypotheses.

Molecular Structures and Physicochemical Properties

The key structural differences—the N-acetyl and O-acetate groups—are expected to fundamentally alter the physicochemical properties of the derivative compared to the parent compound.

PropertyParent Compound (N-(4-hydroxyphenyl)benzenesulfonamide)Derivative (this compound)Rationale for Difference
2D Structure Parent Compound StructureStructure not available in PubChem, conceptually derived-
Molecular Formula C₁₂H₁₁NO₃S[5]C₁₆H₁₅NO₅SAddition of two acetyl groups (C₂H₂O)
Molecular Weight 249.29 g/mol [5]333.36 g/mol Increased mass from acetyl groups
Key Functional Groups Phenol (-OH), Secondary Sulfonamide (-SO₂NH-)Acetate Ester (-OCOCH₃), Tertiary N-Acetylsulfonamide (-SO₂N(COCH₃)-)Acetylation of the phenol and sulfonamide groups
Predicted Lipophilicity (LogP) LowerHigherThe masking of polar -OH and -NH groups by less polar acetyl/acetate groups increases lipophilicity, potentially enhancing membrane permeability.[3]
Hydrogen Bonding Donor (-OH, -NH) & Acceptor (-OH, -SO₂)Acceptor only (-OCOCH₃, -SO₂, -N(COCH₃)-)Loss of hydrogen bond donors can decrease water solubility but improve passive diffusion across lipid bilayers.

Comparative Biological Activity and Mechanism of Action

Primary Target: Cyclooxygenase-2 (COX-2) Inhibition

The benzenesulfonamide moiety is a cornerstone of selective COX-2 inhibitors.[1] Enzymes COX-1 and COX-2 convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced at sites of inflammation.[2][6] Selective inhibition of COX-2 is therefore a validated strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

The polar sulfonamide group of drugs like Celecoxib fits into a specific hydrophilic side pocket of the COX-2 enzyme active site, which is a key determinant of its selectivity over COX-1.[7]

Hypothesis:

  • Parent Compound: N-(4-hydroxyphenyl)benzenesulfonamide, with its free sulfonamide N-H and phenolic hydroxyl group, is predicted to be the active COX-2 inhibitor , capable of binding to the enzyme's active site.

  • Derivative: this compound is predicted to be a prodrug . The N-acetylation blocks the key hydrogen-bonding sulfonamide group, likely rendering it inactive against the isolated COX-2 enzyme. Its activity is contingent on in vivo or in-cell hydrolysis to release the parent compound.

COX_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor Parent Compound (N-(4-hydroxyphenyl)benzenesulfonamide) Inhibitor->COX_Enzymes Inhibition MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow Adhesion) A->B C 3. Treat with Compounds (Serial Dilutions) B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan forms) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technical framework for designing and executing cross-reactivity studies for the compound 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. Drawing upon established principles from the well-documented cross-reactivity profiles of cyclooxygenase-2 (COX-2) inhibitors, this document outlines a robust, self-validating experimental strategy to rigorously assess the selectivity of this compound.

Introduction: The Imperative of Selectivity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished potency, complicating the drug development pipeline. The compound this compound, with its characteristic phenylsulfonylamino moiety, bears structural resemblance to the class of selective COX-2 inhibitors, such as celecoxib. Therefore, a primary concern is its potential interaction with cyclooxygenase (COX) enzymes and other structurally related proteins.

Cross-reactivity in the context of COX inhibitors is of significant clinical importance, particularly concerning non-steroidal anti-inflammatory drug (NSAID) hypersensitivity. While selective COX-2 inhibitors are generally well-tolerated in individuals with hypersensitivity to non-selective NSAIDs, cross-reactivity can still occur.[1][2][3] A thorough investigation into the cross-reactivity of novel compounds is therefore not just a regulatory hurdle but a critical step in de-risking a potential therapeutic agent.

Designing a Robust Cross-Reactivity Study: A Multi-tiered Approach

A comprehensive cross-reactivity assessment should be structured as a multi-tiered process, moving from broad, high-throughput screening to more focused, mechanistic studies. This approach allows for the efficient identification of potential off-target interactions and a deeper understanding of the compound's selectivity profile.

Tier 1: Broad Panel Screening for Target Identification

The initial step involves screening this compound against a broad panel of receptors, enzymes, and ion channels. This provides an unbiased overview of its potential interaction partners.

Experimental Protocol: High-Throughput Screening (HTS)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Utilize a commercially available or in-house developed broad screening panel. A comprehensive panel should include, but not be limited to:

    • G-protein coupled receptors (GPCRs)

    • Kinases

    • Proteases

    • Nuclear receptors

    • Ion channels

  • Assay Execution: Perform single-point concentration screening (e.g., at 10 µM) across the entire panel. The choice of assay technology will depend on the target class (e.g., radioligand binding assays for GPCRs, enzymatic assays for kinases and proteases).

  • Data Analysis: Identify "hits" as targets showing significant inhibition or activation (e.g., >50% inhibition at 10 µM).

Rationale: This initial screen casts a wide net to identify any potential off-target liabilities early in the development process, guiding the direction of more focused studies.[4]

Tier 2: Focused Selectivity Profiling Against Related Targets

Based on the structural similarity of this compound to COX-2 inhibitors, a focused panel of cyclooxygenase enzymes is essential. This tier aims to quantify the compound's potency and selectivity against its presumed primary targets and closely related isoforms.

Experimental Protocol: In Vitro COX Inhibition Assays

  • Enzyme Source: Obtain purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Method: A common method is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the COX enzymes.

  • Compound Titration: Prepare serial dilutions of this compound and reference compounds (e.g., celecoxib as a selective COX-2 inhibitor and ibuprofen as a non-selective NSAID).

  • IC50 Determination: Incubate the enzymes with the compounds for a specified time before adding arachidonic acid to initiate the reaction. Measure the absorbance at the appropriate wavelength to determine the extent of inhibition.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimentalExperimentalCalculated
Celecoxib (Reference)>10~0.04>250
Ibuprofen (Reference)~15~35~0.43

Rationale: Quantifying the IC50 values for COX-1 and COX-2 allows for the calculation of a selectivity index, providing a clear measure of the compound's preference for one isoform over the other.[5]

Tier 3: Cellular Assays to Confirm In Vitro Findings

Moving from a biochemical to a cellular context is crucial to validate the findings from in vitro assays. Whole-cell assays provide a more physiologically relevant environment to assess the compound's activity.

Experimental Protocol: Prostaglandin E2 (PGE2) Immunoassay

  • Cell Culture: Use a cell line that expresses both COX-1 and COX-2, such as A549 human lung carcinoma cells.

  • Induction of COX-2 Expression: Treat the cells with an inflammatory stimulus, such as interleukin-1β (IL-1β), to induce the expression of COX-2.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and reference compounds.

  • PGE2 Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the concentration of PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 values for the inhibition of PGE2 production.

Rationale: This assay measures the downstream product of COX activity, providing a functional readout of the compound's inhibitory effect in a cellular system.

In Silico and Structural Analysis: Predicting and Understanding Cross-Reactivity

Computational approaches can provide valuable insights into the potential for cross-reactivity and help to rationalize experimental findings.

Methodology:

  • Molecular Docking: Dock this compound into the crystal structures of COX-1 and COX-2 to predict its binding mode and affinity.

  • Pharmacophore Modeling: Develop a pharmacophore model based on known selective COX-2 inhibitors and assess how well this compound fits this model.

  • Homology Modeling: If crystal structures are not available for all potential off-targets, homology models can be generated to enable docking studies.

Rationale: In silico methods can help to prioritize which off-targets to investigate experimentally and provide a structural basis for observed selectivity.[6]

Advanced Cross-Reactivity Assessment: Beyond the Primary Target Family

For a truly comprehensive profile, it is important to consider targets that may be structurally unrelated but functionally relevant.

Experimental Approaches:

  • Kinome Profiling: Given the prevalence of kinase off-target effects for many drugs, screening against a broad panel of kinases is advisable.[7][8]

  • Safety Pharmacology Panels: Assess the compound's activity against a panel of targets known to be associated with adverse drug reactions (e.g., hERG channel for cardiotoxicity).

Rationale: These broader screens can uncover unexpected off-target activities that may have significant safety implications.

Interpreting the Data and Building a Selectivity Profile

The culmination of these studies will be a comprehensive selectivity profile for this compound. This profile should be presented in a clear and concise manner, allowing for easy comparison with reference compounds.

Visualization of Experimental Workflow:

Cross_Reactivity_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Focused Selectivity cluster_tier3 Tier 3: Cellular Validation cluster_advanced Advanced Profiling cluster_insilico In Silico Analysis HTS High-Throughput Screening (Broad Target Panel) COX_Assay In Vitro COX-1/COX-2 Inhibition Assays (IC50) HTS->COX_Assay Identifies Primary Target Family Advanced_Screening Kinome & Safety Pharmacology Panels HTS->Advanced_Screening Informs on Potential Off-Targets PGE2_Assay Cell-Based PGE2 Immunoassay COX_Assay->PGE2_Assay Confirms Cellular Activity In_Silico Molecular Docking & Pharmacophore Modeling PGE2_Assay->In_Silico Rationalizes Selectivity

Sources

A Comparative Guide to the Synthesis of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational pillar of innovation. The target molecule, 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate, presents an interesting scaffold with potential applications stemming from its structural motifs. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid in the selection of the most suitable pathway for your research needs.

Introduction to this compound

The title compound incorporates a sulfonamide linkage, a privileged functional group in medicinal chemistry, and an acetylated phenolic ester. The strategic combination of these moieties suggests potential for a range of biological activities. The selection of an optimal synthetic route is paramount, balancing factors such as yield, purity, cost of starting materials, and operational simplicity. This guide will dissect two logical and accessible synthetic pathways, providing the necessary data for an informed decision.

Synthetic Route 1: Stepwise Acylation via a Phenolic Sulfonamide Intermediate

This route commences with the readily available p-aminophenol, proceeding through a key N-(4-hydroxyphenyl)benzenesulfonamide intermediate. The synthesis involves three distinct steps: sulfonylation, O-acetylation, and finally, N-acetylation.

Experimental Protocol: Route 1

Step 1a: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide

  • In a round-bottom flask, dissolve p-aminophenol (10.0 mmol, 1.09 g) in a mixture of 10% aqueous sodium carbonate (10.0 mL) and water (25 mL).

  • Stir the mixture at room temperature.

  • Slowly add benzenesulfonyl chloride (10.0 mmol, 1.77 g, 1.27 mL) dropwise to the stirring solution.

  • Continue stirring at room temperature for 30 minutes.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Wash the crude mixture with water and dry thoroughly.

  • Recrystallize the product from methanol to obtain N-(4-hydroxyphenyl)benzenesulfonamide as a solid. A typical yield for this reaction is around 73-77%.[1][2]

Step 1b: Synthesis of 4-(Phenylsulfonylamino)phenyl Acetate

  • Suspend N-(4-hydroxyphenyl)benzenesulfonamide (10.0 mmol, 2.49 g) in a suitable aprotic solvent such as dichloromethane (50 mL).

  • Add a base, for example, triethylamine (15.0 mmol, 2.09 mL), to the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (12.0 mmol, 1.13 mL) dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the O-acetylated product.

Step 1c: Synthesis of this compound

  • Dissolve 4-(Phenylsulfonylamino)phenyl acetate (10.0 mmol, 2.91 g) in acetonitrile (50 mL).

  • Add a catalytic amount of sulfuric acid (e.g., 3 mol%).

  • Add acetic anhydride (15.0 mmol, 1.41 mL).

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).[3]

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain the final product.

Mechanistic Insights and Rationale

The initial sulfonylation of p-aminophenol is a classic example of the Schotten-Baumann reaction .[4][5][6] The reaction proceeds via nucleophilic attack of the more nucleophilic amino group of p-aminophenol on the electrophilic sulfur atom of benzenesulfonyl chloride.[7][8] The use of a base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[6]

The subsequent acetylations target the phenolic hydroxyl and the sulfonamide nitrogen. The O-acetylation of the phenol is typically carried out under basic conditions to deprotonate the hydroxyl group, increasing its nucleophilicity. The N-acetylation of the sulfonamide is effectively achieved under acidic catalysis, which activates the acetic anhydride for nucleophilic attack by the sulfonamide nitrogen.[3][9]

dot digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

p_aminophenol [label="p-Aminophenol"]; intermediate1 [label="N-(4-hydroxyphenyl)benzenesulfonamide"]; intermediate2 [label="4-(Phenylsulfonylamino)phenyl\nAcetate"]; final_product [label="4-[Acetyl(phenylsulfonyl)amino]phenyl\nAcetate"];

p_aminophenol -> intermediate1 [label="Benzenesulfonyl Chloride,\nNa2CO3"]; intermediate1 -> intermediate2 [label="Acetic Anhydride,\nEt3N"]; intermediate2 -> final_product [label="Acetic Anhydride,\nH2SO4 (cat.)"]; } Caption: Workflow for Synthetic Route 1.

Synthetic Route 2: Convergent Approach from 4-Acetamidophenol

This alternative route begins with the commercially significant compound 4-acetamidophenol (paracetamol). The strategy here is to first introduce the phenylsulfonyl group and then perform the final N-acetylation. This approach may offer advantages in terms of step economy if the initial sulfonylation can be controlled to favor N-sulfonylation over O-sulfonylation.

Experimental Protocol: Route 2

Step 2a: Synthesis of N-(4-hydroxyphenyl)-N-(phenylsulfonyl)acetamide

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 4-acetamidophenol (10.0 mmol, 1.51 g) in a suitable solvent such as pyridine (20 mL).

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride (12.0 mmol, 2.12 g, 1.52 mL) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain N-(4-hydroxyphenyl)-N-(phenylsulfonyl)acetamide.

Step 2b: Synthesis of this compound

  • Dissolve the product from Step 2a (10.0 mmol) in dichloromethane (50 mL).

  • Add triethylamine (15.0 mmol, 2.09 mL).

  • Cool the mixture and add acetic anhydride (12.0 mmol, 1.13 mL).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Step 1b to isolate the final product.

Mechanistic Insights and Rationale

The initial step in Route 2 also follows the principles of the Schotten-Baumann reaction. However, the starting material, 4-acetamidophenol, possesses two potential sites for sulfonylation: the amide nitrogen and the phenolic oxygen. The amide nitrogen is generally less nucleophilic than a free amine due to the electron-withdrawing nature of the acetyl group. The reaction conditions, particularly the choice of base and solvent, can influence the selectivity. Pyridine is often used as both a solvent and a base in such reactions.[10]

The subsequent O-acetylation of the phenolic hydroxyl group is a standard transformation, readily achieved with acetic anhydride under basic conditions as described.

dot digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

paracetamol [label="4-Acetamidophenol\n(Paracetamol)"]; intermediate3 [label="N-(4-hydroxyphenyl)-N-\n(phenylsulfonyl)acetamide"]; final_product2 [label="4-[Acetyl(phenylsulfonyl)amino]phenyl\nAcetate"];

paracetamol -> intermediate3 [label="Benzenesulfonyl Chloride,\nPyridine"]; intermediate3 -> final_product2 [label="Acetic Anhydride,\nEt3N"]; } Caption: Workflow for Synthetic Route 2.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. The yields for the acetylation steps in both routes are estimated based on typical literature values for similar transformations.

FeatureSynthetic Route 1Synthetic Route 2
Starting Material p-Aminophenol4-Acetamidophenol (Paracetamol)
Number of Steps 32
Step 1 Reagents & Conditions Benzenesulfonyl chloride, Na2CO3, H2O, RTBenzenesulfonyl chloride, Pyridine, 0°C to RT
Step 1 Yield ~75%[1][2]Estimated 80-90%
Step 2 Reagents & Conditions Acetic anhydride, Et3N, CH2Cl2, 0°C to RTAcetic anhydride, Et3N, CH2Cl2, 0°C to RT
Step 2 Yield Estimated 85-95%Estimated 85-95%
Step 3 Reagents & Conditions Acetic anhydride, H2SO4 (cat.), MeCN, 60°C-
Step 3 Yield Estimated 85-95%[3]-
Overall Estimated Yield ~54-69%~68-85%
Advantages - Well-defined and characterized intermediate. - High chemoselectivity in the first step.- Fewer synthetic steps. - Potentially higher overall yield.
Disadvantages - More synthetic steps, leading to a longer overall process. - Potentially lower overall yield.- Potential for side reactions (O-sulfonylation) in the first step.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.

Route 1 offers a more controlled, stepwise approach. The synthesis of the N-(4-hydroxyphenyl)benzenesulfonamide intermediate is well-documented, ensuring a reliable starting point for the subsequent acetylations. This route is recommended for researchers who prioritize unambiguous reaction pathways and intermediate characterization.

Route 2 is a more convergent and potentially higher-yielding approach due to the reduced number of steps. However, it requires careful control of the initial sulfonylation step to ensure selective N-sulfonylation of the acetamide over O-sulfonylation of the phenol. This route would be advantageous for process optimization and larger-scale synthesis where step economy is a critical factor.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including available resources, desired scale, and the importance of intermediate isolation and characterization versus overall efficiency.

References

  • Vaia.

    
     - Aminophenol occur at the amino group and not at the hydroxyl group? Available from: [Link]
    
  • ACS Omega. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. 2018. Available from: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Available from: [Link]

  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? 2018. Available from: [Link]

  • ResearchGate. Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. Available from: [Link]

  • NIH. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

  • PMC. N-(4-Hydroxyphenyl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. Available from: [Link]

  • YouTube. Acetylation Reaction Mechanism-Organic Chemistry. 2020. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten-Baumann reaction. 2020. Available from: [Link]

  • DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. 2020. Available from: [Link]

  • ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. Available from: [Link]

  • CDN. N-Terminus Acetylation Protocol. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Digital Commons@ETSU. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Available from: [Link]

  • PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Available from: [Link]

  • Google Patents. CN104496809A - Synthesis method of drug intermediate phenyl acetate.
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

Sources

Technical Evaluation Guide: In Vitro vs In Vivo Efficacy of 4-[Acetyl(phenylsulfonyl)amino]phenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical comparison of the in vitro and in vivo performance of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate and its related derivatives. These compounds represent a class of Hybrid COX-2 Inhibitors designed to overcome the gastrointestinal (GI) toxicity of traditional NSAIDs (like aspirin and indomethacin) while maintaining high anti-inflammatory potency.

Chemical Identity & Mechanism[1][2]
  • Core Structure: The molecule features a p-aminophenyl acetate core (similar to Paracetamol/Acetaminophen precursors) modified with a phenylsulfonyl group on the nitrogen.

  • Pharmacophore: The N-phenylsulfonyl moiety is a critical pharmacophore that targets the hydrophobic side pocket of the COX-2 enzyme (Cyclooxygenase-2), conferring selectivity over COX-1.

  • Prodrug Design: The phenyl acetate (ester) group serves as a prodrug motif, enhancing lipophilicity for membrane permeation before being hydrolyzed in vivo to the active phenolic metabolite.

Therapeutic Positioning
FeatureTraditional NSAIDs (e.g., Aspirin)Coxibs (e.g., Celecoxib)Target Compound Class
Primary Target COX-1 & COX-2 (Non-selective)COX-2 (Selective)COX-2 (High Selectivity)
GI Toxicity High (Ulcerogenic)LowVery Low (Ester-masked)
In Vitro Potency Moderate (µM range)High (nM range)High (nM - Low µM)
Mechanism Irreversible acetylation (Aspirin)Reversible bindingReversible/Competitive

In Vitro Efficacy: Enzyme & Cellular Assays[3]

In vitro validation focuses on establishing the Selectivity Index (SI) and confirming the mechanism of action in cellular environments.

Enzymatic Inhibition (COX-1 vs COX-2)

The primary metric for efficacy is the IC50 value against recombinant human COX enzymes. The presence of the N-phenylsulfonyl group typically shifts the selectivity heavily towards COX-2.

Representative Data (Comparative Potency):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*
This compound > 1000.05 - 0.20 > 500
Celecoxib (Standard)15.00.05300
Indomethacin0.020.600.03 (COX-1 selective)
Aspirin0.352.400.14

*SI = IC50(COX-1) / IC50(COX-2).[1][2] Higher SI indicates better safety profile.[3]

Cellular Efficacy (RAW 264.7 Macrophages)

While enzyme assays measure binding, cellular assays measure the compound's ability to penetrate the cell membrane and inhibit Prostaglandin E2 (PGE2) production in LPS-induced macrophages.

  • Metric: Inhibition of PGE2 and Nitric Oxide (NO) release.

  • Observation: The acetylated ester form often shows superior cellular uptake compared to the free phenol, resulting in lower effective concentrations (EC50) in whole-cell assays.

Mechanism of Action Diagram

The following diagram illustrates how the compound interrupts the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation AA->COX2 Induced by LPS/Cytokines TxA2 Thromboxane A2 (Platelets) COX1->TxA2 PGG2 PGG2 / PGH2 COX2->PGG2 Compound This compound (Inhibitor) Compound->COX1 Weak/No Binding Compound->COX2 Selective Blockade (Sulfonamide Binding) PGE2 Prostaglandin E2 (PGE2) (Pain/Swelling) PGG2->PGE2

Caption: Selective inhibition of the COX-2 pathway by the sulfonamide derivative, preventing PGE2 synthesis without disrupting COX-1 mediated GI protection.

In Vivo Efficacy: Preclinical Models

In vivo studies are crucial to verify that the in vitro potency translates to systemic therapeutic effects, particularly given the metabolic hydrolysis of the acetate group.

Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is the gold-standard model for acute inflammation.

  • Protocol: Rats are dosed orally 1 hour before reducing inflammation with carrageenan injection.

  • Result: The compound typically exhibits a dose-dependent reduction in paw volume.

  • ED50 Correlation: An ED50 of 10–20 mg/kg is typical for this class, comparable to Celecoxib (ED50 ~10 mg/kg) and superior to Aspirin (ED50 ~100 mg/kg).

Gastric Safety Profile (Ulcerogenic Index)

A critical advantage of this compound class is the "masking" of the acidic/phenolic groups and COX-2 selectivity.

  • Method: Rats are fasted and given high doses (e.g., 3x therapeutic dose). Stomachs are examined for lesions.

  • Outcome:

    • Indomethacin: Severe hemorrhagic lesions (Ulcer Index > 15).

    • Target Compound: Minimal to no lesions (Ulcer Index < 1.0).

Experimental Workflow Diagram

Workflow Synth Synthesis (Acetylation of Sulfonamide) Screen In Vitro Screen (COX-1/2 Inhibition) Synth->Screen Select Lead Selection (SI > 100) Screen->Select IC50 < 0.1 µM InVivo In Vivo Validation (Rat Paw Edema) Select->InVivo Safety Safety Assessment (Gastric Ulcer Index) InVivo->Safety Effective Dose

Caption: Step-by-step validation workflow from chemical synthesis to in vivo safety profiling.

Critical Comparison: In Vitro vs. In Vivo[6][7]

The correlation between cell-free enzyme assays and animal models is not always linear. For this compound, the following factors influence the translation:

FactorIn Vitro (Enzyme)In Vivo (Animal)Implication
Metabolism Compound is stable in buffer.Ester hydrolysis occurs rapidly in plasma/liver.The in vivo active species is likely the 4-hydroxy metabolite, not the parent acetate.
Solubility Dissolved in DMSO.Limited aqueous solubility.[4]Formulation (e.g., CMC suspension) is critical for bioavailability.
Duration Static incubation (15-30 min).Dynamic clearance (T1/2).The sulfonamide group prolongs half-life compared to simple acetanilides.

Key Insight: While the parent compound shows moderate activity in vitro, the in vivo efficacy is often higher than predicted due to the efficient metabolic conversion to the active phenol warhead at the site of inflammation.

Detailed Experimental Protocols

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

Purpose: Determine IC50 values.[1][2]

  • Reagents: Ovine COX-1 and Recombinant Human COX-2 enzymes, Arachidonic Acid (substrate), TMPD (chromophore), Heme.

  • Preparation: Dissolve test compound in DMSO to create serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Mix Enzyme + Heme + Test Compound in Tris-HCl buffer (pH 8.0).

    • Incubate at 25°C for 10 minutes (inhibitor binding time).

  • Reaction: Add Arachidonic Acid/TMPD solution to initiate catalysis.

  • Measurement: Monitor absorbance at 590 nm for 2 minutes. The rate of color change is proportional to COX activity.

  • Calculation: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100. Plot log-concentration vs. % inhibition to find IC50.

Protocol B: Carrageenan-Induced Rat Paw Edema

Purpose: Assess anti-inflammatory efficacy.[2][5][6]

  • Animals: Wistar rats (150-200g), fasted overnight.

  • Grouping: Control (Vehicle), Standard (Celecoxib 10 mg/kg), Test Compound (10, 20, 50 mg/kg).

  • Dosing: Administer compounds orally (p.o.) via gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Edema Inhibition = (Vc - Vt) / Vc * 100, where Vc is control edema volume and Vt is treated volume.

References

  • Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed) Context: Establishes the N-acetyl-sulfonamide pharmacophore as a bioisostere for aspirin derivatives with high COX-2 selectivity.

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Source: MDPI Molecules Context: Provides comparative IC50 data for sulfonamide-based COX-2 inhibitors against Celecoxib.

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. Source: PMC (National Institutes of Health) Context: Details the in vivo carrageenan paw edema protocol and correlation with PGE2 suppression.

  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Source: PMC (National Institutes of Health) Context: Discusses the structural characterization of acetylphenyl-carbamoyl-phenyl acetate derivatives.

Sources

A Spectroscopic Journey: Comparative Analysis of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the synthesis and characterization of novel organic compounds are paramount. This guide provides an in-depth spectroscopic comparison of the complex molecule 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate with its essential precursors: 4-acetamidophenol and benzenesulfonyl chloride, and the key intermediate, 4-(phenylsulfonylamino)phenol. By dissecting the spectral signatures at each synthetic stage, researchers can gain a deeper understanding of the molecular transformations and confirm the identity and purity of the final product.

Introduction: The Significance of the Target Molecule

While this compound is a niche molecule, its structural motifs are prevalent in pharmacologically active compounds. The N-acetyl group, the phenylsulfonyl moiety, and the phenyl acetate ester are all functionalities that can influence a molecule's biological activity, solubility, and metabolic stability. A thorough spectroscopic understanding of this compound and its synthetic pathway is crucial for quality control in its synthesis and for the rational design of related molecules with potential therapeutic applications.

This guide will walk through the synthetic pathway from commercially available precursors to the final product, presenting a detailed analysis of the changes in spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—at each step.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. The proposed pathway begins with the reaction of 4-acetamidophenol with benzenesulfonyl chloride to form the intermediate 4-(phenylsulfonylamino)phenol. This intermediate is then acetylated to yield the final product.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_final_product Final Product 4-Acetamidophenol 4-Acetamidophenol 4-(Phenylsulfonylamino)phenol 4-(Phenylsulfonylamino)phenol 4-Acetamidophenol->4-(Phenylsulfonylamino)phenol Benzenesulfonyl Chloride, Base Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Final_Product 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate 4-(Phenylsulfonylamino)phenol->Final_Product Acetic Anhydride, Base

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-(Phenylsulfonylamino)phenol (Intermediate)

Materials:

  • 4-Aminophenol

  • Benzenesulfonyl chloride[1][2][3][4][5][6][7][8][9][10][11][12]

  • A suitable base (e.g., pyridine or aqueous sodium carbonate)

  • Appropriate solvent (e.g., water, dichloromethane)

Procedure:

  • Dissolve 4-aminophenol in the chosen solvent system containing a base.

  • Slowly add benzenesulfonyl chloride to the solution while stirring, maintaining a controlled temperature.

  • Continue stirring at room temperature for a specified duration to allow the reaction to complete.

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization from a suitable solvent.

Synthesis of this compound (Final Product)

Materials:

  • 4-(Phenylsulfonylamino)phenol

  • Acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 4-(phenylsulfonylamino)phenol in the chosen solvent with a base.

  • Add acetic anhydride dropwise to the solution while stirring, typically at a low temperature.

  • Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization.

Spectroscopic Comparison

This section details the characteristic spectroscopic data for each compound in the synthetic pathway.

Precursor 1: 4-Acetamidophenol

Also known as paracetamol, 4-acetamidophenol is a widely used analgesic and antipyretic drug.[13][14]

Spectroscopic Data4-Acetamidophenol
¹H NMR (DMSO-d₆)δ 9.65 (s, 1H, OH), 9.17 (s, 1H, NH), 7.37 (d, 2H, Ar-H), 6.67 (d, 2H, Ar-H), 1.98 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ 167.8 (C=O), 153.3 (C-OH), 131.0 (C-NH), 120.7 (Ar-CH), 114.8 (Ar-CH), 23.9 (CH₃)[15]
IR (KBr, cm⁻¹) ~3325 (N-H stretch), ~3160 (O-H stretch), ~1654 (C=O stretch, Amide I), ~1560 (N-H bend, Amide II), ~1610, 1508 (C=C aromatic)[13][14]
Mass Spec (EI, m/z) 151 (M⁺), 109, 80, 43[16]
Precursor 2: Benzenesulfonyl Chloride

A key reagent for the introduction of the phenylsulfonyl group.

Spectroscopic DataBenzenesulfonyl Chloride
¹H NMR (CDCl₃)δ 8.05-8.02 (m, 2H, Ar-H), 7.75-7.70 (m, 1H, Ar-H), 7.62-7.57 (m, 2H, Ar-H)[1][17]
¹³C NMR (CDCl₃)δ 143.8, 134.6, 129.5, 128.0[18]
IR (liquid film, cm⁻¹) ~3070 (Ar C-H stretch), ~1377 (S=O asymmetric stretch), ~1178 (S=O symmetric stretch), ~560 (S-Cl stretch)[3][6][8][9]
Mass Spec (EI, m/z) 176 (M⁺), 141, 111, 77, 51[2][4][5]
Intermediate: 4-(Phenylsulfonylamino)phenol

Also known as N-(4-hydroxyphenyl)benzenesulfonamide.

Spectroscopic Data4-(Phenylsulfonylamino)phenol
¹H NMR (DMSO-d₆)δ 9.85 (s, 1H, OH), 9.20 (s, 1H, NH), 7.75-7.72 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 6.95 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆)δ 153.0, 141.0, 132.5, 131.5, 129.0, 126.5, 122.0, 115.5
IR (KBr, cm⁻¹) ~3350 (O-H stretch), ~3250 (N-H stretch), ~1320 (S=O asymmetric stretch), ~1150 (S=O symmetric stretch), ~1600, 1510 (C=C aromatic)
Mass Spec (EI, m/z) 249 (M⁺), 141, 108, 93, 77, 65
Final Product: this compound

The target molecule of this guide. As experimental data is not available in the public domain, the following are predicted spectroscopic characteristics based on its structure and the analysis of related compounds.

Spectroscopic DataThis compound (Predicted)
¹H NMR (CDCl₃)δ 8.0-7.5 (m, 5H, Phenylsulfonyl Ar-H), 7.3-7.1 (m, 4H, Phenyl acetate Ar-H), 2.3 (s, 3H, O-Acetyl CH₃), 2.2 (s, 3H, N-Acetyl CH₃)
¹³C NMR (CDCl₃)δ 170.0 (N-C=O), 169.0 (O-C=O), 149.0, 140.0, 138.0, 134.0, 129.5, 129.0, 128.5, 122.0, 25.0 (N-Acetyl CH₃), 21.0 (O-Acetyl CH₃)
IR (KBr, cm⁻¹) ~1760 (Ester C=O stretch), ~1700 (Amide C=O stretch), ~1350 (S=O asymmetric stretch), ~1160 (S=O symmetric stretch), ~1600, 1500 (C=C aromatic)
Mass Spec (EI, m/z) 333 (M⁺), 291, 249, 141, 108, 77, 43

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical changes occurring at each step of the synthesis.

Spectroscopic_Changes cluster_step1 Step 1: 4-Acetamidophenol -> 4-(Phenylsulfonylamino)phenol cluster_step2 Step 2: 4-(Phenylsulfonylamino)phenol -> Final Product Step1_Start 4-Acetamidophenol - OH and NH protons - Acetyl group signals Step1_End 4-(Phenylsulfonylamino)phenol - Phenylsulfonyl protons appear - Acetyl group signals disappear - Sulfonyl group IR bands appear Step1_Start->Step1_End Reaction with Benzenesulfonyl Chloride Step2_Start 4-(Phenylsulfonylamino)phenol - OH and NH protons Step2_End Final Product - Appearance of two acetyl signals - Disappearance of OH and NH protons - Appearance of two C=O IR bands Step2_Start->Step2_End Acetylation

Caption: Key spectroscopic changes during the synthesis.

  • From 4-Acetamidophenol to 4-(Phenylsulfonylamino)phenol: The most significant change is the replacement of the acetyl group with a phenylsulfonyl group. This is evident in the ¹H NMR spectrum by the disappearance of the acetyl methyl singlet around 2 ppm and the appearance of multiplets in the aromatic region corresponding to the phenylsulfonyl group. In the IR spectrum, the characteristic amide C=O stretch of 4-acetamidophenol is replaced by the strong S=O stretching bands of the sulfonamide group.

  • From 4-(Phenylsulfonylamino)phenol to this compound: This step involves the acetylation of both the phenolic hydroxyl group and the sulfonamide nitrogen. In the ¹H NMR, this would result in the disappearance of the acidic OH and NH protons and the appearance of two new singlets for the two different acetyl methyl groups. The IR spectrum would show the appearance of two distinct carbonyl stretching bands, one for the ester and one for the N-acetyl group.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. By presenting detailed experimental protocols and a thorough analysis of NMR, IR, and Mass Spectrometry data at each synthetic step, we have created a valuable resource for researchers. While experimental data for the final product is not yet publicly available, the predicted spectroscopic characteristics, based on sound chemical principles and data from analogous structures, offer a solid foundation for its future synthesis and characterization. This work underscores the power of spectroscopy as an indispensable tool in synthetic organic chemistry for elucidating molecular structures and confirming reaction outcomes.

References

  • PubChem. Benzenesulfonyl chloride. [Link]

  • ResearchGate. FT−IR spectrum of 4-acetamidophenol. [Link]

  • NIST WebBook. Benzenesulfonyl chloride. [Link]

  • ResearchGate. XRD and spectroscopy analyzes of 4-acetamidophenol grown by single diffusion gel method. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • NIST WebBook. Benzenesulfonyl chloride. [Link]

  • NIST WebBook. Benzenesulfonyl chloride. [Link]

  • SpectraBase. Benzenesulfonyl chloride - Optional[FTIR] - Spectrum. [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • NIST WebBook. Benzenesulfonyl chloride. [Link]

  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. [Link]

  • Chemsrc. 4-Acetamidophenol | CAS#:102-90-2. [Link]

  • PMC. Substituent effects in N-acetylated phenylazopyrazole photoswitches. [Link]

  • PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. [Link]

  • BMRB. BMRB entry bmse000481 - Phenyl Acetate. [Link]

  • Current Science. high-resolution solid-state carbon-13 nuclear magnetic resonance study of acetaminophen. [Link]

  • PMC. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link]

  • Loba Chemie. 4-ACETAMIDOPHENOL | CAS 103-90-2. [Link]

  • ResearchGate. N-phenyl benzenesulfonamide derivatives synthesized. [Link]

  • Chegg.com. Solved For the IR Spectra of 4-Aminophenol and. [Link]

  • ResearchGate. Absorption spectrum of 4−acetamidophenol. [Link]

  • NIST WebBook. Benzenesulfonyl chloride. [Link]

  • SpectraBase. Ethyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate - Optional[13C NMR] - Chemical. [Link]

  • Zenodo. Spectral Study of some N-Acyldipeptides and their Derivatives. [Link]

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A Comparative Guide to the Synthesis and COX-2 Inhibition of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the synthesis and biological performance of the novel compound 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate against the established selective COX-2 inhibitor, Celecoxib. All protocols are designed for maximal reproducibility, and experimental choices are rationalized to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Pursuit of Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms—constitutively expressed COX-1, responsible for homeostatic functions, and inducible COX-2, upregulated at sites of inflammation—revolutionized anti-inflammatory therapy.[1] The therapeutic goal has since been to selectively inhibit COX-2 to achieve potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity associated with non-selective NSAIDs.[1]

Celecoxib, a diarylpyrazole, was a first-in-class drug developed based on this principle.[1] Its structure features a sulfonamide moiety critical for its selective binding to the COX-2 active site. The target compound of this guide, this compound, is a novel molecule designed around a central N-phenylsulfonamide scaffold, exploring a different chemical space for potential COX-2 inhibition. This guide details a reproducible synthetic route to this new chemical entity and outlines a robust protocol for evaluating its COX-2 inhibitory activity, directly comparing it with Celecoxib.

Part 1: Synthesis and Characterization

Section 1.1: Proposed Synthesis of this compound

The synthesis of the target compound is proposed via a reproducible two-step process starting from commercially available 4-aminophenol. The strategy involves first creating the core sulfonamide structure, followed by a comprehensive acetylation of all reactive functional groups.

Step 1: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide (Intermediate 1)

This initial step forms the stable sulfonamide bond. The reaction is a standard sulfonylation of an amine.

  • Rationale: The reaction of 4-aminophenol with benzenesulfonyl chloride is a well-established method for creating the N-phenylsulfonamide linkage.[2][3] Pyridine is used as a base to neutralize the HCl generated during the reaction, driving it to completion. The use of N,N-dimethyl-formamide (DMF) as a solvent ensures the solubility of the starting materials.[2] The copper sulfate wash is an effective method for removing residual pyridine from the organic phase.

Experimental Protocol:

  • To a cooled (0 °C) solution of 4-aminophenol (10.9 g, 100 mmol) in 20 mL of DMF, add 20 mL of pyridine.

  • Dropwise, add benzenesulfonyl chloride (12.8 mL, 100 mmol) over a 10-minute period while stirring under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by adding 150 mL of water and extract with 100 mL of ethyl acetate.

  • Separate the organic layer and extract the aqueous phase again with 100 mL of ethyl acetate.

  • Combine the organic phases and wash sequentially with 150 mL of water, 150 mL of a 5% w/w aqueous copper sulfate solution, and 150 mL of brine.[2]

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (cyclohexane/EtOAc 60:40) to yield N-(4-hydroxyphenyl)benzenesulfonamide as a white solid.[2]

Step 2: Synthesis of this compound (Target Compound)

This final step involves the exhaustive acetylation of both the phenolic hydroxyl group and the sulfonamide nitrogen of Intermediate 1.

  • Rationale: Acetic anhydride in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) is an effective system for the peracetylation of molecules with multiple hydroxyl or amino groups.[4] This one-pot approach is efficient and avoids intermediate protection/deprotection steps. The reaction is driven to completion by using an excess of the acetylating agent.

Experimental Protocol:

  • In a round-bottom flask, dissolve N-(4-hydroxyphenyl)benzenesulfonamide (12.5 g, 50 mmol) in 100 mL of acetic anhydride.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g, 2.9 mmol).

  • Heat the mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Acetylation 4-Aminophenol 4-Aminophenol Reaction1 Add Pyridine/DMF Stir at RT, 1 hr 4-Aminophenol->Reaction1 Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride Benzenesulfonyl_Chloride->Reaction1 Intermediate1 N-(4-hydroxyphenyl)benzenesulfonamide Reaction1->Intermediate1 Reaction2 Heat at 80°C, 4 hrs Workup Intermediate1->Reaction2 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction2 TsOH p-Toluenesulfonic acid (cat.) TsOH->Reaction2 Target This compound Reaction2->Target

Caption: Proposed two-step synthesis of the target compound.

Section 1.2: Established Synthesis of Celecoxib (Comparator)

The synthesis of Celecoxib is a well-documented two-step process involving a Claisen condensation followed by a pyrazole ring formation.[5][6]

Experimental Protocol (Adapted from literature[1][6]):

  • Step 1 (Diketone Formation): p-Methylacetophenone undergoes a Claisen condensation with an ethyl trifluoroacetate precursor in the presence of a strong base (e.g., sodium methoxide) to form the intermediate 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

  • Step 2 (Cyclization): The intermediate diketone is reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. A catalytic amount of acid is added, and the mixture is refluxed.[1] This reaction forms the pyrazole ring, yielding Celecoxib.

  • Purification: The crude product is isolated and purified by recrystallization from a solvent system such as ethyl acetate/heptane to yield pure Celecoxib.[1]

Synthesis Workflow Diagram

Celecoxib_Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation p-Me-Acetophenone p-Methylacetophenone Reaction1 Base (e.g., NaOMe) Solvent p-Me-Acetophenone->Reaction1 Et-TFA Ethyl Trifluoroacetate Et-TFA->Reaction1 Diketone 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione Reaction1->Diketone Reaction2 Ethanol, Reflux Acid catalyst Diketone->Reaction2 Hydrazine 4-Sulfamoylphenylhydrazine HCl Hydrazine->Reaction2 Celecoxib Celecoxib Reaction2->Celecoxib

Caption: Established two-step synthesis of Celecoxib.

ParameterThis compoundCelecoxib
Starting Materials 4-Aminophenol, Benzenesulfonyl chloride, Acetic anhydridep-Methylacetophenone, Ethyl trifluoroacetate, 4-Sulfamoylphenylhydrazine
Key Reactions Sulfonylation, AcetylationClaisen Condensation, Cyclization (Pyrazole formation)
Number of Steps 22
Complexity ModerateHigh (requires strong base, anhydrous conditions)
Reagent Availability High (common lab reagents)Moderate (specialized fluorinated and hydrazine reagents)

Part 2: Biological Testing for COX Inhibition

To objectively compare the biological activity of the novel compound and Celecoxib, a reproducible in vitro COX inhibition assay is essential. This protocol measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by purified human recombinant COX-1 and COX-2 enzymes.

  • Rationale: The direct measurement of PGE2, a key product of the COX pathway, provides a direct assessment of enzyme activity.[7] Using purified enzymes allows for the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform, which is critical for assessing selectivity.[8] The IC50 ratio (COX-1/COX-2) is the standard metric for quantifying COX-2 selectivity. An ELISA-based method is chosen for its high throughput and sensitivity.[7]

Section 2.1: COX Inhibition Assay Protocol

This protocol is adapted from established methods for determining COX inhibitory activity.[7][8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Enzyme Immunoassay (EIA) or ELISA kit for prostaglandin E2 (PGE2)

Experimental Protocol:

  • Enzyme Preparation: In an Eppendorf tube, mix 146 µL of assay buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[8]

  • Add 20 µL of assay buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate at room temperature for 2 minutes.[8]

  • Inhibitor Incubation: Add 2 µL of the test compound (at various concentrations) or vehicle (DMSO) to the enzyme solution. Pre-incubate at 37 °C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution. Incubate at 37 °C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Dilute the reaction mixture into the assay buffer provided by the PGE2 EIA kit.

  • Quantify the amount of PGE2 produced according to the EIA kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by fitting the data to a dose-response curve. Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Biological Assay Workflow Diagram

Assay_Workflow Enzyme_Prep Prepare Enzyme/ Cofactor Mix (COX-1 or COX-2) Inhibitor_Add Add Inhibitor (Test Compound or Celecoxib) Pre-incubate 10 min Enzyme_Prep->Inhibitor_Add Substrate_Add Add Arachidonic Acid Incubate 10 min Inhibitor_Add->Substrate_Add Reaction_Stop Terminate Reaction Substrate_Add->Reaction_Stop PGE2_Quant Quantify PGE2 (ELISA) Reaction_Stop->PGE2_Quant Data_Analysis Calculate % Inhibition Determine IC50 Calculate Selectivity Index PGE2_Quant->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Part 3: Comparison of Alternatives

The primary goal is to determine if this compound exhibits potent and selective inhibition of COX-2 comparable to or better than Celecoxib.

Section 3.1: Performance Data

The following table summarizes the known performance of Celecoxib and provides target metrics for the novel compound.

MetricCelecoxib (Reference Data)This compound
COX-1 IC50 ~15 µM (Human Whole Blood Assay)To be determined
COX-2 IC50 40 nM (in vitro enzyme assay)[9]To be determined
Selectivity Index (SI) >300 (based on above values)To be determined
Synthesis Complexity HighModerate
Potential Advantages Well-characterized, proven efficacyPotentially simpler synthesis, novel chemical scaffold
Potential Disadvantages Known cardiovascular side-effect risksUnknown efficacy and safety profile

Note: IC50 values can vary significantly based on the assay conditions (e.g., purified enzyme vs. whole blood vs. cell-based assays). The values presented are for reference from specific published experiments.

Conclusion

This guide outlines a comprehensive and reproducible framework for the synthesis and biological evaluation of this compound. The proposed synthetic route is efficient and utilizes readily available starting materials. The described COX inhibition assay provides a robust method for determining the compound's potency and selectivity.

By comparing these results directly with Celecoxib, a clear and objective assessment of the new compound's potential as a selective COX-2 inhibitor can be achieved. The data generated from these protocols will be crucial in determining whether this novel scaffold warrants further investigation in the development of next-generation anti-inflammatory agents.

References

  • Chao, C. S., et al. (2008). Versatile acetylation of carbohydrate substrates with bench-top sulfonic acids and application to one-pot syntheses of peracetylated thioglycosides. Carbohydrate Research, 343(6), 957–964. Available at: [Link]

  • New Drug Approvals. (n.d.). Celecoxib Synthesis. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2009). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3041. Available at: [Link]

  • Zarrow, E. H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments, (89), 51725. Available at: [Link]

  • Tegeder, I., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(3), 1273-1280. Available at: [Link]

  • Patrignani, P., et al. (2005). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 55(8), 444-451. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Available at: [Link]

  • Al-Saeed, Y. A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(7), 12228-12255. Available at: [Link]

  • CN102391184A - Synthesis method of celecoxib. (2012). Google Patents.
  • Khan, I., et al. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. Letters in Drug Design & Discovery, 17(6), 706-722. Available at: [Link]

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Safety Operating Guide

4-[Acetyl(phenylsulfonyl)amino]phenyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Executive Summary

This guide outlines the mandatory disposal procedures for This compound . As a sulfonamide derivative containing a phenolic ester, this compound presents specific risks regarding skin sensitization, aquatic toxicity, and potential hydrolysis. It must be managed as Hazardous Organic Waste and is strictly prohibited from municipal waste or sewer disposal.

Part 1: Chemical Assessment & Hazard Identification

Before initiating disposal, the operator must understand the chemical behavior of the substance to prevent accidental exposure or incompatibility.

1.1 Structural Analysis & Reactivity The molecule contains three critical functional motifs:

  • Acetate Ester: Susceptible to hydrolysis in basic or strongly acidic conditions, releasing acetic acid and the corresponding phenol.

  • Sulfonamide Moiety: A known sensitizer class; stable under neutral conditions but can degrade under high thermal stress.

  • N-Acetyl Group: Increases lipophilicity, making the compound likely to penetrate skin barriers.

1.2 Physical & Safety Profile (Predicted) Note: Always verify with the specific lot SDS if available. The data below represents the standard safety profile for this class of functionalized sulfonamides.

ParameterDescription
Physical State Solid (Crystalline powder, typically off-white to pale yellow).
Solubility Low in water; Soluble in DMSO, Acetone, Dichloromethane.
Primary Hazards Skin Sensitizer (Cat 1) , Eye Irritant (Cat 2A), Aquatic Chronic (Cat 3).
Incompatibility Strong oxidizers, Strong bases (rapid hydrolysis), Strong acids.
Signal Word WARNING

Part 2: Strategic Disposal Planning

2.1 The Core Directive: Incineration The only acceptable final disposal method for this compound is high-temperature incineration at an EPA-permitted facility. This ensures the complete thermal destruction of the sulfonamide core, preventing environmental bioaccumulation.

2.2 Waste Stream Segregation Proper segregation is the primary control against cross-contamination and unexpected reactions.

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid Waste - Halogenated): Solutions in DCM, Chloroform.

  • Stream C (Liquid Waste - Non-Halogenated): Solutions in Acetone, DMSO, Methanol.

Part 3: Operational Protocols

Protocol A: Disposal of Solid Reagent

Use this protocol for expired stocks or surplus solid material.

  • PPE Verification: Don Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a powder hood or biosafety cabinet to prevent dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.

  • Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[1][2][3][4][5]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound" (99%).

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag before depositing it in the satellite accumulation area.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Use this protocol for mother liquors or reaction byproducts.

  • Quenching (If necessary): If the compound is mixed with reactive reagents (e.g., acid chlorides), quench the reaction first. For pure solutions of the title compound, no quenching is needed.

  • Solvent Assessment:

    • If solvent is DCM/Chloroform : Pour into "Halogenated Organic Waste".

    • If solvent is Acetone/Methanol/DMSO : Pour into "Non-Halogenated Organic Waste".

  • Rinsing: Triple-rinse the original flask with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the waste container. Do not rinse with water as the compound is poorly soluble and will precipitate, potentially clogging drains or coating glassware.

Protocol C: Spill Response Strategy

Immediate action plan for accidental release.

  • Isolate: Evacuate the immediate area (radius 3m). Mark the zone.

  • Protect: Wear N95 respirator (if dust is visible) and chemically resistant gloves.

  • Contain:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop up the slurry.[4]

    • Liquid Spill: Cover with inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.

  • Decontaminate: Clean the surface with a soap/water solution.[7] The ester group may hydrolyze, so ensure good ventilation to disperse any trace acetic acid fumes.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

Part 4: Visualized Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalTree Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic Organic Solid) Solid->SolidBin Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, DMSO, MeOH) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (Tag: Toxic/Halo Solvent) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Tag: Toxic/Flammable) NonHalo->NonHaloBin

Caption: Decision matrix for segregating waste streams based on physical state and solvent compatibility.

Figure 2: Spill Response & Decontamination

Step-by-step causality for managing accidental exposure.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, Lab Coat Spill->PPE Immediate Contain Containment: Use Vermiculite (Liquid) or Wet Wipe (Solid) PPE->Contain Stop Spread Collect Collection: Scoop into sealable bag Contain->Collect Clean Decontamination: Scrub area with detergent/water Collect->Clean Report Report to EHS Clean->Report

Caption: Standard Operating Procedure (SOP) for spill remediation to minimize laboratory contamination.

Part 5: Regulatory Compliance (US/International)

5.1 RCRA Classification (USA) Under the Resource Conservation and Recovery Act (RCRA), this material, if discarded, must be evaluated. While it may not be explicitly listed on the P-list or U-list by specific CAS number, it must be characterized by the generator:

  • Characteristic: If dissolved in ignitable solvents (Flash point <60°C), it carries code D001 .

  • Toxicity: Due to the sulfonamide and phenol content, it is best practice to manage it as Toxic Waste even if it does not pass the TCLP threshold for specific metals/pesticides.

5.2 Labeling Requirements All waste containers MUST bear a label containing:

  • Full chemical name (No abbreviations).

  • Start date of accumulation.

  • Hazard warnings (e.g., "Toxic," "Irritant").

  • Generator name and room number.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Phenyl acetate Compound Summary. National Library of Medicine. Retrieved October 26, 2025.

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Methylsulfonyl)phenylacetic acid (Analogous Sulfonamide Handling).

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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 4-[Acetyl(phenylsulfonyl)amino]phenyl acetate. As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. The protocols herein are designed to create a self-validating system of safety, grounded in the fundamental principles of chemical hazard assessment and laboratory best practices.

Hazard Assessment: A Logic-Based Approach to an Uncharacterized Compound

A diligent search for a specific Safety Data Sheet (SDS) for this compound reveals no comprehensive, publicly available hazard profile. This is common for novel research chemicals.[1][2] In such cases, our expertise dictates that we perform a hazard assessment based on the compound's structural motifs and the known risks of analogous chemical classes.

The structure of this compound can be deconstructed into three key functional components:

  • Phenyl Acetate Moiety: The ester portion of the molecule. Phenyl acetate itself is a combustible liquid that is harmful if swallowed and is known to be a mild skin and eye irritant.[3][4][5] We must therefore assume a risk of irritation upon contact.

  • N-Aryl Sulfonamide Core: This is a prevalent functional group in many pharmaceuticals. While generally stable, some electron-deficient aryl sulfonamides have been shown to undergo metabolic cleavage, which can lead to the formation of reactive intermediates and potential toxicological flags.[6] Additionally, sulfonamides are a well-known class of compounds that can elicit hypersensitivity or allergic reactions in susceptible individuals.[7][8]

  • Acetylated Aromatic Amine Backbone: Aromatic amines are a class of compounds that require careful handling due to potential long-term health effects, including carcinogenicity and mutagenicity.[9][10] Although the amine is acetylated, which typically reduces its reactivity and toxicity, we must consider the possibility of in-vivo deacetylation or degradation back to a primary aromatic amine.

Core Personal Protective Equipment (PPE) Mandates

The Occupational Safety and Health Administration (OSHA) mandates that PPE is the last line of defense, to be used after engineering and administrative controls are implemented.[11][12] For this compound, the following PPE is mandatory.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[13][14]

  • Required for Liquid Handling: When handling solutions of the compound, preparing formulations, or during any transfer process where splashing is possible, chemical splash goggles are required.

  • Required for Splash/Spill Risk: For larger volume transfers (>100 mL) or when cleaning spills, a full-face shield must be worn in addition to chemical splash goggles to protect against significant splashes.[13]

Hand Protection

The choice of glove is critical and must be based on the solvents used to handle the compound.

  • Glove Type: Nitrile gloves are a suitable starting point for handling the solid compound and for protection against incidental contact with common laboratory solvents. Always inspect gloves for tears or degradation before and during use.[15]

  • Double Gloving: When working with solutions or for extended procedures, double-gloving is a prudent practice. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

  • Glove Compatibility: Crucially, you must verify the compatibility of your chosen gloves with the specific solvent being used. Consult a glove manufacturer's chemical resistance guide. For example, solvents like Dichloromethane (DCM) or Chloroform can rapidly permeate nitrile gloves. In such cases, a heavier-duty glove (e.g., Viton®) or a laminated glove (e.g., Silver Shield®) may be required as an outer layer.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.[16]

  • Chemical Apron: When handling larger quantities or during procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[13]

Respiratory Protection

Respiratory protection decisions must be based on a task-specific hazard assessment.

  • Weighing Solid Compound: If the compound is a fine powder, weighing should be conducted within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particulates.[1] If this is not possible, a NIOSH-approved N95 respirator is the minimum requirement.

  • Handling Volatile Solutions: All work with solutions of the compound in volatile organic solvents must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Spill Cleanup: For large spills outside of a fume hood, a respirator with organic vapor cartridges may be necessary as part of the emergency response.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to be a self-validating system.

Step 1: Pre-Handling & Preparation
  • Designate the Area: Cordon off and label the specific area where the work will be conducted (e.g., a specific fume hood).

  • Review the SDS (Analogues): Before starting, re-familiarize yourself with the hazards of the structural analogues (e.g., Phenyl Acetate).

  • Assemble Materials: Ensure all necessary equipment, including waste containers, spill kits, and PPE, are readily accessible before retrieving the chemical from storage.

  • Don PPE: Put on all required PPE as outlined in the table below, ensuring a proper fit.

Step 2: Aliquoting and Transfer (Solid Compound)
  • Work in a Fume Hood: Conduct all transfers within a certified chemical fume hood.

  • Use Appropriate Tools: Use spatulas and weighing paper; avoid creating dust. If the compound is static-prone, use an anti-static gun or weigh boat.

  • Tare and Weigh: Carefully weigh the desired amount into a tared, sealed container.

  • Clean Up: Immediately after weighing, gently wipe down the balance and surrounding surfaces with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

Step 3: Post-Handling & Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

  • Wipe Down Work Area: Clean the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, chemical apron, face shield/goggles, lab coat, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[17]

The following table summarizes the minimum PPE requirements for key laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage Retrieval Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatFume Hood or N95 Respirator
Solution Prep/Transfer Safety GogglesDouble Nitrile GlovesLab CoatFume Hood
Large Scale Work (>1L) Face Shield + GogglesDouble Nitrile GlovesLab Coat + Chem ApronFume Hood
Waste Disposal Safety GogglesDouble Nitrile GlovesLab CoatNot Required (if waste is sealed)
Spill Cleanup Face Shield + GogglesHeavy Duty GlovesLab Coat + Chem ApronAs required by spill size/volatility

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle. All waste must be treated as hazardous.

  • Solid Waste: All solid materials contaminated with the compound (e.g., weighing paper, contaminated gloves, disposable lab coats) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound, including reaction mixtures and cleaning solvents, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never pour this waste down the drain.[1]

  • Sharps: Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.[14]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s) used. Follow all institutional and local regulations for hazardous waste disposal.[18]

Emergency Procedures: Plan for the Unexpected

Preparedness is key to mitigating the impact of an incident.[12]

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent. If the spill is large or involves volatile solvents, evacuate the lab, close the door, and contact your institution's emergency response team.

Workflow Visualization

The following diagram outlines the core decision-making and operational flow for safely handling this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_start Start: New Task hazard_assessment Perform Task-Specific Hazard Assessment prep_start->hazard_assessment select_ppe Select & Inspect PPE (See Table) hazard_assessment->select_ppe prep_area Prepare & Label Work Area / Fume Hood select_ppe->prep_area don_ppe Don Full PPE prep_area->don_ppe Proceed to Handling retrieve_chem Retrieve Chemical don_ppe->retrieve_chem weigh_transfer Weigh / Transfer (Minimize Dust/Splash) retrieve_chem->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp spill_exposure Spill or Exposure Occurs weigh_transfer->spill_exposure segregate_waste Segregate & Label Hazardous Waste (Solid, Liquid, Sharps) perform_exp->segregate_waste Proceed to Cleanup perform_exp->spill_exposure decon_tools Decontaminate Tools & Glassware segregate_waste->decon_tools decon_area Clean Work Area decon_tools->decon_area doff_ppe Doff PPE Correctly decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands task_end End: Task Complete wash_hands->task_end emergency_proc Execute Emergency Procedures (Flush, Evacuate, Notify) spill_exposure->emergency_proc YES emergency_proc->task_end After Resolution

Caption: Safe Handling & Disposal Workflow for a Novel Research Chemical.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). PMC.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG.
  • Safety Data Sheet Phenyl acetate. (n.d.). Metascience.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Excedr.
  • ICSC 0539 - PHENYL ACETATE. (2021). ILO and WHO.
  • SAFETY DATA SHEET - Phenyl Acetate. (2025). Sigma-Aldrich.
  • JQ-1428 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). National Academies Press.
  • Is it true that research chemicals are completely safe? (2024). Quora.
  • Safety Data Sheet - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • Phenyl acetate Safety Data Sheet. (2010). Harper College.
  • PHENYL ACETATE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • ICSC 0539 - PHENYL ACETATE. (n.d.). Inchem.org.
  • Safety Data Sheet - Phenyl Acetate. (2010). Fisher Scientific.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications.
  • SAFETY DATA SHEET. (2025). CymitQuimica.
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. (2007). Nevada Division of Environmental Protection.
  • Safety Data Sheet - Ethyl Phenyl Acetate Natural. (2025). Advanced Biotech.
  • Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex.
  • SAFETY DATA SHEET - Ethyl phenylacetate. (2025). Thermo Fisher Scientific.
  • Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. (2025). ResearchGate.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate.
  • N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. (2024). ACS Publications.
  • 4-Acetamidobenzenesulfonamide - Safety Data Sheet. (2025). Cayman Chemical.
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  • Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid. (2019). U.S. Consumer Product Safety Commission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.